molecular formula C10H10BrNO B1524190 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 877265-10-6

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B1524190
CAS No.: 877265-10-6
M. Wt: 240.1 g/mol
InChI Key: RCPDCQDJDZSIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-2-methyl-1,4-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPDCQDJDZSIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695090
Record name 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877265-10-6
Record name 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a proposed synthetic route and comprehensive characterization strategy for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a functionalized derivative with significant potential as a versatile building block in drug discovery and chemical biology. Addressing an audience of researchers and drug development professionals, this document explains the causal logic behind experimental choices, outlines detailed protocols, and presents predicted analytical data to facilitate its synthesis and validation.

Introduction and Strategic Importance

The isoquinoline nucleus and its oxidized congeners, the isoquinolinones, are foundational motifs in a vast array of natural products and synthetic pharmaceuticals.[1] Their rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This compound (Figure 1) is a specifically functionalized analog designed for further chemical elaboration. The bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse molecular fragments. The N-methyl group prevents undesired secondary reactions at the nitrogen atom, while the lactam functionality offers sites for hydrogen bonding and potential metabolic stability.

This guide presents a robust and logical, albeit proposed, synthetic pathway for this target molecule, grounded in established chemical principles. Furthermore, it provides a complete strategy for its structural confirmation and purity assessment, empowering researchers to confidently synthesize and utilize this valuable chemical entity.

Proposed Synthetic Pathway: A Rationale-Driven Approach

While numerous methods exist for the synthesis of the isomeric 1-isoquinolinones, often via Bischler-Napieralski or Pictet-Spengler type reactions, the construction of the 3-isoquinolinone core requires a distinct strategic approach.[2][4] The most chemically sound and direct method involves an intramolecular Friedel-Crafts acylation. This strategy builds the heterocyclic ring onto the pre-functionalized aromatic core in the final step, ensuring regiochemical control of the bromine substituent.

The proposed two-step synthesis begins with commercially available starting materials and proceeds through a stable intermediate, making it a practical and scalable route.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation SM1 4-Bromobenzyl bromide Int N-(4-bromobenzyl)sarcosine SM1->Int Na2CO3, H2O/EtOH, Reflux SM2 Sarcosine (N-methylglycine) SM2->Int Target 7-Bromo-2-methyl-1,2-dihydro- isoquinolin-3(4H)-one Int->Target 1. (COCl)2, cat. DMF, DCM 2. AlCl3, DCM, 0 °C to rt

Figure 1: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1 - N-Alkylation: The synthesis commences with the nucleophilic substitution of 4-bromobenzyl bromide with sarcosine (N-methylglycine). Using a mild base like sodium carbonate in an aqueous/alcoholic solvent system is a standard, high-yielding, and environmentally benign method for this transformation. This selectively forms the required N-benzylated amino acid intermediate.

  • Step 2 - Intramolecular Friedel-Crafts Acylation: This is the key ring-forming step. The carboxylic acid of the intermediate is first converted to a more reactive acid chloride using oxalyl chloride and a catalytic amount of DMF. This in-situ activation is crucial for the subsequent cyclization. The powerful Lewis acid, aluminum chloride (AlCl₃), then promotes the electrophilic attack of the acylium ion onto the electron-rich aromatic ring. The cyclization is directed ortho to the activating alkyl substituent, leading regiospecifically to the desired 6-membered lactam ring and yielding the final product.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood, are mandatory.

Protocol 3.1: Synthesis of Intermediate N-(4-bromobenzyl)sarcosine
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine sarcosine (1.0 eq), sodium carbonate (2.5 eq), and a 1:1 mixture of ethanol and deionized water (approx. 5 mL per gram of sarcosine).

  • Reaction Initiation: Stir the mixture until all solids are dissolved. To this solution, add 4-bromobenzyl bromide (1.05 eq) portion-wise over 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane mobile phase).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl bromide.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid (HCl). A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum. The product is typically of sufficient purity for the next step.

Protocol 3.2: Synthesis of this compound
  • Reagent Setup (Inert Atmosphere): To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-(4-bromobenzyl)sarcosine (1.0 eq) and dry dichloromethane (DCM, approx. 10 mL per gram). Cool the suspension to 0 °C in an ice bath.

  • Acid Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops). Then, add oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until the solution becomes clear.

  • Friedel-Crafts Cyclization: In a separate, larger flame-dried flask under nitrogen, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in dry DCM. Cool this suspension to 0 °C.

  • Addition: Slowly add the freshly prepared acid chloride solution from step 2 to the AlCl₃ suspension via cannula over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl. Stir vigorously for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Comprehensive Characterization Strategy

Confirming the identity and purity of the final compound is paramount. A multi-technique approach provides unambiguous structural validation.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment Product Purified Product HRMS HRMS (Molecular Formula) Product->HRMS Confirms C10H10BrNO NMR 1H & 13C NMR (Connectivity & Skeleton) Product->NMR Confirms C-H Framework IR FT-IR (Functional Groups) Product->IR Confirms C=O, C-N HPLC HPLC / UPLC (Quantitative Purity) Product->HPLC Determines % Purity

Figure 2: Workflow for the analytical characterization of the target compound.

Predicted Analytical Data

The following tables summarize the expected data from key analytical techniques. These predictions are based on the known molecular structure and data from analogous compounds.[5]

Table 1: Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular Formula C₁₀H₁₀BrNO---
Monoisotopic Mass 238.9997Calculated for C₁₀H₁₀⁷⁹BrN¹⁴O¹⁶
HRMS (M+H)⁺ 240.0073High-resolution mass spectrometry provides exact mass, confirming elemental composition.
Isotopic Pattern M⁺ and M+2 peaks of ~1:1 intensityThis is the characteristic signature for a molecule containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[6]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

  • ¹H NMR (400 MHz)

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
    ~ 7.35 d, J ≈ 8.2 Hz 1H Ar-H (H5) Aromatic proton ortho to the bromine atom.
    ~ 7.25 dd, J ≈ 8.2, 2.0 Hz 1H Ar-H (H6) Aromatic proton meta to bromine, split by H5 and H8.
    ~ 7.05 d, J ≈ 2.0 Hz 1H Ar-H (H8) Aromatic proton ortho to the CH₂ group, split by H6.
    ~ 4.20 s 2H C(1)-H Benzylic protons adjacent to the aromatic ring.
    ~ 3.50 s 2H C(4)-H Protons alpha to the carbonyl group.

    | ~ 3.10 | s | 3H | N-CH ₃ | Methyl group attached to the nitrogen atom. |

  • ¹³C NMR (100 MHz)

    Chemical Shift (δ, ppm) Assignment Rationale
    ~ 168.5 C =O (C3) Typical chemical shift for a tertiary amide carbonyl.
    ~ 137.0 Ar-C Quaternary aromatic carbon (C4a).
    ~ 134.5 Ar-C Quaternary aromatic carbon (C8a).
    ~ 131.0 Ar-C H Aromatic methine carbon (C6).
    ~ 129.5 Ar-C H Aromatic methine carbon (C8).
    ~ 128.0 Ar-C H Aromatic methine carbon (C5).
    ~ 121.0 Ar-C -Br (C7) Aromatic carbon directly attached to bromine.
    ~ 55.0 C H₂ (C1) Benzylic carbon adjacent to the aromatic ring.
    ~ 52.0 C H₂ (C4) Carbon alpha to the carbonyl.

    | ~ 38.0 | N-C H₃ | N-methyl carbon. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹)Functional GroupVibration Type
~ 3050Aromatic C-HStretch
~ 2930, 2850Aliphatic C-HStretch
~ 1670C=O (Amide)Stretch (strong)
~ 1600, 1480C=CAromatic Ring Stretch
~ 1250C-NStretch
~ 820C-HAromatic Out-of-Plane Bend
~ 650C-BrStretch

Safety, Handling, and Storage

  • Safety: While specific toxicity data for this compound is unavailable, it should be handled with care. Based on its structure and precursors, it may be an irritant to the skin, eyes, and respiratory tract.[7][8] All manipulations should be performed in a fume hood.

  • Handling: Use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, centered on a regioselective intramolecular Friedel-Crafts acylation, is robust and logical. The detailed characterization plan, including predicted data for MS, NMR, and IR spectroscopy, offers a clear roadmap for structural verification. By providing both the "how" and the "why" of the scientific process, this document equips researchers with the necessary knowledge to produce and validate this valuable chemical tool for advancing drug discovery and organic synthesis.

References

biological evaluation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Abstract

This compound is a synthetic compound belonging to the isoquinolinone class of heterocyclic molecules. While specific biological data for this exact compound is sparse in publicly available literature, the isoquinolinone scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been explored for various therapeutic applications, including the treatment of hyperproliferative diseases. This guide outlines a comprehensive, tiered strategy for the systematic , from initial in vitro screening to in vivo proof-of-concept studies. The methodologies described herein are grounded in established drug discovery principles and are designed to rigorously assess the compound's therapeutic potential, elucidate its mechanism of action, and provide a framework for its further development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
IUPAC Name 7-bromo-2-methyl-3,4-dihydroisoquinolin-3-one
CAS Number 1403483-79-5
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in DMSO and other organic solvents-

Part 1: Initial In Vitro Evaluation: Cytotoxicity and Target Class Identification

The primary objective of this initial phase is to ascertain whether this compound exhibits biological activity in a relevant context and to generate early hypotheses about its potential molecular targets. Given that structurally related isoquinolinone derivatives have been investigated for treating hyperproliferative diseases, a logical starting point is to screen for anti-cancer activity.

Broad-Spectrum Cytotoxicity Screening

The first experimental step is to assess the compound's ability to inhibit the growth of human cancer cell lines. A broad-panel screen, such as the NCI-60 panel, provides an unbiased view of its activity across various cancer types and can offer early clues about its mechanism of action based on patterns of sensitivity.

Experimental Protocol: Sulforhodamine B (SRB) Assay
  • Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM) and add them to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Fixation: Gently remove the media and fix the remaining cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Hypothetical Data Summary
Cell LineCancer TypeGI50 (µM)
MCF-7 Breast5.2
A549 Lung8.1
HCT116 Colon2.5
U87 Glioblastoma> 100

Interpretation: The hypothetical data suggest that this compound exhibits selective cytotoxicity, with potent activity against colon and breast cancer cell lines but little effect on the glioblastoma line. This selectivity is a desirable characteristic for a drug candidate and warrants further investigation into the molecular drivers of this differential sensitivity.

Target Hypothesis Generation

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with several important enzyme classes. The next logical step is to narrow down the most probable targets.

  • Kinases: Many kinase inhibitors incorporate a heterocyclic core. The compound could potentially interfere with ATP binding in the kinase domain.

  • Poly (ADP-ribose) polymerases (PARPs): PARP inhibitors often contain a bicyclic lactam structure similar to the isoquinolinone core.

Workflow for Target Identification

G cluster_0 Tier 1: Target Discovery cluster_1 Tier 2: Cellular Validation start This compound screen Broad-Spectrum Kinase Panel Screen (e.g., 400+ kinases) start->screen Test at 10 µM parp_assay PARP1/2 Enzymatic Assays start->parp_assay Test at 10 µM hit_validation Determine IC50 for Primary Hits screen->hit_validation parp_assay->hit_validation target_engagement Cellular Thermal Shift Assay (CETSA) or NanoBRET™ hit_validation->target_engagement Confirm target binding in intact cells phospho_blot Western Blot for Target Phosphorylation (if kinase) target_engagement->phospho_blot Verify downstream effect end_node Validated Cellular Target phospho_blot->end_node

Caption: Workflow for identifying and validating the molecular target.

Part 2: Elucidation of Cellular Mechanism of Action

Once a primary molecular target is validated, the focus shifts to understanding how target engagement translates into the observed cytotoxic phenotype. This involves interrogating key cellular pathways affected by the compound.

Cell Cycle Analysis

A common effect of anti-proliferative compounds is the induction of cell cycle arrest, preventing cancer cells from dividing.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
  • Treatment: Treat a sensitive cell line (e.g., HCT116) with this compound at concentrations corresponding to 1x and 5x its GI50 for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Treatment with an effective anti-proliferative agent would be expected to cause an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest), indicating interference with cell division checkpoints.

Apoptosis Induction Assay

The ultimate goal of many cancer therapies is to induce programmed cell death (apoptosis) in malignant cells.

Experimental Protocol: Annexin V/PI Staining
  • Treatment: Treat HCT116 cells with the compound at 1x and 5x GI50 for 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Expected Outcome: A significant increase in the population of Annexin V-positive cells would confirm that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Signaling Pathway Analysis

Assuming the compound is identified as a kinase inhibitor (e.g., an inhibitor of MEK1/2), the next step is to confirm its effect on the relevant signaling pathway within the cell.

Hypothetical Signaling Pathway: MAPK/ERK Pathway

G GF Growth Factor GFR Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 7-Bromo-2-methyl- 1,2-dihydroisoquinolin-3(4H)-one Compound->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: Western Blotting
  • Treatment and Lysis: Treat HCT116 cells with the compound for a short duration (e.g., 2-6 hours). Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for key proteins in the pathway (e.g., phospho-ERK, total-ERK, and a loading control like GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Outcome: If the compound inhibits MEK, a dose-dependent decrease in the level of phosphorylated ERK (p-ERK) should be observed, while the levels of total ERK and the loading control remain unchanged. This provides direct evidence of target modulation in a cellular context.

Part 3: In Vivo Proof of Concept

Promising in vitro data must be translated to an in vivo setting to assess the compound's drug-like properties, including its pharmacokinetics, safety, and efficacy in a living organism.

Workflow for In Vivo Efficacy Study

G start Establish HCT116 Xenograft Tumors in Immunocompromised Mice randomize Randomize Mice into Groups (Vehicle, Compound) start->randomize dosing Administer Compound Daily (e.g., via oral gavage) randomize->dosing measure Measure Tumor Volume and Body Weight 2-3x Weekly dosing->measure endpoint Study Endpoint (e.g., Day 21 or Tumor Volume Limit) measure->endpoint Criteria met analysis Analyze Tumor Growth Inhibition (TGI) and Assess Toxicity endpoint->analysis

Caption: Workflow for a xenograft tumor model efficacy study.

Maximum Tolerated Dose (MTD) Study

Before an efficacy study, it is crucial to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This is typically done in healthy mice by administering escalating doses and monitoring for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur, over a 1-2 week period.

Xenograft Tumor Model Efficacy Study

This study directly tests the compound's ability to inhibit tumor growth in a living animal.

Experimental Protocol
  • Tumor Implantation: Subcutaneously implant HCT116 cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, compound at one or two dose levels below the MTD).

  • Treatment: Administer the compound and vehicle daily via an appropriate route (e.g., oral gavage) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and evaluate any signs of toxicity based on body weight changes or clinical observations.

Successful Outcome: A successful outcome would be a statistically significant reduction in tumor volume and weight in the compound-treated group compared to the vehicle control group, with minimal impact on mouse body weight, indicating a favorable therapeutic window.

Conclusion and Future Directions

This guide presents a logical and comprehensive framework for the . By systematically progressing from broad in vitro screening to specific mechanism of action studies and finally to in vivo proof of concept, researchers can build a robust data package to support the compound's potential as a therapeutic agent. Positive results from this evaluation cascade would justify further investment in medicinal chemistry efforts to optimize potency and drug-like properties, as well as more extensive preclinical toxicology and pharmacokinetic studies required for clinical development.

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Landscape

In the realm of medicinal chemistry and drug development, precise characterization of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide focuses on 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a heterocyclic compound of interest.

It is crucial to acknowledge from the outset the challenges in sourcing direct experimental data for this specific molecule. The scientific literature and chemical databases often contain extensive information on closely related isomers, which can lead to ambiguity. This guide will therefore not only present the available information pertinent to the target compound but also draw judicious comparisons with its key isomers to provide a comprehensive analytical perspective. We will delve into established methodologies for determining these properties, offering a robust framework for researchers to characterize this and similar novel chemical entities.

Molecular Identity and Structural Analogs

The unique arrangement of atoms in this compound defines its chemical behavior. Understanding its structure in relation to its isomers is the first step in a thorough physicochemical evaluation.

Target Compound: this compound

  • Molecular Formula: C₁₀H₁₀BrNO

  • Molecular Weight: 240.10 g/mol [1]

Key Isomers and Analogs:

  • 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: A significant isomer where the carbonyl group is at the 1-position.

    • CAS Number: 1313399-68-6[1]

  • 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: The N-unmethylated analog of the target compound.

    • CAS Number: 943751-93-7[2][3]

  • 7-bromo-1,2,3,4-tetrahydroisoquinoline: The fully reduced, non-keto analog.

    • CAS Number: 17680-55-6[4]

The subtle differences in the position of the carbonyl group and the presence or absence of the N-methyl group can significantly impact properties such as polarity, hydrogen bonding capacity, and crystal packing, thereby influencing melting point, solubility, and lipophilicity.

Core Physicochemical Properties: A Comparative Analysis

In the absence of direct experimental data for this compound, we present a summary of available data for its close analogs. This comparative approach allows for informed estimations and highlights the importance of empirical determination.

Property7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (Isomer)7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (Analog)
CAS Number 1313399-68-6[1]943751-93-7[2][3]
Molecular Formula C₁₀H₁₀BrNO[1]C₉H₈BrNO[2]
Molecular Weight 240.10 g/mol [1]226.07 g/mol [2]
Predicted pKa -1.99 ± 0.20Not Available
Predicted LogP 2.043421.6214
Predicted Boiling Point 361.1 ± 42.0 °CNot Available
Predicted Density 1.500 ± 0.06 g/cm³Not Available
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 Ų

Note: The data presented for the isomer and analog are computationally predicted and should be used as a guide for experimental design.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

This section provides detailed, field-proven protocols for the empirical determination of key physicochemical properties, emphasizing the causality behind experimental choices.

Melting Point and Thermal Stability

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

This is a classical and widely used method for determining the melting range of a crystalline solid.[5][6][7][8]

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline solid. Introduce the powder into a capillary tube, ensuring a packed column of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in optimizing the subsequent, more accurate measurements.

  • Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion). This range is the melting point.

Causality: A narrow melting range (typically < 2 °C) is indicative of high purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can accurately determine the melting point (as the peak of the endothermic transition) and the enthalpy of fusion. DSC is also a powerful tool for purity analysis based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[12][13]

  • TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperatures. While not a direct measure of melting point, it can indicate if the compound decomposes at or before melting.[9][10]

Experimental Workflow for Thermal Analysis:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Prep Weigh 1-5 mg of sample into an aluminum pan DSC_run Run DSC scan (e.g., 2 °C/min) Prep->DSC_run Hermetically seal pan TGA_run Run TGA scan (e.g., 10 °C/min in N2) Prep->TGA_run Place in open pan DSC_data Analyze endotherm for Melting Point & Purity DSC_run->DSC_data TGA_data Analyze mass loss for Decomposition Temperature TGA_run->TGA_data

Caption: Workflow for DSC and TGA analysis.

Solubility

Solubility is a critical parameter influencing bioavailability and formulation development.

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.

Causality: This method provides the true equilibrium solubility, which is essential for understanding the intrinsic dissolution behavior of the compound.

Logical Relationship for Solubility Testing:

G Start Start with Compound Solvent Select Solvent System (e.g., water, buffer) Start->Solvent Equilibrate Equilibrate (e.g., 24h at 25°C) Solvent->Equilibrate Separate Separate Phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant (HPLC-UV) Separate->Analyze Result Determine Solubility (mg/mL or µM) Analyze->Result

Caption: Logical flow for thermodynamic solubility determination.

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a compound at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.

For compounds with sufficient aqueous solubility, potentiometric titration is a direct and accurate method.

Protocol:

  • Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water, co-solvent mixture).

  • Titration: Titrate the solution with a standardized acid or base, monitoring the pH with a calibrated electrode after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Causality: The pKa corresponds to the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form.

For poorly soluble compounds, modifications such as co-solvent or surfactant-based potentiometry can be employed.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

This is the traditional method for LogP determination.

Protocol:

  • Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or buffer).

  • Equilibration: The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: This method directly measures the partitioning behavior of a compound between a lipophilic and a hydrophilic environment.

RP-HPLC offers a rapid and high-throughput alternative for estimating lipophilicity.

Protocol:

  • Chromatography: The compound is injected onto a reversed-phase HPLC column (e.g., C18) and eluted with a mobile phase of varying organic solvent composition.

  • Retention Time Measurement: The retention time of the compound is measured.

  • Correlation: The logarithm of the capacity factor (k') is correlated with the known LogP values of a set of standard compounds run under the same conditions.

  • LogP Estimation: The LogP of the unknown compound is then calculated from its retention time using the established correlation.

Causality: The retention of a compound on a nonpolar stationary phase is proportional to its lipophilicity.

Experimental Workflow for Lipophilicity Determination by RP-HPLC:

G cluster_standards Calibration cluster_unknown Analysis of Target Compound Standards Inject Standard Compounds with known LogP Std_RT Measure Retention Times Standards->Std_RT Calibration_Curve Generate Calibration Curve (log k' vs. LogP) Std_RT->Calibration_Curve Calculate_LogP Calculate LogP of Target Compound Calibration_Curve->Calculate_LogP Unknown Inject 7-Bromo-2-methyl-1,2- dihydroisoquinolin-3(4H)-one Unknown_RT Measure Retention Time Unknown->Unknown_RT Unknown_RT->Calculate_LogP

Caption: Workflow for LogP determination using RP-HPLC.

Spectral Characterization

While not strictly physicochemical properties, spectral data are integral to confirming the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition (high-resolution MS) and fragmentation patterns, which aid in structure elucidation.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, C-Br, aromatic C-H) based on their characteristic vibrational frequencies.

For novel compounds, a full suite of spectral analyses is essential for unambiguous structural confirmation.

Conclusion: A Framework for Comprehensive Characterization

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of this compound. While direct experimental data for this specific molecule is currently limited in the public domain, this guide empowers researchers with:

  • An understanding of its molecular context through comparison with its isomers.

  • Detailed, field-proven protocols for the empirical determination of its key physicochemical properties.

  • The scientific rationale behind the selection and execution of these experimental methods.

By applying these methodologies, researchers can generate the robust and reliable data necessary to advance their research and development programs, ultimately unlocking the full potential of this and other novel chemical entities.

References

An In-Depth Technical Guide to 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a key building block for researchers and scientists in the field of medicinal chemistry and drug development. We will delve into its chemical properties, synthetic utility, and its role as a versatile scaffold in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of the Isoquinolinone Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ-based molecules have demonstrated potential in treating infective pathogens, neurodegenerative disorders, and cancer.[1] The isoquinolinone core, a derivative of the THIQ structure, has garnered significant attention for its role in the development of targeted therapies.[3][4] this compound, with its strategically placed bromine atom and N-methyl group, serves as a highly valuable intermediate for creating diverse libraries of compounds for drug discovery programs.

Part 1: Core Compound Profile

This compound is a substituted dihydroisoquinolinone derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of approximately 240.10 g/mol .[5] The key structural features are a bicyclic isoquinoline core, partially saturated at the 3,4-positions, a lactam functionality at the 1-position, a bromine substituent at the 7-position of the aromatic ring, and a methyl group on the nitrogen atom at the 2-position.[5]

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions due to limited experimentally determined data.[5]

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO[5]
Molecular Weight ~240.10 g/mol [5]
Predicted Boiling Point 361.1 ± 42.0 °C[5]
Predicted Density 1.500 ± 0.06 g/cm³[5]
Calculated LogP 2.04342[5]
Topological Polar Surface Area 29.1 Ų[5]

The moderate lipophilicity, as indicated by the calculated LogP, suggests good solubility in organic solvents, a favorable characteristic for a synthetic building block.[5]

Part 2: Synthesis and Reactivity

Several synthetic strategies can be employed to construct the this compound core. A common and effective method is the Bischler-Napieralski reaction . This approach typically starts with N-acetyl-2-(4-bromophenyl)ethylamine as a precursor.[5] Treatment with a dehydrating agent like polyphosphoric acid at elevated temperatures (e.g., 170°C) facilitates the cyclization to yield the desired dihydroisoquinolinone in good yields (60-80%).[5]

Another viable method is the Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While not explicitly detailed for this specific compound in the search results, it remains a powerful tool for isoquinoline synthesis.[5]

The true value of this compound lies in its reactivity, which allows for the introduction of diverse functional groups.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 7-position is amenable to nucleophilic substitution reactions, enabling the introduction of a wide range of substituents.[5]

  • Cross-Coupling Reactions: The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this intermediate.

  • Carbonyl Group Chemistry: The lactam carbonyl group can be reduced to the corresponding amine, providing access to the 1,2,3,4-tetrahydroisoquinoline core.[5]

  • Cyclization Reactions: The core structure can participate in further cyclization reactions to generate more complex polycyclic systems.[5]

The following diagram illustrates a general workflow for the derivatization of this compound.

G A This compound B Suzuki Coupling (Aryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Base D Heck Reaction (Alkenes) A->D Pd Catalyst, Base E 7-Aryl Derivatives B->E F 7-Amino Derivatives C->F G 7-Vinyl Derivatives D->G

Caption: General derivatization workflow for this compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline scaffold and its derivatives have been investigated for a multitude of therapeutic applications.[1][2] While specific biological activity data for this compound itself is limited, its utility as a precursor to biologically active molecules is well-established through its incorporation into various drug discovery programs.

  • Oncology: The isoquinolinone core is a key feature in a number of kinase inhibitors. For instance, derivatives of this scaffold could be explored as inhibitors of c-KIT and PDGFRα kinases, which are implicated in various cancers.[6] The broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been explored as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in oncology.[4]

  • Neuroscience: Tetrahydroisoquinoline derivatives are widely used in neuroscience research, with applications in studying neurotransmitter systems and developing potential treatments for conditions like depression and anxiety.[7]

  • Infectious Diseases: The THIQ nucleus is found in compounds with antibacterial and anti-mycobacterial properties.[1]

  • Inflammatory Diseases: Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamides as inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is implicated in autoimmune and autoinflammatory diseases.

The following diagram illustrates the STING signaling pathway and the potential point of intervention for inhibitors derived from the 3,4-dihydroisoquinoline scaffold.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Nucleus DNA DNA cGAS cGAS DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3-P IRF3-P IRF3->IRF3-P dimerizes Nucleus Nucleus IRF3-P->Nucleus translocates to IFN Genes IFN Genes Nucleus->IFN Genes Inflammatory Cytokines Inflammatory Cytokines Nucleus->Inflammatory Cytokines Inhibitor 3,4-Dihydroisoquinoline -2(1H)-carboxamide Inhibitor Inhibitor->STING

Caption: Simplified STING signaling pathway and the inhibitory action of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.

Part 4: Experimental Protocols

The following protocols provide a starting point for researchers looking to utilize this compound in their synthetic workflows.

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, less polar spot.

  • LC-MS Analysis: Confirm the formation of the product with the expected mass-to-charge ratio.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of the desired 7-aryl derivative.

Purification:

  • Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for purifying the products of cross-coupling reactions.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Characterization:

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the signals corresponding to the aromatic protons adjacent to the bromine atom and the appearance of new aromatic signals from the coupled aryl group.

    • ¹³C NMR: The carbon atom previously bonded to the bromine will show a significant upfield shift. New signals corresponding to the coupled aryl group will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the lactam will be present, typically in the range of 1650-1680 cm⁻¹.

Conclusion

This compound is a valuable and versatile research chemical that serves as a key building block in the synthesis of diverse libraries of compounds for drug discovery. Its strategic functionalization allows for the rapid exploration of structure-activity relationships, making it an indispensable tool for medicinal chemists. The derivatization of this scaffold has the potential to yield novel therapeutic agents across a range of disease areas, including oncology, neuroscience, and immunology.

References

An In-depth Technical Guide to 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (CAS No. 943751-93-7): A Privileged Scaffold for the Development of Novel DNA Repair Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (CAS No. 943751-93-7), a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. While specific biological data for this compound is not extensively published, its isoquinolinone core represents a "privileged scaffold" for the design of targeted therapeutics. This guide will focus on its potential application in the development of inhibitors for DNA repair pathways, a critical area in oncology research. We will delve into the rationale for targeting Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a key enzyme in the repair of topoisomerase II (TOP2)-mediated DNA damage. This document will cover the compound's physicochemical properties, a plausible synthetic route, and detailed, field-proven methodologies for its evaluation as a potential TDP2 inhibitor.

Introduction: The Isoquinolinone Scaffold and the Promise of Targeting DNA Repair

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a recurring motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The inherent structural features of this scaffold provide a rigid framework that can be strategically functionalized to achieve high-affinity and selective interactions with biological targets.

7-Bromo-1,4-dihydro-3(2H)-isoquinolinone, with its bromine substitution, is an attractive starting material for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[3] A particularly compelling application for derivatives of this compound lies in the inhibition of DNA damage repair (DDR) pathways. Cancer cells often exhibit a heightened reliance on specific DDR pathways for their survival, and inhibiting these pathways can lead to synthetic lethality, a promising therapeutic strategy.[4][5][6]

One such critical enzyme in DNA repair is Tyrosyl-DNA Phosphodiesterase 2 (TDP2). TDP2 is responsible for repairing DNA double-strand breaks (DSBs) that arise from the action of topoisomerase II (TOP2) poisons, a class of widely used chemotherapeutic agents.[7][8][9] By trapping TOP2-DNA cleavage complexes, these drugs induce cytotoxic DSBs. However, cancer cells can develop resistance by upregulating TDP2, which resolves these complexes and repairs the DNA damage. Therefore, inhibiting TDP2 presents a rational approach to chemosensitize tumors to TOP2 inhibitors and overcome drug resistance.[8][10][11]

This guide will explore the potential of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone as a foundational molecule for the development of novel TDP2 inhibitors.

Physicochemical Properties of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone

A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and development. The following table summarizes the known and predicted properties of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone.

PropertyValueSource
CAS Number 943751-93-7[4]
Molecular Formula C₉H₈BrNO[4]
Molecular Weight 226.07 g/mol [4]
Synonyms 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one[4]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point 412.6 °C at 760 mmHg (predicted)[10]
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)General knowledge
Topological Polar Surface Area (TPSA) 29.1 Ų[12]
logP (octanol-water partition coefficient) 1.62 (predicted)[12]
Hydrogen Bond Donors 1[12]
Hydrogen Bond Acceptors 1[12]
Rotatable Bonds 0[12]

Synthesis and Characterization

A potential synthetic approach could involve the following key steps:

  • Preparation of the N-acyl-β-phenylethylamine precursor: This would involve the acylation of a suitably substituted β-phenylethylamine with an appropriate acylating agent.

  • Cyclization: The N-acyl precursor would then undergo an intramolecular cyclization reaction, often promoted by a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid, to form the dihydroisoquinoline ring system.

Characterization:

Upon successful synthesis, the compound's identity and purity should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the positions of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

Mechanism of Action: Targeting the TDP2-Mediated DNA Repair Pathway

TDP2 plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA repair.[4] Its primary function is to resolve the covalent 5'-phosphotyrosyl bond that links TOP2 to DNA after the enzyme has generated a double-strand break.[7] Chemotherapeutic agents known as TOP2 poisons, such as etoposide and doxorubicin, work by stabilizing this TOP2-DNA cleavage complex, leading to an accumulation of cytotoxic DSBs.[8]

TDP2 counteracts the effect of these drugs by hydrolyzing the phosphotyrosyl linkage, allowing the DNA ends to be subsequently ligated and the damage to be repaired.[4] Inhibition of TDP2 would therefore trap the TOP2-DNA complexes, potentiating the cytotoxic effects of TOP2 poisons and preventing the development of drug resistance.

The following diagram illustrates the central role of TDP2 in the repair of TOP2-mediated DNA damage and the proposed mechanism of action for a TDP2 inhibitor.

TDP2_Pathway cluster_0 DNA Damage & TOP2 Action cluster_1 TDP2-Mediated Repair cluster_2 Cellular Outcomes DNA DNA TOP2_DNA_complex TOP2-DNA Cleavage Complex (DSB) DNA->TOP2_DNA_complex TOP2 action TOP2 TOP2 TOP2->TOP2_DNA_complex TDP2 TDP2 TOP2_DNA_complex->TDP2 Recruitment Apoptosis Apoptosis & Chemosensitization TOP2_DNA_complex->Apoptosis Accumulation leads to TOP2_poisons TOP2 Poisons (e.g., Etoposide) TOP2_poisons->TOP2_DNA_complex Stabilizes Repaired_DNA Repaired DNA TDP2->Repaired_DNA Hydrolyzes 5'-phosphotyrosyl bond Cell_Survival Cell Survival & Drug Resistance Repaired_DNA->Cell_Survival TDP2_Inhibitor TDP2 Inhibitor (e.g., Isoquinolinone Derivative) TDP2_Inhibitor->TDP2 Inhibits

Caption: The TDP2-mediated DNA repair pathway and the effect of a TDP2 inhibitor.

Experimental Protocols for Evaluation of TDP2 Inhibitory Activity

To assess the potential of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone or its derivatives as TDP2 inhibitors, a series of biochemical and cell-based assays are required.

Biochemical Assay for TDP2 Inhibition

A fluorescence-based high-throughput screening (HTS) assay is a robust method for the initial evaluation of TDP2 inhibitory activity.[10] This assay typically utilizes a synthetic DNA substrate with a 5'-tyrosyl adduct and a fluorescent reporter.

Principle:

The assay measures the ability of a test compound to inhibit the cleavage of the 5'-phosphotyrosyl bond by recombinant human TDP2. A common substrate is a short oligonucleotide with a tyrosine residue attached to the 5'-phosphate, and a fluorophore and quencher at opposite ends. In the intact substrate, the fluorescence is quenched. Upon cleavage by TDP2, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of recombinant human TDP2 in assay buffer.

    • Prepare a solution of the fluorescently labeled DNA substrate in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO) to each well.

    • Add the TDP2 enzyme solution (e.g., 10 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the DNA substrate solution (e.g., 10 µL) to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Biochemical_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution (384-well plate) cluster_2 Data Analysis Prepare_Compound Prepare Test Compound (Serial Dilutions) Add_Compound 1. Add Compound/Vehicle Prepare_Compound->Add_Compound Prepare_Enzyme Prepare Recombinant hTDP2 Add_Enzyme 2. Add TDP2 & Pre-incubate Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare Fluorescent DNA Substrate Add_Substrate 3. Add Substrate (Initiate Reaction) Prepare_Substrate->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate 4. Incubate at 37°C Add_Substrate->Incubate Stop_Reaction 5. Stop Reaction Incubate->Stop_Reaction Read_Fluorescence 6. Measure Fluorescence Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Generate Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Workflow for a biochemical assay to determine TDP2 inhibitory activity.

Cell-Based Assays for Chemosensitization

Following the identification of potent inhibitors in biochemical assays, it is crucial to evaluate their activity in a cellular context. Cell-based assays can determine if the compound can penetrate the cell membrane, engage with the target, and potentiate the cytotoxic effects of TOP2 poisons.

Principle:

These assays measure the viability of cancer cells treated with a TOP2 poison (e.g., etoposide) in the presence and absence of the TDP2 inhibitor. A synergistic effect, where the combination of the two drugs is more effective than the sum of their individual effects, indicates successful chemosensitization.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., a human lung cancer or colon cancer cell line) in appropriate growth medium.

  • Treatment:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a matrix of concentrations of the TDP2 inhibitor and a TOP2 poison (e.g., etoposide). Include controls for each drug alone and a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Analyze the data using software that can calculate synergy scores (e.g., the Chou-Talalay method to determine the Combination Index, CI). A CI value less than 1 indicates synergy.

Future Directions and Conclusion

7-Bromo-1,4-dihydro-3(2H)-isoquinolinone represents a promising starting point for the development of novel inhibitors of DNA repair pathways, particularly targeting TDP2. The strategic location of the bromine atom allows for facile diversification through various chemical reactions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity.

Future research should focus on:

  • Synthesis of a focused library of derivatives: Modifying the isoquinolinone scaffold at various positions to improve TDP2 inhibitory activity and drug-like properties.

  • In-depth biological characterization: Evaluating the most promising compounds in a panel of cancer cell lines and exploring their mechanism of action in more detail.

  • In vivo studies: Assessing the efficacy and safety of lead compounds in animal models of cancer, both as single agents and in combination with TOP2 poisons.

References

An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The precise determination of the molecular architecture of novel isoquinoline derivatives is paramount for understanding their structure-activity relationships (SAR) and guiding the development of new therapeutic agents. This guide provides a comprehensive, in-depth exploration of the multifaceted process of structure elucidation for a specific isoquinoline derivative: 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.

With the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol , this compound presents a unique set of structural features, including a bicyclic lactam system, a stereogenic center at the nitrogen atom, and a bromine-substituted aromatic ring.[2] The elucidation of its structure is not merely an academic exercise but a critical step in harnessing its potential in pharmaceutical applications, which may include antimicrobial and anticancer activities.[2]

This document will navigate the logical progression of analytical techniques employed to unambiguously confirm the constitution and connectivity of this compound. We will delve into the causality behind the selection of each technique, providing field-proven insights and detailed experimental protocols. The synergistic application of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and single-crystal X-ray diffraction will be explored, culminating in the unequivocal confirmation of the molecular structure.

Strategic Approach to Structure Elucidation

The journey of structure elucidation is a systematic process of piecing together molecular fragments and connectivity information. The logical flow of analysis for this compound is designed to build a comprehensive and self-validating structural picture.

cluster_0 Initial Characterization cluster_1 Detailed Connectivity cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Proton & Carbon Environments) MS->1D_NMR Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups) IR->1D_NMR Identifies Key Bonds 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) 1D_NMR->2D_NMR Assigns Signals X-ray X-ray Crystallography (Absolute 3D Structure) 2D_NMR->X-ray Confirms Connectivity cluster_0 NMR Data Integration 1H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure COSY->Structure ¹H-¹H Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range Connectivity

References

Foreword: The Strategic Value of the Brominated Isoquinolinone Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Bromo-Substituted Isoquinolinones

The isoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] First isolated from coal tar in 1885, this fused benzopyridine system is the backbone of potent alkaloids like morphine and berberine and is integral to numerous synthetic drugs targeting conditions from cancer to cardiovascular disease.[2][4][5] Within this important class of heterocycles, the introduction of a bromine atom to create bromo-substituted isoquinolinones represents a critical strategic advancement for drug discovery and development.

The bromine atom is far more than a simple substituent; it is a versatile synthetic handle that unlocks immense chemical diversity.[6] Its presence as an excellent leaving group facilitates a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the precise installation of various functional groups.[7][8] This capability is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of the historical evolution, synthetic methodologies, and pharmacological significance of bromo-substituted isoquinolinones, tailored for researchers and scientists in the field of drug development.

Part 1: The Genesis of Brominated Isoquinolines - Early Discoveries and Synthetic Hurdles

The initial forays into the synthesis of brominated isoquinolines were characterized by the direct application of electrophilic aromatic substitution principles to the isoquinoline core. These early methods, while foundational, often contended with challenges of regioselectivity, harsh reaction conditions, and modest yields.

Direct Electrophilic Bromination

The isoquinoline ring system is relatively electron-poor, making direct bromination with elemental bromine challenging without the use of catalysts.[9] Pioneering work by researchers like Gordon and Pearson demonstrated that 5-bromoisoquinoline could be synthesized by adding liquid bromine to a melt of isoquinoline and a Lewis acid catalyst like aluminum chloride at elevated temperatures.[9][10] While effective, this method typically yielded mixtures of products and required significant purification.

Later refinements focused on controlling the reaction conditions to improve selectivity. A significant step forward involved the use of strong acids, such as concentrated sulfuric acid, in combination with a brominating agent like N-bromosuccinimide (NBS).[9][11] By conducting the reaction at very low temperatures (e.g., -30°C to -15°C), the formation of specific isomers, primarily the 5-bromo and 8-bromo derivatives, could be favored.[9]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline via Direct Bromination
  • Objective: To prepare 5-bromoisoquinoline from isoquinoline using NBS and sulfuric acid.

  • Reagents: Isoquinoline, concentrated sulfuric acid (H₂SO₄), N-bromosuccinimide (NBS).

  • Procedure:

    • To a mechanically stirred vessel containing concentrated H₂SO₄ (42.5 mL) at 0°C, slowly add isoquinoline (5 mL, 42.5 mmol).[11]

    • Cool the resulting mixture to a temperature between -25°C and -15°C.[9][11]

    • In portions, add N-bromosuccinimide (9.83 g, 55.2 mmol) to the cooled mixture, ensuring the temperature is maintained.[11]

    • Allow the reaction to stir at this temperature for a designated period (typically several hours) to ensure complete consumption of the starting material.

    • Quench the reaction by carefully pouring the mixture over crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) until a basic pH is achieved.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization to yield pure 5-bromoisoquinoline.

  • Causality: The use of highly acidic conditions protonates the isoquinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring. The low temperature helps control the reaction rate and improves the regioselectivity for the 5-position.

Part 2: The Modern Era - Transition-Metal Catalysis and the Rise of Isoquinolinones

The limitations of classical methods spurred the development of more sophisticated and versatile synthetic strategies. The advent of transition-metal catalysis, particularly with palladium, revolutionized the field, enabling the construction of highly functionalized isoquinolinone cores with unprecedented efficiency and precision.

Bromo-Isoquinolines as Cross-Coupling Hubs

The true synthetic power of bromo-substituted isoquinolines lies in their role as key intermediates for carbon-carbon and carbon-heteroatom bond formation. The bromine atom serves as a reactive site for a multitude of powerful cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacting a bromo-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.[6][7]

  • Sonogashira Coupling: This reaction with terminal alkynes forges C-C triple bonds, essential for extending molecular frameworks or creating conjugated systems.[1][7]

  • Heck Reaction: The coupling with alkenes, such as acrylates, provides a route to C4-substituted isoquinolines with side chains that can be further modified.[12]

Caption: Bromo-isoquinolinone as a versatile synthetic intermediate.

Palladium-Catalyzed C-H Activation and Annulation

More recently, synthetic chemistry has moved towards even more atom-economical methods like C-H activation. These advanced techniques allow for the direct construction of the isoquinolinone ring from simpler precursors, often incorporating the bromine atom in a single, elegant step. A notable example is the palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides in the presence of a bromine source.[13][14] This approach provides selective access to 4-bromoisoquinolinones, which are valuable building blocks.[13][14]

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Bromoisoquinolinone
  • Objective: To prepare a 4-bromoisoquinolinone derivative via palladium-catalyzed intramolecular cyclization.[13][14]

  • Reagents: o-alkynyl benzyl azide (substrate), Palladium(II) bromide (PdBr₂, catalyst), Copper(II) bromide (CuBr₂, co-catalyst/bromine source), Acetic Acid (HOAc, additive), Dichloroethane (solvent).

  • Procedure:

    • To a reaction vessel, add the o-alkynyl benzyl azide substrate (0.3 mmol), PdBr₂ (5 mol%), and CuBr₂ (3 equivalents).

    • Add dichloroethane (5 mL) as the solvent, followed by acetic acid (2 equivalents) as an additive.

    • Seal the vessel and heat the reaction mixture to 80°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography (hexane/ethyl acetate) to isolate the desired 4-bromoisoquinolinone product.

  • Causality: In this cascade, the palladium catalyst coordinates with the alkyne, initiating an intramolecular cyclization with the azide group. The presence of CuBr₂ serves as both a re-oxidant for the palladium catalyst and the source of bromine, which is incorporated at the 4-position of the newly formed isoquinolinone ring. The acetic acid additive facilitates the selective formation of the isoquinolinone over the isoquinoline.[14]

Part 3: Pharmacological Importance and Applications

Bromo-substituted isoquinolinones are not merely synthetic curiosities; they are crucial intermediates and, in some cases, bioactive molecules in their own right. Their value in drug discovery stems from their utility in generating libraries of diverse compounds for screening and lead optimization.[6][9][15]

Data Summary

The isoquinolinone scaffold is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][7][16] The introduction of a bromine atom provides a vector for modification to tune these activities.

Compound Class Position of Bromine Synthetic Utility / Biological Application Therapeutic Area References
5-Bromoisoquinoline5Key intermediate for synthesizing pharmaceutical compounds via cross-coupling.[9]General Drug Discovery[9]
7-Bromoisoquinoline7Building block for derivatives explored for anti-cancer, anti-viral, and anti-inflammatory potential.[7]Oncology, Virology[7]
4-Bromoisoquinolinone4Precursor for C4-substituted analogues with demonstrated cytotoxicity in cancer cell lines.[12][13]Oncology[12][13]
6-Bromo-2H-isoquinolin-1-one6Intermediate for developing inhibitors of ROCK-I and PDK1 kinases.[15]Neurology, Oncology[15]
3-Bromo Isoquinoline3Lead compound for N-arylated derivatives with analgesic and anti-inflammatory activity.[8]Pain & Inflammation[8]

Conclusion and Future Outlook

The journey of bromo-substituted isoquinolinones from challenging synthetic targets to indispensable tools in medicinal chemistry mirrors the evolution of organic synthesis itself. From the brute-force methods of early electrophilic substitution to the elegant and precise control offered by modern transition-metal catalysis, the ability to synthesize these structures has expanded dramatically. Today, these brominated heterocycles are pivotal starting materials for the development of novel therapeutics. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization and photocatalysis, the accessibility and diversity of bromo-substituted isoquinolinones will only increase, further solidifying their role as a truly privileged scaffold in the quest for new medicines.

References

spectroscopic data for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Introduction

This compound is a substituted isoquinoline derivative of interest in medicinal chemistry and drug development.[1] Its structural framework is a common scaffold in various biologically active compounds.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to provide a robust and predictive analysis.

The synthesis of related dihydroisoquinolin-1(2H)-ones often involves methods like the Bischler-Napieralski reaction, starting from precursors such as N-acetyl-2-(4-bromophenyl)ethylamine.[1] Understanding the synthetic route is crucial as it can inform potential impurities that may be observed in the spectra.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its spectra. Each unique proton and carbon atom will give rise to a distinct signal in the NMR spectra, the molecule's overall mass and fragmentation will be determined by its composition, and its functional groups will exhibit characteristic vibrations in the IR spectrum.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, we can predict the following signals.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H5~7.8 - 8.0d1H~8.0Located ortho to the bromine atom, experiencing deshielding.
H6~7.4 - 7.6dd1H~8.0, ~2.0Coupled to both H5 and H8.
H8~7.2 - 7.4d1H~2.0Coupled to H6.
C4-H₂~3.6 - 3.8s2H-Methylene protons adjacent to the carbonyl group.
C1-H₂~4.6 - 4.8s2H-Methylene protons adjacent to the nitrogen and the aromatic ring.
N-CH₃~3.0 - 3.2s3H-Methyl group attached to the nitrogen atom.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a 30° or 45° pulse width with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 (C=O)~165 - 170Carbonyl carbon of the amide.
C4a, C8a~130 - 140Quaternary aromatic carbons.
C7 (C-Br)~115 - 120Aromatic carbon bearing the bromine atom.
C5, C6, C8~125 - 135Aromatic carbons.
C1~50 - 55Methylene carbon adjacent to nitrogen and the aromatic ring.
C4~40 - 45Methylene carbon adjacent to the carbonyl group.
N-CH₃~35 - 40Methyl carbon attached to the nitrogen.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Employ a 45° or 60° pulse with a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometric Data

  • Molecular Ion (M⁺): Expect a prominent molecular ion peak. Given the molecular formula C₁₀H₁₀BrNO, the monoisotopic mass is approximately 238.99 Da.

  • Isotopic Pattern: A characteristic isotopic pattern for a bromine-containing compound will be observed. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope, separated by 2 Da.

  • Major Fragmentation Pathways:

    • Loss of the bromine atom.

    • Loss of the methyl group.

    • Cleavage of the dihydroisoquinolinone ring.

Experimental Protocol for Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Structure Structural Elucidation and Confirmation Data->Structure

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
C=O (Amide)~1650 - 1680Strong absorption due to the carbonyl stretch.
C-N Stretch~1200 - 1350Characteristic of the amide linkage.
Aromatic C=C Stretch~1450 - 1600Multiple bands in this region.
Aromatic C-H Stretch~3000 - 3100Above 3000 cm⁻¹.
Aliphatic C-H Stretch~2850 - 3000Below 3000 cm⁻¹.
C-Br Stretch~500 - 600In the fingerprint region.

Experimental Protocol for IR Spectroscopy (FTIR-ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, and IR techniques, allows for its unambiguous structural confirmation. The predicted data in this guide, based on the analysis of related structures and fundamental spectroscopic principles, provides a strong foundation for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural elucidation and purity assessment.

References

Methodological & Application

Topic: Reaction Optimization for the Synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2] Specifically, halogenated and N-alkylated derivatives such as 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one serve as critical intermediates in the synthesis of complex molecules for drug discovery.[3][4] This application note provides a detailed guide for the synthesis and systematic optimization of this key building block. We present a robust protocol for the direct electrophilic bromination of 2-methyl-1,2-dihydroisoquinolin-3(4H)-one, detailing a methodical approach to optimizing reaction parameters including the choice of brominating agent, solvent system, temperature, and reaction time. The causality behind each experimental choice is explained to provide a framework for rational reaction design, ensuring high yield, purity, and reproducibility.

Introduction and Synthetic Rationale

The synthesis of substituted isoquinolinones has historically been a focus of extensive research, leading to classic methods like the Bischler–Napieralski and Pictet-Spengler reactions, as well as modern transition-metal-catalyzed C–H activation and annulation strategies.[1][5][6] These methods provide access to a diverse range of isoquinoline derivatives.

For the specific synthesis of this compound, two primary retrosynthetic pathways are considered:

  • Cyclization Strategy: A multi-step approach beginning with a precursor like N-acetyl-2-(4-bromophenyl)ethylamine, which is cyclized using a dehydrating agent such as polyphosphoric acid, followed by N-methylation. This route builds the core structure with the bromine atom already in place.[3]

  • Direct Bromination Strategy: A more convergent approach involving the direct electrophilic aromatic substitution on the pre-formed 2-methyl-1,2-dihydroisoquinolin-3(4H)-one core. This method is often more efficient and leverages the inherent electronic properties of the heterocyclic system to direct the bromination.[3]

This guide will focus on the Direct Bromination Strategy due to its operational simplicity and amenability to systematic optimization. The core of this transformation is an electrophilic aromatic substitution, where the electronic nature of the dihydroisoquinolinone ring directs the incoming electrophile (Br+) to the C7 position.

Mechanistic Insight: Regioselectivity of Bromination

The regiochemical outcome of the bromination is governed by the directing effects of the substituents on the benzene ring. The dihydroisoquinolinone core contains an amide within a bicyclic system. The alkyl portion fused to the aromatic ring is an activating, ortho-, para-director, while the amide functionality also directs ortho- and para-. The C7 position is para to the activating methylene group at C4, making it electronically favorable for substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid like H₂SO₄ generates the bromine electrophile (Br+), which then attacks the electron-rich C7 position to form a sigma complex, followed by rearomatization to yield the final product.[3]

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization NBS N-Bromosuccinimide (NBS) H2SO4 H₂SO₄ (Acid Catalyst) Br_plus Br⁺ (Bromonium ion) H2SO4->Br_plus Protonation & Release start 2-Methyl-dihydro- isoquinolinone Br_plus->start Reacts with sigma Sigma Complex (Carbocation Intermediate) start->sigma Attack at C7 sigma_2 Sigma Complex product 7-Bromo-2-methyl- dihydroisoquinolinone H_plus H⁺ sigma_2->product Deprotonation

Caption: Reaction mechanism for electrophilic bromination.

Experimental Protocols

Baseline Protocol: Synthesis via Direct Bromination

This protocol is established as a starting point for optimization, based on literature precedents.[3]

Reagents & Equipment:

  • 2-methyl-3,4-dihydroisoquinolin-1(2H)-one

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer

  • Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq). Cool the flask in an ice bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) with stirring, ensuring the temperature remains below 10 °C.

  • Brominating Agent Addition: Once the starting material is fully dissolved, add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes.

  • Reaction: Remove the ice bath and warm the reaction to the desired temperature (e.g., 60 °C). Stir for the designated time (e.g., 2-3 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.

Purification Protocol

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system (e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate).

  • Elution: Load the adsorbed crude product onto the column and elute with a gradient of Hexane/Ethyl Acetate.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a solid.

Systematic Reaction Optimization

The goal of optimization is to maximize the yield and purity of the target compound while minimizing reaction time and the formation of impurities (e.g., di-brominated species or other regioisomers). A systematic, one-variable-at-a-time approach is recommended.

Caption: Workflow for systematic reaction optimization.

Parameter Screening: Key Variables
ParameterVariables to TestRationale & Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS), Liquid Bromine (Br₂)NBS is a solid, easier to handle, and generally more selective, reducing over-bromination.[3] Br₂ is highly reactive and may require lower temperatures and careful stoichiometric control to avoid side products.
Stoichiometry 1.05 eq, 1.1 eq, 1.2 eqUsing a slight excess of the brominating agent ensures complete consumption of the starting material. However, a large excess can lead to di-brominated impurities. The optimal stoichiometry will balance conversion and purity.
Solvent / Acid Conc. H₂SO₄, Trifluoroacetic Acid (TFA), Acetic AcidThe acid acts as both a solvent and a catalyst by protonating the brominating agent. H₂SO₄ is a strong activating agent.[3] Weaker acids like TFA or acetic acid may offer milder conditions and different selectivity profiles, potentially reducing charring or degradation, though they may require longer reaction times or higher temperatures.[2][7]
Temperature 0 °C, Room Temp (~25 °C), 60 °CTemperature directly impacts the reaction rate. Higher temperatures accelerate the reaction but can also increase the rate of side reactions.[3] Screening a range will identify the temperature that provides a reasonable reaction time without compromising yield or purity.
Reaction Time 1h, 2h, 4h, 8hThe optimal time is the point at which starting material consumption is maximized without significant product degradation or byproduct formation. This must be determined empirically by monitoring the reaction (TLC, LC-MS).
Data Summary for Optimization Experiments

The following table should be used to log experimental results, allowing for a clear comparison of outcomes.

Exp. #Brominating Agent (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (by HPLC, %)Notes / Byproducts Observed
1 (Baseline) NBS (1.1)H₂SO₄60385%96%Minor unidentified impurity at Rf 0.2
2 NBS (1.2)H₂SO₄60384%92%Increased di-bromo byproduct detected by MS
3 Br₂ (1.1)H₂SO₄25275%88%Difficult to control, multiple spots on TLC
4 NBS (1.1)TFA60860%98%Slower reaction, but very clean conversion
5 NBS (1.1)H₂SO₄25880%97%Slower but cleaner than 60 °C
........................

Note: Data in the table are hypothetical examples for illustrative purposes.

Analytical Characterization

The identity and purity of the final product, this compound (MW: 240.11 g/mol , Formula: C₁₀H₁₀BrNO), should be confirmed using standard analytical techniques.[3][8]

  • ¹H NMR: Expect characteristic peaks for the aromatic protons (with splitting patterns indicative of 1,2,4-substitution), the N-methyl singlet, and two methylene triplets for the dihydroisoquinolinone core.

  • Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

  • HPLC: To be used for quantitative purity analysis. A purity of >97% is generally desired for drug development applications.

Safety and Handling

  • Strong Acids (H₂SO₄, TFA): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood. Add reagents slowly to avoid exothermic reactions.

  • Brominating Agents (NBS, Br₂): Toxic and corrosive. NBS is an irritant. Liquid bromine is extremely corrosive and toxic upon inhalation. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a fume hood and wear appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The direct bromination of 2-methyl-1,2-dihydroisoquinolin-3(4H)-one is an effective method for synthesizing the 7-bromo derivative, a valuable intermediate for pharmaceutical research. By systematically optimizing key reaction parameters—brominating agent, solvent, temperature, and time—researchers can develop a highly efficient and reproducible process. The baseline protocol using NBS in sulfuric acid at 60 °C provides a high-yield starting point.[3] Further refinement, such as exploring lower temperatures or alternative acid systems, can lead to improved purity and process control, ultimately facilitating the rapid and reliable production of this important building block for drug discovery programs.

References

Leveraging 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

This document provides medicinal chemists, researchers, and drug development professionals with a comprehensive guide to the strategic use of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. We will explore its potential not as a final bioactive agent, but as a highly valuable and strategically functionalized starting material for constructing diverse chemical libraries aimed at identifying novel therapeutic agents. The dihydroisoquinoline core is a well-established privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2] This guide moves beyond theoretical possibilities to provide actionable, field-proven protocols and the strategic rationale behind them.

The core premise of this guide is to treat this compound as a platform for rapid lead generation. The key chemical handles—the aryl bromide at the C7 position and the lactam carbonyl—offer multiple vectors for chemical diversification. The bromine atom, in particular, is an ideal anchor for modern cross-coupling reactions, enabling the systematic exploration of the chemical space around the core structure.

Section 1: Core Scaffold Analysis and Synthetic Strategy

The utility of a scaffold begins with a thorough understanding of its chemical properties and a reliable synthetic route.

Physicochemical Properties

A foundational step in any medicinal chemistry campaign is the characterization of the starting scaffold.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO[3]
Molecular Weight 240.10 g/mol [3]
CAS Number 1313399-68-6
Canonical SMILES CN1CC2=CC(=C(C=C2)Br)CC1=ON/A
Structure Chemical structure of this compound

Note: The structure image is a representation. The SMILES and other properties are based on the specified chemical name.

Strategic Importance of Key Functional Groups

The power of this scaffold lies in its specific functionalization:

  • Dihydroisoquinolin-3-one Core: This bicyclic lactam provides a rigid, three-dimensional framework that can orient substituents into specific vectors to interact with biological targets. Its heterocyclic nature often imparts favorable solubility and metabolic properties.

  • C7-Bromine: This is the primary handle for diversification. Aryl bromides are exceptionally versatile substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the controlled introduction of aryl, heteroaryl, amino, and alkyl groups, which are critical for probing structure-activity relationships (SAR).

  • N2-Methyl Group: The methyl group on the lactam nitrogen cap prevents N-H reactivity and potential metabolic liabilities at this position. It also adds a defined steric and electronic feature to the molecule.

Proposed Retrosynthetic Pathway

While multiple synthetic routes to dihydroisoquinolinone cores exist, a common and effective strategy involves a multi-step sequence starting from commercially available materials. The following pathway illustrates a logical approach to synthesizing the scaffold.

G A m-Bromophenylacetic acid E Friedel-Crafts Acylation A->E 1. (COCl)₂, DMF (cat.) 2. AlCl₃, Ethylene B N-methyl-N-(2-oxoethyl)formamide F Reductive Amination B->F C Intermediate Aldehyde D This compound E->F O₃, then Me₂S G Intramolecular Cyclization F->G NaBH(OAc)₃ G->D Acid catalyst (e.g., PPA)

Caption: Proposed retrosynthetic pathway for the target scaffold.

This proposed synthesis leverages common transformations in organic chemistry, making the scaffold accessible for laboratory-scale production. The key steps involve forming the carbon skeleton through reactions like Friedel-Crafts acylation followed by a Pictet-Spengler type cyclization.[3]

Section 2: Library Development via Cross-Coupling

The primary application of this scaffold is as a substrate for parallel synthesis to generate a library of analogs for high-throughput screening. The C7-bromo position is the ideal point of diversification.

Workflow for Scaffold Diversification

The overall strategy involves preparing a stock of the core scaffold and subjecting it to various cross-coupling conditions in parallel to generate a library of C7-substituted analogs.

workflow cluster_prep Scaffold Preparation cluster_diversify Parallel Diversification cluster_analysis Library Analysis & Screening start Synthesis of 7-Bromo-2-methyl-1,2- dihydroisoquinolin-3(4H)-one purify Purification & QC (NMR, LC-MS) start->purify suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) purify->suzuki Core Scaffold buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) purify->buchwald Core Scaffold sono Sonogashira Coupling (Terminal Alkynes) purify->sono Core Scaffold purify_lib Parallel Purification (Prep-HPLC/SFC) suzuki->purify_lib Crude Analogs buchwald->purify_lib Crude Analogs sono->purify_lib Crude Analogs screen Biological Screening (e.g., Binding, Cellular Assays) purify_lib->screen Purified Library sar SAR Analysis screen->sar

Caption: General workflow for library synthesis and screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C7-Arylation

This protocol is a cornerstone for introducing aryl and heteroaryl diversity, which is crucial for modulating properties like target engagement, solubility, and ADME.

Objective: To couple a representative arylboronic acid (e.g., 4-methoxyphenylboronic acid) to the C7 position of the scaffold.

Rationale: The Suzuki reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. A palladium catalyst with a phosphine ligand is standard for activating the aryl bromide.[4]

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • To a dry reaction vial, add this compound, 4-methoxyphenylboronic acid, and Na₂CO₃.

  • Seal the vial with a septum and purge with nitrogen for 5-10 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the vial.

  • Using a syringe, add the degassed dioxane/water solvent mixture.

  • Place the vial in a pre-heated reaction block at 90-100 °C.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Self-Validation: The success of the protocol is confirmed by LC-MS analysis showing the disappearance of the starting material and the appearance of a new peak with the expected mass of the coupled product. ¹H NMR will confirm the structure.

Section 3: Target Applications and Screening Protocols

Based on the activities of related dihydroisoquinolinone derivatives, we can hypothesize several high-potential therapeutic areas for libraries derived from this scaffold.

Application Focus: Inhibition of the p53-MDM2 Interaction

Scientific Rationale: Dihydroisoquinolinone derivatives have been successfully developed as potent and selective inhibitors of the p53-MDM2 protein-protein interaction (PPI).[5] This interaction is a critical negative regulatory loop for the p53 tumor suppressor. Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells. A clinical candidate, NVP-CGM097, emerged from this class of compounds, validating the therapeutic potential of the scaffold.[6] The C7 position, which we propose to diversify, can be used to install groups that occupy key pockets in the MDM2 protein.

Protocol 2: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

This biochemical assay provides a direct measure of a compound's ability to disrupt the p53-MDM2 complex.

Objective: To determine the IC₅₀ value of synthesized analogs for the inhibition of the p53-MDM2 interaction.

Rationale: FP is a robust, solution-based, homogeneous technique ideal for HTS. It measures the change in the apparent size of a fluorescently labeled molecule as it binds to a larger partner. Here, a fluorescently labeled p53 peptide will be displaced from the MDM2 protein by an active inhibitor, resulting in a decrease in polarization.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescein-labeled p53 peptide (e.g., FAM-p53₁₄₋₂₉)

  • Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT

  • Synthesized library compounds dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of MDM2 protein and FAM-p53 peptide in assay buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Compound Plating: Serially dilute the library compounds in DMSO, then dilute into assay buffer. Add 5 µL of the compound solution to the wells of the 384-well plate. Include controls: buffer with DMSO only (0% inhibition) and a known inhibitor or excess unlabeled peptide (100% inhibition).

  • Protein-Peptide Incubation: Add 5 µL of the 2x MDM2 protein solution to each well. Incubate for 15-30 minutes at room temperature.

  • Assay Initiation: Add 5 µL of the 2x FAM-p53 peptide solution to all wells to initiate the binding/displacement reaction. The final volume is 15 µL.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader. Excitation/Emission wavelengths for FAM are typically ~485 nm / ~528 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: MTT Assay for General Cytotoxicity

Objective: To assess the effect of newly synthesized derivatives on the viability of cancer cell lines.

Rationale: This is a fundamental first-pass cellular assay in oncology drug discovery. It measures the metabolic activity of cells, which correlates with cell number. It helps identify compounds that are cytotoxic or cytostatic and provides a crucial counter-screen to ensure that activity from a biochemical assay translates to a cellular context.[7]

Materials:

  • Cancer cell line (e.g., A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well flat-bottom tissue culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the cells for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Section 4: Data Interpretation and Hit-to-Lead Progression

A successful screening campaign generates data that must be carefully interpreted to guide the next phase of optimization.

Summarizing Screening Data

Organize the data from your primary and secondary assays in a clear, tabular format to facilitate SAR analysis.

Compound IDC7-SubstituentMDM2 FP IC₅₀ (µM)A549 MTT IC₅₀ (µM)
Scaffold -Br> 50> 50
LIB-001 4-methoxyphenyl15.225.8
LIB-002 3-pyridyl8.712.3
LIB-003 morpholino> 50> 50
... .........
Decision-Making Workflow for Lead Optimization

The path from an initial "hit" to a "lead" compound involves iterative cycles of design, synthesis, and testing.

decision_tree start Initial Hit Identified (e.g., IC₅₀ < 10 µM) potency_check Is biochemical potency < 1 µM? start->potency_check cell_potency_check Is cellular potency < 5 µM? potency_check->cell_potency_check Yes optimize_potency Synthesize Analogs (Explore SAR at C7) potency_check->optimize_potency No selectivity_check Is it selective over related targets? cell_potency_check->selectivity_check Yes optimize_cell Improve Cell Permeability (Modify polarity, H-bonds) cell_potency_check->optimize_cell No adme_check Does it have acceptable preliminary ADME properties? (Solubility, Permeability) selectivity_check->adme_check Yes optimize_selectivity Modify Structure to Reduce Off-Target Activity selectivity_check->optimize_selectivity No lead_candidate Promote to Lead Series adme_check->lead_candidate Yes optimize_adme Improve Physicochemical Properties adme_check->optimize_adme No optimize_potency->start stop Deprioritize or Resynthesize optimize_potency->stop If no improvement optimize_cell->start optimize_cell->stop If no improvement optimize_selectivity->start optimize_selectivity->stop If no improvement optimize_adme->start optimize_adme->stop If no improvement

Caption: A simplified hit-to-lead decision workflow.

Conclusion

This compound represents a powerful and versatile starting point for modern medicinal chemistry programs. Its true value is realized when it is employed as a platform for rapid and systematic library synthesis. The C7-bromo handle is a gateway to extensive chemical diversification through robust and well-understood cross-coupling chemistry. By combining this synthetic versatility with targeted biological screening, as exemplified by the p53-MDM2 and cytotoxicity assays outlined here, research teams can efficiently explore the structure-activity landscape and accelerate the discovery of novel drug candidates.

References

Application Note: Synthesis of 7-Bromo-Isoquinolinones via Bischler-Napieralski Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of the 7-bromo-isoquinoline scaffold, a key heterocyclic motif in medicinal chemistry and drug development. The protocol leverages the classical Bischler-Napieralski reaction for the core cyclization step. Recognizing the need for practical applicability, this guide extends beyond the initial cyclization to detail the complete synthetic sequence, starting from commercially available precursors and culminating in the aromatized 7-bromo-1-methylisoquinoline. Furthermore, a representative protocol for the subsequent oxidation to the corresponding 7-bromo-isoquinolin-1-one is provided, offering a complete pathway to this valuable class of compounds. This note is designed for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, procedural detail, and critical safety considerations.

Part 1: Scientific Rationale and Mechanistic Overview

The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that forges the isoquinoline ring system from β-arylethylamides.[1] The reaction is typically promoted by a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃), under reflux conditions.[2]

The Mechanism of Cyclization: The reaction is understood to proceed via one of two primary mechanistic pathways, influenced by the specific reaction conditions.[1]

  • Nitrilium Ion Intermediate (Path A): The amide oxygen first coordinates to the Lewis acidic phosphorus oxychloride. Subsequent elimination of a dichlorophosphate group generates a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product.[1]

  • Dichlorophosphoryl Imine-Ester Intermediate (Path B): Alternatively, the amide may first form an imine-ester intermediate with POCl₃. This intermediate then cyclizes via electrophilic aromatic substitution, followed by an elimination step to form the 3,4-dihydroisoquinoline product.[1]

For the synthesis of 7-bromo-1-methyl-3,4-dihydroisoquinoline, the bromine atom on the phenyl ring is a moderately deactivating, ortho-para directing group. The cyclization is directed to the position para to the bromine atom, yielding the desired 7-bromo regioisomer. The electron-withdrawing nature of bromine may necessitate slightly more forcing conditions (e.g., reflux) to facilitate the electrophilic substitution.[3]

The resulting 3,4-dihydroisoquinoline is a non-aromatic intermediate that requires a subsequent dehydrogenation (oxidation) step to yield the fully aromatic isoquinoline core.[4][5]

Part 2: Comprehensive Experimental Protocols

This synthesis is presented as a multi-stage process. Each stage is a self-contained protocol that builds upon the previous one.

Stage 1: Synthesis of Precursor: N-(2-(3-bromophenyl)ethyl)acetamide

The success of the Bischler-Napieralski reaction hinges on the quality of the starting amide. This two-step protocol details its preparation from 3-bromophenylacetonitrile.

Step 1A: Reduction of 3-Bromophenylacetonitrile to 2-(3-Bromophenyl)ethylamine

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitrile functional group directly to a primary amine. The reaction is typically performed in an anhydrous ethereal solvent.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF, 10 mL/g of LiAlH₄).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-bromophenylacetonitrile (1.0 eq.) in anhydrous THF (5 mL/g) and add it dropwise to the stirred LiAlH₄ suspension via a pressure-equalizing dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(3-bromophenyl)ethylamine, which can be used in the next step without further purification or purified by vacuum distillation.

Step 1B: Acetylation of 2-(3-Bromophenyl)ethylamine

  • Rationale: The primary amine is readily acylated using acetic anhydride to form the required amide. A base is used to scavenge the acetic acid byproduct.[6][7]

  • Procedure:

    • Dissolve the crude 2-(3-bromophenyl)ethylamine (1.0 eq.) from the previous step in dichloromethane (DCM, 10 mL/g) in a round-bottom flask.[8]

    • Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

    • Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.[9]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid, N-(2-(3-bromophenyl)ethyl)acetamide, is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethyl acetate/hexanes.

Stage 2: Bischler-Napieralski Cyclization to 7-Bromo-1-methyl-3,4-dihydroisoquinoline
  • Rationale: This is the key ring-forming step. Phosphorus oxychloride (POCl₃) acts as both the solvent and the dehydrating Lewis acid to promote the intramolecular cyclization.

  • Procedure:

    • In a fume hood, charge a flame-dried round-bottom flask with N-(2-(3-bromophenyl)ethyl)acetamide (1.0 eq.).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask at room temperature. The reaction is often performed in a solvent like dry acetonitrile or toluene (5 mL/g of amide) to aid in temperature control and solubility.

    • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (typically 80-110 °C depending on the solvent) for 3-5 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching is highly exothermic.

    • Basify the acidic aqueous solution to pH > 10 by the slow addition of concentrated ammonium hydroxide or 30% NaOH solution, ensuring the temperature is kept low with an ice bath.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-bromo-1-methyl-3,4-dihydroisoquinoline.

    • Purify the product by silica gel column chromatography.

Stage 3: Aromatization to 7-Bromo-1-methylisoquinoline
  • Rationale: The dihydroisoquinoline intermediate is aromatized via catalytic dehydrogenation. Palladium on activated carbon (Pd/C) is an effective catalyst for this transformation, using a high-boiling, inert solvent.[5][10]

  • Procedure:

    • Combine the 7-bromo-1-methyl-3,4-dihydroisoquinoline (1.0 eq.) and 10% Palladium on Carbon (Pd/C, 10 mol%) in a flask containing a high-boiling solvent such as toluene or xylene.[11]

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress can be monitored by GC-MS or TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to afford the pure 7-bromo-1-methylisoquinoline.

Stage 4: Representative Oxidation to 7-Bromo-isoquinolin-1(2H)-one
  • Rationale: The conversion of a 1-methylisoquinoline to an isoquinolin-1-one is an oxidative process. While various methods exist, strong oxidizing agents like potassium permanganate (KMnO₄) can be employed, although they risk over-oxidation and ring cleavage.[3][12] This protocol should be considered a starting point for optimization.

  • Procedure:

    • Dissolve 7-bromo-1-methylisoquinoline (1.0 eq.) in a mixture of pyridine and water.

    • Heat the solution to 80-90 °C.

    • Slowly add potassium permanganate (KMnO₄, 2-3 eq.) portion-wise over several hours, maintaining the temperature. The purple color of the permanganate should dissipate as it is consumed.

    • After the addition is complete, continue heating for an additional 1-2 hours or until TLC indicates consumption of the starting material.

    • Cool the mixture and filter off the manganese dioxide precipitate through Celite.

    • Acidify the filtrate with concentrated HCl and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over Na₂SO₄, and concentrate to yield the crude product.

    • Purify by recrystallization or column chromatography to obtain 7-bromo-isoquinolin-1(2H)-one.

Part 3: Data Presentation and Characterization

The following table summarizes the key quantitative data for the synthetic sequence. Yields are representative and may vary based on scale and purification efficiency.

StageKey ReagentsEquivalents (Typical)SolventTemp. (°C)Time (h)Yield (%)
1A 3-Bromophenylacetonitrile, LiAlH₄1.0, 1.2THFReflux4-680-90
1B 2-(3-Bromophenyl)ethylamine, Ac₂O, Et₃N1.0, 1.2, 1.5DCM0 → RT2-490-98
2 N-(2-(3-bromophenyl)ethyl)acetamide, POCl₃1.0, 5-10AcetonitrileReflux3-565-80
3 7-Bromo-1-methyl-3,4-dihydroisoquinoline, 10% Pd/C1.0, 0.1TolueneReflux12-2475-90
4 7-Bromo-1-methylisoquinoline, KMnO₄1.0, 2-3Pyridine/H₂O904-630-50

Characterization: Products at each stage should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm their identity and purity before proceeding to the next step.

Part 4: Visualization of Experimental Workflow

The following diagram illustrates the complete synthetic pathway.

Bischler_Napieralski_Synthesis cluster_0 Stage 1A: Precursor Synthesis (Amine) cluster_1 Stage 1B: Precursor Synthesis (Amide) cluster_2 Stage 2: Bischler-Napieralski Cyclization cluster_3 Stage 3: Aromatization cluster_4 Stage 4: Oxidation A 3-Bromophenylacetonitrile B 2-(3-Bromophenyl)ethylamine A->B LiAlH₄, THF C N-(2-(3-bromophenyl)ethyl)acetamide B->C Ac₂O, Et₃N, DCM D 7-Bromo-1-methyl- 3,4-dihydroisoquinoline C->D POCl₃, Reflux E 7-Bromo-1-methylisoquinoline D->E 10% Pd/C, Toluene, Reflux F 7-Bromo-isoquinolin-1(2H)-one E->F KMnO₄, Pyridine/H₂O

Caption: Synthetic workflow for 7-bromo-isoquinolin-1-one.

Part 5: Safety, Troubleshooting, and Expert Insights

Critical Safety Precautions:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water.[13][14] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[2][15] Ensure an emergency shower and eyewash station are immediately accessible.[15] Quenching of POCl₃ is highly exothermic and must be done slowly and with extreme caution, preferably by adding the reaction mixture to ice rather than vice-versa.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture. Handle under an inert atmosphere (nitrogen or argon). The quenching procedure must be performed slowly and at 0 °C to control the exothermic release of hydrogen gas.

  • Catalytic Dehydrogenation: The Pd/C catalyst can be pyrophoric, especially after filtration when it contains adsorbed hydrogen and solvent. Do not allow the filter cake to dry in the air. It should be quenched by carefully adding it to a container of water.

Troubleshooting and Field-Proven Insights:

  • Low Yield in Cyclization (Stage 2): If the Bischler-Napieralski reaction is sluggish or fails, ensure all reagents and solvents are scrupulously anhydrous. The bromine substituent deactivates the ring, so incomplete reaction may require longer reflux times or a higher boiling solvent like xylene.

  • Incomplete Aromatization (Stage 3): If the dehydrogenation stalls, the catalyst may be inactive. Ensure fresh, high-quality Pd/C is used. In some cases, a hydrogen acceptor like isoprene or cyclohexene can be added to facilitate the reaction.[5]

  • Over-oxidation in Stage 4: The oxidation of the 1-methyl group is the most challenging step. If significant decomposition or ring-cleavage is observed with KMnO₄, consider alternative, milder oxidizing agents. The reaction conditions (temperature, rate of addition, equivalents of oxidant) must be carefully controlled and optimized.

References

Application Notes and Protocols for the Analytical Characterization of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a substituted dihydroisoquinolinone derivative with potential applications in medicinal chemistry and drug development.[1] Its unique structure, featuring a bromine atom and a methyl group on the isoquinoline framework, necessitates robust and validated analytical methods for its identification, purity assessment, and quantification in various matrices.[1] This document provides a comprehensive guide to the analytical methodologies applicable to this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4]

Part 1: Structural Elucidation and Identification

The initial and most critical step in the analysis of this compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for isoquinoline derivatives, depending on solubility.[5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its non-interfering solvent peaks in regions of interest.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Shim the instrument to obtain a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis:

    • ¹H NMR: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule. The aromatic protons will appear in the downfield region, while the aliphatic protons of the dihydroisoquinolinone core and the methyl group will be in the upfield region.

    • ¹³C NMR: Identify the number of unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon. The carbonyl carbon will be significantly downfield.

Expected Spectral Features: While specific spectral data for this exact compound is not widely published, based on the structure and data for similar compounds, one can predict the following:

  • ¹H NMR: Signals corresponding to the aromatic protons, the two methylene groups (-CH₂-), and the N-methyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (some showing C-Br coupling), the two methylene carbons, and the N-methyl carbon.

Spectral data for the parent compound, 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, is available and can serve as a reference point.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound and is commonly used in LC-MS setups.[7]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the mass spectrometer's ESI source.

  • Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Drying Gas (Nitrogen) Temperature: 250-350 °C[7]

    • Nebulizer Pressure: 30-40 psi[7]

  • Data Acquisition: Acquire the full scan mass spectrum in the positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺. The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).[8]

    • Calculate the elemental composition from the accurate mass of the molecular ion and compare it with the theoretical formula (C₁₀H₁₁BrNO)⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

    • C-N stretch: Around 1200-1350 cm⁻¹.

    • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

    • C-H stretches (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

    • C-Br stretch: Typically in the low wavenumber region (500-600 cm⁻¹).[9]

Part 2: Purity Determination and Quantification

For drug development and quality control, it is crucial to determine the purity of the compound and to quantify it in various samples. Chromatographic methods are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the most common technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is a versatile starting point for the separation of moderately polar compounds like isoquinolinone derivatives.[10]

  • Mobile Phase: A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typically used in reversed-phase chromatography. A gradient elution is often necessary to separate impurities with different polarities.

  • Detection: UV detection is suitable as the isoquinoline core contains a chromophore that absorbs UV light. The detection wavelength should be set at an absorption maximum (λmax) of the compound to ensure high sensitivity.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Column & Mobile Phase Screening Dev2 Gradient Optimization Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 Purity Assay Val5->App1 App2 Quantitative Analysis App1->App2

Protocol: HPLC Purity Assay

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for λmax (e.g., 254 nm as a starting point).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Prepare a stock solution of the reference standard of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

    • Sample: Prepare the sample to be tested at a similar concentration.

  • Data Analysis and Purity Calculation:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

    • For quantitative analysis, generate a calibration curve using the standards and determine the concentration of the analyte in the sample.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11] The validation parameters are summarized in the table below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (using DAD), resolution > 2 between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate and precise.For assay: 80-120% of the test concentration.[3]
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, pH, or column temperature are slightly varied.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is particularly useful for identifying and quantifying trace-level impurities and for analyzing the compound in complex matrices like biological fluids.

Protocol: LC-MS for Impurity Profiling

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer.

  • Chromatographic Conditions: Use the HPLC method developed above or a similar one optimized for LC-MS (e.g., using volatile mobile phase modifiers like formic acid or ammonium acetate).

  • Mass Spectrometry Conditions (as in section 1.2):

    • Ionization Mode: ESI positive.

    • Scan Mode: Full scan to detect all ions, and potentially a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) for known impurities.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weight of the main compound and potential impurities.

    • The bromine isotope pattern is a powerful tool for identifying bromine-containing impurities.[8]

    • Use the accurate mass data to propose elemental compositions for unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for purity analysis, especially for volatile and thermally stable impurities. Isoquinoline derivatives have been successfully analyzed by GC-MS.[12][13]

Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5MS).[13]

    • Inlet Temperature: 250 °C.[13]

    • Oven Program: Start at a lower temperature (e.g., 90 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute the compound and any impurities.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) and analyze the fragmentation patterns to identify the main compound and any impurities.

Part 3: Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a newly synthesized compound by determining the percentage composition of elements.[14]

Protocol: C, H, N, and Br Analysis

  • Instrumentation: A CHN elemental analyzer and a separate method for bromine determination (e.g., combustion with oxygen followed by titration, or specific ion chromatography).

  • Procedure:

    • Submit a pure, dry sample (2-5 mg) for analysis.

    • The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

    • Bromine content is determined separately.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, N, and Br with the theoretical values calculated from the molecular formula (C₁₀H₁₀BrNO).

Theoretical Composition for C₁₀H₁₀BrNO:

  • Carbon (C): 50.02%

  • Hydrogen (H): 4.20%

  • Bromine (Br): 33.28%

  • Nitrogen (N): 5.83%

  • Oxygen (O): 6.66% (often determined by difference)

Characterization_Workflow cluster_ID Structural Identification cluster_Purity Purity & Quantification Start Synthesized Compound NMR NMR (¹H, ¹³C) Start->NMR MS HRMS Start->MS IR FTIR Start->IR HPLC HPLC-UV (Purity, Assay) NMR->HPLC MS->HPLC IR->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS GCMS GC-MS (Volatile Impurities) HPLC->GCMS Elemental Elemental Analysis HPLC->Elemental Final Characterized Compound LCMS->Final GCMS->Final Elemental->Final

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of spectroscopic methods for structural confirmation and chromatographic techniques for purity assessment and quantification provides a comprehensive profile of the compound. All quantitative methods must be rigorously validated according to ICH guidelines to ensure the reliability and accuracy of the data, which is paramount in a research and drug development setting. The protocols provided here serve as a robust starting point for the development of specific and validated analytical methods for this compound.

References

NMR and mass spectrometry analysis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Structural Elucidation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one using NMR and Mass Spectrometry

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. The specific analogue, this compound, serves as a critical building block in drug discovery. Its bromine handle allows for further synthetic modifications through cross-coupling reactions, while the lactam and N-methyl functionalities influence its physicochemical properties and biological target interactions.[1] Potential applications for derivatives of this class include antimicrobial and anticancer agents.[1]

Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This guide provides a comprehensive overview and detailed protocols for the characterization of this compound using the synergistic analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, moving beyond simple procedural lists to offer insights grounded in practical laboratory experience.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing an unparalleled view of the atomic framework of a molecule.[2] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments will be employed for complete structural assignment.

Causality in Experimental Design: Why These Experiments?
  • ¹H NMR: This is the initial, most sensitive NMR experiment. It reveals the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).

  • ¹³C NMR: While less sensitive than ¹H NMR, this experiment provides a direct count of the unique carbon atoms in the molecule, offering critical information about the carbon skeleton.[3]

  • 2D COSY (COrrelation SpectroscopY): This experiment is essential for establishing proton-proton connectivity. It visualizes which protons are coupled (typically through two or three bonds), allowing us to trace out spin systems, such as the adjacent methylene groups in the aliphatic ring.[4][5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for linking protons to the carbons they are directly attached to.[6][7] By correlating ¹H and ¹³C chemical shifts, HSQC removes ambiguity in assigning carbon signals.[5]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation prep1 Weigh 5-10 mg for ¹H (15-30 mg for ¹³C) prep2 Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Filter through glass wool into a clean NMR tube prep2->prep3 acq1 Acquire ¹H Spectrum prep3->acq1 acq2 Acquire ¹³C{¹H} Spectrum acq1->acq2 acq3 Acquire 2D COSY acq2->acq3 acq4 Acquire 2D HSQC acq3->acq4 interp1 Assign ¹H signals (Chemical Shift, Integration, Multiplicity) acq4->interp1 interp2 Identify ¹H-¹H spin systems using COSY interp1->interp2 interp3 Correlate ¹H to ¹³C signals using HSQC interp2->interp3 interp4 Final Structure Confirmation interp3->interp4 MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_interp_ms Data Interpretation ms_prep1 Prepare a dilute solution (~1-10 µg/mL) ms_prep2 Use MS-grade solvent (e.g., Methanol or Acetonitrile) ms_prep1->ms_prep2 ms_acq1 Infuse sample into ESI source ms_prep2->ms_acq1 ms_acq2 Acquire Full Scan MS in Positive Ion Mode ms_acq1->ms_acq2 ms_acq3 Observe [M+H]⁺ Ion ms_acq2->ms_acq3 ms_interp1 Analyze isotopic pattern for Bromine signature ms_acq3->ms_interp1 ms_interp2 Determine accurate mass from HRMS data ms_interp1->ms_interp2 ms_interp3 Confirm Elemental Formula (C₁₀H₁₁BrNO)⁺ ms_interp2->ms_interp3

References

Application Notes and Protocols for the Purification of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a key intermediate in pharmaceutical research and development.[1][2] This document outlines strategic approaches to achieve high purity levels essential for downstream applications, including drug discovery and materials science.[1] Methodologies covered include column chromatography and recrystallization, with in-depth explanations of the underlying chemical principles to empower researchers in their experimental design.

Introduction: The Importance of Purity

This compound is a substituted dihydroisoquinolinone derivative with significant potential in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents.[1] The biological activity and ultimate success of any synthesized compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous biological data, side reactions in subsequent synthetic steps, and challenges in characterization. Therefore, mastering the purification of this intermediate is a critical step in the research and development pipeline.

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-tested protocols.

Physicochemical Properties: A Foundation for Purification Strategy

A successful purification strategy is built upon a thorough understanding of the target compound's physicochemical properties. The table below summarizes key properties of this compound, which inform the choice of purification techniques and solvents.

PropertyValueImplication for Purification
Molecular Formula C₁₀H₁₀BrNO-
Molecular Weight ~240.11 g/mol [1][2]
Predicted LogP 2.04342Indicates moderate lipophilicity, suggesting good solubility in organic solvents and limited solubility in water.[1]
Topological Polar Surface Area (TPSA) 29.1 ŲA relatively low TPSA is consistent with limited aqueous solubility.[1]
Predicted pKa -1.99 ± 0.20The lactam structure results in very weak basicity, meaning the compound is unlikely to be protonated under normal acidic conditions.[1]
Appearance Likely a solid at room temperatureEnables purification by recrystallization.

Purification Workflow: A Strategic Overview

The general workflow for purifying crude this compound typically involves a primary chromatographic step to remove major impurities, followed by recrystallization to achieve high purity and obtain a crystalline solid.

PurificationWorkflow Crude Crude Product (from synthesis) ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom Primary Purification TLC TLC Analysis of Fractions ColumnChrom->TLC Fraction Collection Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporation1 Solvent Evaporation Combine->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization Secondary Purification Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Pure Pure Crystalline Product Drying->Pure Analysis Purity Analysis (NMR, HPLC, MP) Pure->Analysis Quality Control

Caption: General purification workflow for this compound.

Column Chromatography Protocol

Column chromatography is a highly effective technique for separating the target compound from byproducts and unreacted starting materials.[1] Given the moderate polarity of this compound, a normal-phase silica gel chromatography approach is recommended.

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (a mixture of nonpolar and moderately polar solvents) is less polar. Compounds are separated based on their differential adsorption to the silica gel. More polar compounds will have a stronger interaction with the stationary phase and thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase.

Step-by-Step Protocol
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a nonpolar solvent (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A common gradient is from 0% to 50% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a solvent system similar to the mobile phase. Visualize the spots under UV light.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization Protocol

Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline product, which is often desirable for characterization and stability.[3] The success of recrystallization hinges on the selection of an appropriate solvent or solvent system.

Solvent Selection: The Key to Success

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3][4] Based on the properties of this compound and general principles for similar compounds, the following solvents are good starting points for screening.[4][5]

SolventBoiling Point (°C)PolarityRationale
Ethanol 78PolarOften a good starting point for aromatic compounds.[4]
Isopropanol 82PolarAn alternative to ethanol with a slightly higher boiling point.[4]
Ethyl Acetate 77IntermediateSuitable for compounds with intermediate polarity.[4]
Acetone 56IntermediateA versatile solvent, but its low boiling point can be a disadvantage.[4]
Toluene 111NonpolarCan be effective for less polar compounds; ensure the melting point of the compound is higher than 111°C.[4]
Hexane/Ethyl Acetate VariableMixtureA common solvent system where hexane acts as the anti-solvent.[5][6]
Methanol/Water VariableMixtureA polar solvent system that can be effective for moderately polar compounds.[6]
Step-by-Step Protocol
  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, often expressed as a percentage of the total peak area. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point for method development.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Use a lower boiling point solvent or a solvent mixture. Ensure the solution is not oversaturated.[4]
No crystal formation The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution by evaporating some solvent. Induce nucleation by scratching the flask or adding a seed crystal.[7]
Low yield from recrystallization Too much solvent was used, or the compound is still significantly soluble at low temperatures.Use a minimal amount of solvent for dissolution. Choose a solvent in which the compound has lower solubility at cold temperatures.[7]
Poor separation in column chromatography The chosen mobile phase is too polar or not polar enough.Optimize the solvent system using TLC before running the column. A less polar mobile phase will increase retention on silica gel, while a more polar one will decrease it.

Conclusion

The purification of this compound is a critical step that requires a systematic and well-informed approach. By understanding the physicochemical properties of the compound and applying the principles of chromatography and recrystallization as detailed in these application notes, researchers can consistently obtain high-purity material, thereby ensuring the reliability and reproducibility of their subsequent research endeavors.

References

Application Notes and Protocols for the Characterization of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of biochemical and cell-based assays to characterize the biological activity of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. Based on its core isoquinolinone structure, a scaffold present in numerous Poly(ADP-ribose) polymerase (PARP) inhibitors, we hypothesize that this compound may exhibit inhibitory activity against PARP enzymes.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule inhibitors. We will detail the principles of assay design, provide step-by-step protocols for robust and reproducible experiments, and discuss the interpretation of results. The methodologies described herein are designed to establish a foundational understanding of the compound's mechanism of action and to provide a framework for its further development as a potential therapeutic agent.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[3] Notably, this chemical moiety is a cornerstone in the architecture of several potent inhibitors of Poly(ADP-ribose) polymerases (PARPs). PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of single-strand DNA breaks.[1][2] Inhibition of PARP has emerged as a clinically validated strategy in oncology, especially for the treatment of cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[4][5]

Given the structural similarities of this compound to known PARP inhibitors, it is a compelling candidate for investigation as a modulator of PARP activity. This application note will therefore focus on establishing a systematic approach to test this hypothesis, beginning with direct enzyme inhibition and progressing to cellular activity. The successful development of a new drug requires a series of robust and reproducible assays to identify and validate potential candidates.[6][7]

The following sections will provide a detailed roadmap for:

  • Primary Biochemical Screening: To determine if the compound directly inhibits PARP1 enzymatic activity.

  • Secondary Cell-Based Assays: To assess the compound's effect on PARP activity within a cellular context and to evaluate its potential for inducing synthetic lethality in relevant cancer cell lines.

Foundational Principles of Assay Development for PARP Inhibitors

Before delving into specific protocols, it is crucial to understand the principles that underpin robust assay design in drug discovery.[8][9] The goal is to develop assays that are not only sensitive and reproducible but also pharmacologically relevant.[6][8]

Key considerations for assay development include:

  • Pharmacological Relevance: The assay should accurately reflect the biological context of the target. For PARP inhibitors, this means measuring the inhibition of poly(ADP-ribose) (PAR) formation.[8]

  • Reproducibility: Assays must yield consistent results across multiple experiments and over time.[6][8] This is often quantified by the Z'-factor, with a value greater than 0.4 considered robust for high-throughput screening.[8]

  • Assay Format Selection: A variety of assay formats are available for measuring PARP activity, each with its own advantages and disadvantages. These include colorimetric, chemiluminescent, fluorescence polarization (FP), and AlphaLISA assays.[2][10] The choice of format will depend on the available instrumentation, desired throughput, and sensitivity.

The workflow for characterizing a putative PARP inhibitor typically follows a hierarchical approach, starting with a high-throughput biochemical screen to identify "hits," followed by more complex and physiologically relevant cell-based assays to validate these hits.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) Primary_Screening Primary Screening: High-Throughput Assay (e.g., Colorimetric/HTRF) IC50_Determination IC50 Determination: Dose-Response Analysis Primary_Screening->IC50_Determination Identifies 'Hits' Mechanism_of_Action Mechanism of Action Studies: (e.g., Enzyme Kinetics) IC50_Determination->Mechanism_of_Action Quantifies Potency Target_Engagement Target Engagement: Cellular PARP Activity Assay IC50_Determination->Target_Engagement Promising Candidates Functional_Outcomes Functional Outcomes: (e.g., DNA Damage, Apoptosis) Target_Engagement->Functional_Outcomes Confirms Cellular Activity Synthetic_Lethality Synthetic Lethality Assays: (e.g., BRCA-deficient vs. WT cells) Functional_Outcomes->Synthetic_Lethality Evaluates Therapeutic Potential

Figure 1: A hierarchical workflow for the characterization of a putative PARP inhibitor.

Primary Biochemical Assay: PARP1 Colorimetric Activity Assay

This assay is designed as a primary screen to rapidly determine if this compound directly inhibits the enzymatic activity of PARP1. The principle of this assay is the colorimetric detection of biotinylated poly(ADP-ribose) (PAR) synthesized by PARP1 onto histone proteins coated on a microplate.[11][12]

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage Temperature
Recombinant Human PARP1 EnzymeBPS Bioscience80501-80°C
Histone-coated 96-well strip plateBPS Bioscience80571 (part of kit)4°C
Biotinylated NAD+Trevigen4670-500-02-80°C
Activated DNATrevigen4671-096-08-20°C
Streptavidin-HRPThermo Fisher211304°C
TMB SubstrateThermo Fisher340284°C
PARP Assay BufferBPS Bioscience80601 (part of kit)4°C
This compoundN/AN/ARoom Temperature
Olaparib (Positive Control)SelleckchemS1060-20°C
DMSOSigma-AldrichD2650Room Temperature
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in PARP assay buffer. The final DMSO concentration in the assay should not exceed 1%.[11]

    • Prepare a similar dilution series for the positive control, Olaparib.

  • Assay Plate Preparation:

    • Add 25 µL of the diluted compound or control to the histone-coated wells.

    • Add 25 µL of PARP assay buffer with 1% DMSO to the "no inhibitor" control wells.

    • Add 50 µL of PARP assay buffer to the "blank" wells.

  • Enzyme Reaction:

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. The optimal concentrations should be determined empirically, but a starting point could be 25 ng/well of PARP1, 25 µg/mL of activated DNA, and 50 µM of biotinylated NAD+.

    • Add 25 µL of the master mix to each well (except the blank wells).

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate three times with 200 µL of Phosphate Buffered Saline with Tween-20 (PBST).

    • Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate three times with 200 µL of PBST.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops in the "no inhibitor" control wells.

    • Stop the reaction by adding 100 µL of 1 M sulfuric acid. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * [1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_no_inhibitor - Absorbance_blank)]

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Secondary Cell-Based Assay: Cellular PARP Activity and Synthetic Lethality

A positive result in the biochemical assay should be followed up with a cell-based assay to confirm the compound's activity in a more physiologically relevant environment.[13] This section describes a method to measure cellular PARP activity and to assess the compound's potential for synthetic lethality in a BRCA-deficient cancer cell line.

Rationale for Cell Line Selection

To investigate synthetic lethality, a pair of isogenic cell lines is ideal. For this protocol, we will use a BRCA2-deficient cell line (e.g., CAPAN-1) and a BRCA2-proficient cell line (e.g., BxPC-3) as a control. PARP inhibitors are expected to be significantly more cytotoxic to BRCA-deficient cells.[13]

Protocol for Cellular PARP Activity

This protocol is based on an ELISA method to detect PAR levels in cells after treatment with the compound and a DNA-damaging agent.

  • Cell Culture and Treatment:

    • Seed CAPAN-1 and BxPC-3 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 1 hour.

    • Induce DNA damage by treating the cells with 10 mM H₂O₂ for 10 minutes.

    • Wash the cells with PBS and proceed immediately to the detection step.

  • PAR Detection (ELISA-based):

    • Fix the cells with ice-cold methanol/acetone (1:1) for 15 minutes.

    • Wash the wells with PBS.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against PAR (e.g., anti-PAR, Trevigen, 4335-MC-100) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and add TMB substrate. Stop the reaction and read the absorbance at 450 nm.

A reduction in the absorbance in the compound-treated wells compared to the H₂O₂-only treated wells indicates inhibition of cellular PARP activity.

Protocol for Synthetic Lethality Assessment (Cell Viability Assay)

This protocol uses a standard cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to measure the cytotoxic effect of the compound.

  • Cell Seeding and Treatment:

    • Seed CAPAN-1 and BxPC-3 cells in a 96-well plate at a density of 2,000 cells/well.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate the cells for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

The results should show a significantly lower IC50 value for the BRCA2-deficient CAPAN-1 cells compared to the BRCA2-proficient BxPC-3 cells, demonstrating synthetic lethality.

G cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor DNA_Damage_WT Single-Strand Break PARP_Activation_WT PARP Activation DNA_Damage_WT->PARP_Activation_WT SSB_Repair_WT SSB Repair PARP_Activation_WT->SSB_Repair_WT Cell_Survival_WT Cell Survival SSB_Repair_WT->Cell_Survival_WT DNA_Damage_KO Single-Strand Break PARP_Inhibition PARP Inhibition by 7-Bromo-2-methyl-1,2- dihydroisoquinolin-3(4H)-one DNA_Damage_KO->PARP_Inhibition DSB_Formation Double-Strand Break (at replication fork) PARP_Inhibition->DSB_Formation Unrepaired SSB Failed_HR Failed Homologous Recombination Repair DSB_Formation->Failed_HR BRCA deficiency Cell_Death Cell Death (Synthetic Lethality) Failed_HR->Cell_Death

Figure 2: The principle of synthetic lethality with a PARP inhibitor in BRCA-deficient cells.

Safety and Handling of this compound

As with any novel chemical entity, this compound should be handled with care. A comprehensive Safety Data Sheet (SDS) should be consulted. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a putative PARP inhibitor. Successful execution of these assays will provide critical data on the compound's biochemical potency, cellular activity, and potential as a selective agent for BRCA-deficient cancers.

Positive results would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of other PARP family members and other relevant enzymes to determine its selectivity.

  • Mechanism of Action Studies: Detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in animal models of BRCA-deficient cancers.

These studies will be instrumental in advancing this compound through the drug discovery pipeline.

References

The Strategic Application of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Isoquinolinone Scaffold

The isoquinoline and its derivatives are privileged heterocyclic scaffolds that form the core of numerous natural products and synthetic molecules with significant therapeutic value.[1] Their rigid, bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling potent and selective interactions with a wide array of biological targets. Within this class, isoquinolinones, which feature a lactam moiety within the isoquinoline ring system, have garnered substantial interest in medicinal chemistry. They are implicated in a diverse range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3]

This document provides a detailed technical guide on the potential applications of a specific, yet underexplored, derivative: 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one . It is critical to note that at the time of this writing, specific experimental data for this exact molecule is scarce in publicly available literature. Therefore, this guide will extrapolate its potential applications based on the well-established biological activities of structurally related isoquinolinones, particularly its 1-oxo isomer and other bromo-substituted and N-methylated analogs. The presented synthetic protocols and biological applications are proposed based on established chemical principles and pharmacological precedents, aiming to provide a roadmap for researchers interested in exploring the therapeutic potential of this compound.

Chemical Properties and Synthetic Strategy

Molecular Structure and Key Features:

This compound possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns:

  • The 1,2-dihydroisoquinolin-3(4H)-one core: This less common isomer of the more extensively studied 3,4-dihydroisoquinolin-1(2H)-one presents an opportunity for novel intellectual property and potentially different biological activity profiles due to the altered positioning of the carbonyl group and the adjacent methylene.

  • The 7-bromo substituent: The bromine atom at the 7-position serves as a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) at this position. Bromine substitution has also been shown to enhance the biological activity of some quinoline derivatives.[4]

  • The N-methyl group: N-methylation of lactams can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[5] It can also influence the compound's conformation and its ability to act as a hydrogen bond donor, thereby altering its binding to biological targets.

Proposed Synthetic Pathway:

A plausible synthetic route to this compound can be envisioned through a multi-step sequence, as illustrated below. This proposed pathway leverages established synthetic methodologies for the construction of the isoquinolinone core and subsequent functionalization.

Synthetic_Pathway A Diethyl 2-((4-bromobenzyl)(methyl)amino)malonate B 1,2-dihydroisoquinolin-3(4H)-one core A->B F This compound C 2-Methyl-1,2-dihydroisoquinolin-3(4H)-one D This compound C->D  NBS, Acetonitrile E 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one E->F  NaH, MeI, THF

Figure 1: Proposed synthetic routes to this compound.

Protocol 1: Proposed Synthesis of this compound

Step 1a: Synthesis of the 1,2-dihydroisoquinolin-3(4H)-one core via Dieckmann Condensation

  • To a solution of sodium ethoxide (1.2 eq.) in anhydrous toluene, add diethyl 2-((4-bromobenzyl)(methyl)amino)malonate (1.0 eq.) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 7-bromo-2-methyl-4-ethoxycarbonyl-1,2-dihydroisoquinolin-3(4H)-one.

  • Subsequent hydrolysis and decarboxylation under acidic conditions will yield the this compound.

Rationale: The Dieckmann condensation is a reliable method for the intramolecular cyclization of diesters to form cyclic β-keto esters, which are precursors to the desired isoquinolinone core.[6][7]

Alternative Steps:

Step 2a: Late-stage Bromination

  • If starting from 2-methyl-1,2-dihydroisoquinolin-3(4H)-one, dissolve the compound (1.0 eq.) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography.

Rationale: Electrophilic aromatic substitution with NBS is a standard method for the bromination of activated aromatic rings.[8][9]

Step 3a: N-Methylation

  • To a solution of 7-bromo-1,2-dihydroisoquinolin-3(4H)-one (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq.) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.5 eq.) dropwise and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Rationale: N-alkylation of lactams is a common transformation readily achieved using a strong base and an alkyl halide.[10]

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of inhibitors for several key drug targets. The following sections outline potential therapeutic applications based on the known activities of related isoquinolinone derivatives.

As Poly(ADP-ribose) Polymerase (PARP) Inhibitors for Oncology

Therapeutic Rationale: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Several PARP inhibitors have been approved for the treatment of various cancers. The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibition.[1][11][12]

Structure-Activity Relationship Insights from Related Compounds:

  • The lactam moiety of the isoquinolinone core is known to mimic the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of PARP.

  • Substituents on the fused benzene ring can be modified to enhance potency and selectivity. The 7-position, where the bromine atom is located in our target molecule, is a key vector for modification to explore interactions with the enzyme's active site.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

  • Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody, and a suitable detection system (e.g., colorimetric or chemiluminescent).

  • Procedure: a. Coat a 96-well streptavidin plate with activated DNA. b. Add a mixture of recombinant PARP-1 enzyme and varying concentrations of the test compound (this compound and its derivatives). c. Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. d. Incubate the plate to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of proteins, including auto-modification of PARP-1. e. Wash the plate to remove unbound reagents. f. Add an anti-PARP antibody conjugated to a detection enzyme (e.g., HRP). g. Add the appropriate substrate and measure the signal, which is proportional to the amount of biotinylated PARP bound to the DNA. h. Calculate the IC50 value of the test compound.

PARP_Inhibition DNA_damage DNA Damage (Single-Strand Break) PARP1 PARP-1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribosyl)ation (PAR) PARP1->PAR Apoptosis Apoptosis in BRCA-deficient cells PARP1->Apoptosis Blocked Repair Leads to Repair DNA Repair PAR->Repair Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PARP1 Inhibition

Figure 2: Simplified pathway of PARP-1 in DNA repair and the site of action for potential inhibitors.

As Cyclin-Dependent Kinase (CDK) Inhibitors for Oncology

Therapeutic Rationale: Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Inhibitors of CDKs, particularly CDK4/6, have been successfully developed as anticancer agents. Isoquinoline-based compounds have been reported as potent and selective CDK inhibitors.[13][14][15]

Structure-Activity Relationship Insights from Related Compounds:

  • The isoquinoline core can serve as a scaffold to position key pharmacophoric elements that interact with the ATP-binding pocket of CDKs.

  • Substituents at various positions can be tuned to achieve selectivity for different CDK isoforms. The 7-position offers an opportunity to explore interactions with the solvent-exposed region of the kinase.

Table 1: Biological Activities of Representative Isoquinolinone Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dionesCDK410 - 100[13]
Pyrrolo[3,4-c]carbazoles fused with isoquinolineCDK4/D1< 50[4]
Isoindolin-1-onesCDK7(Docking study)[16]
As Histone Deacetylase (HDAC) Inhibitors for Oncology and Other Diseases

Therapeutic Rationale: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. This leads to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate the expression of tumor suppressor genes and have shown efficacy as anticancer agents. The tetrahydroisoquinoline scaffold has been successfully utilized in the design of novel HDAC inhibitors.[5][17][18][19][20]

Structure-Activity Relationship Insights from Related Compounds:

  • HDAC inhibitors typically consist of a zinc-binding group, a linker, and a cap group. The isoquinolinone scaffold can function as a rigid and tunable cap group to interact with the surface of the enzyme.

  • Derivatization at the 7-position can be used to modulate the properties of the cap group and improve potency and isoform selectivity.

As Antimicrobial Agents

Therapeutic Rationale: The emergence of multidrug-resistant bacteria poses a significant threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial activity.[3][21][22] The presence of a bromine atom in a heterocyclic scaffold has also been associated with enhanced antimicrobial properties in some cases.[23]

Structure-Activity Relationship Insights from Related Compounds:

  • The lipophilicity and electronic properties of the isoquinoline ring can be modulated to improve bacterial cell wall penetration and interaction with intracellular targets.

  • The introduction of a bromine atom can increase the lipophilicity and potentially enhance the antimicrobial activity of the compound.

Conclusion and Future Directions

While specific biological data for this compound is currently limited, the analysis of structurally related compounds strongly suggests its potential as a versatile scaffold in drug discovery. Its unique substitution pattern offers opportunities for the development of novel inhibitors of key therapeutic targets such as PARP, CDKs, and HDACs, as well as for the discovery of new antimicrobial agents.

The synthetic routes and experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this promising molecule. Future research should focus on the efficient synthesis of this compound and the systematic exploration of its biological activities. Derivatization of the 7-bromo position through cross-coupling reactions will be a key strategy to build a library of analogs for comprehensive structure-activity relationship studies. Such efforts are warranted to fully unlock the therapeutic potential of this intriguing isoquinolinone derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1(2H)-isoquinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-bromo-1(2H)-isoquinolinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results in your laboratory.

Introduction to the Synthesis of 7-Bromo-1(2H)-isoquinolinone

7-Bromo-1(2H)-isoquinolinone is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of a variety of biologically active compounds. The presence of the bromine atom at the 7-position provides a convenient handle for further functionalization via cross-coupling reactions, while the isoquinolinone core is a prevalent motif in numerous pharmaceuticals.

The synthesis of this target molecule, however, is not without its challenges. Issues such as poor regioselectivity, low yields, and difficult purifications are common hurdles. This guide aims to provide practical, experience-driven solutions to these problems, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of 7-bromo-1(2H)-isoquinolinone, with a focus on a common synthetic route: the Bischler-Napieralski cyclization of a suitable N-phenethylformamide precursor, followed by oxidation.

Problem 1: Low or No Yield of the Desired 7-Bromo-3,4-dihydroisoquinoline Intermediate

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, but its success is highly dependent on the reaction conditions and the nature of the substrate.

Possible Causes and Solutions:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2] The bromine atom on the starting phenethylamine derivative is an electron-withdrawing group, which deactivates the aromatic ring and can make the cyclization challenging.

    • Solution: Employ stronger dehydrating agents. While phosphorus oxychloride (POCl₃) is commonly used for electron-rich systems, a more potent combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA), may be necessary for this substrate.[1][3] Modern, milder alternatives like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can also be highly effective and may proceed at lower temperatures.[3]

  • Inappropriate Reaction Temperature and Time: The reaction may require significant thermal energy to overcome the activation barrier, but excessive heat can lead to degradation.

    • Solution: If using POCl₃, ensure the reaction is heated to a sufficient temperature (e.g., refluxing toluene or xylene).[4] Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material has been consumed.

  • Side Reactions Dominating: The formation of side products can significantly reduce the yield of the desired product.

    • Solution: Identify the major side products to diagnose the issue. A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4][5] This is often favored by high temperatures. Using milder conditions, such as the Tf₂O/2-chloropyridine system, can help to suppress this pathway.[3]

Problem 2: Formation of Isomeric Products

A significant challenge in the synthesis of substituted isoquinolines is controlling the regioselectivity of the cyclization.

Possible Cause and Solutions:

  • Lack of Regiocontrol in Electrophilic Aromatic Substitution: In the Bischler-Napieralski cyclization of N-(4-bromophenethyl)formamide, the cyclization should theoretically occur at the ortho position to the ethylamine moiety. However, depending on the reaction conditions, cyclization at the other ortho position (leading to the 5-bromo isomer) might occur, although it is sterically more hindered.

    • Solution: The regioselectivity of the Bischler-Napieralski reaction is generally high for para-substituted phenethylamines, favoring the formation of the 7-substituted product. If you are observing a mixture of isomers, it is crucial to confirm their identity by spectroscopic methods. Optimization of the dehydrating agent and reaction temperature can sometimes influence the isomer ratio.

Problem 3: Difficulty in Purifying the 7-Bromo-1(2H)-isoquinolinone Product

The separation of the desired product from starting materials, reagents, and isomeric byproducts can be a significant challenge.

Possible Causes and Solutions:

  • Similar Polarity of Isomers: If both 7-bromo and 5-bromo isomers are formed, their similar polarity can make separation by standard column chromatography difficult.

    • Solution:

      • Optimized Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. Meticulous TLC analysis with various eluent systems is key to finding the optimal conditions.[6]

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic).[6]

      • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be a powerful technique for separating isomers. This may require extensive screening of various solvents and solvent mixtures.

  • Contamination with Reagents or Byproducts: The crude product may be contaminated with residual dehydrating agents or their decomposition products.

    • Solution: A thorough aqueous work-up is essential. For reactions using POCl₃, quenching with ice and careful basification with an aqueous base (e.g., NaOH or K₂CO₃) is necessary to neutralize the acidic environment and decompose any remaining reagent.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for the synthesis of 7-bromo-1(2H)-isoquinolinone?

A common and logical precursor is N-(4-bromophenethyl)formamide . This can be synthesized from 4-bromophenethylamine by formylation.

Q2: Which dehydrating agent is best for the Bischler-Napieralski cyclization of N-(4-bromophenethyl)formamide?

Given the deactivating effect of the bromine atom, a strong dehydrating agent is recommended. A mixture of P₂O₅ in POCl₃ or triflic anhydride with 2-chloropyridine are excellent starting points for optimization.[1][3]

Q3: My Bischler-Napieralski reaction has stalled. What can I do?

If the reaction is not proceeding to completion, consider increasing the reaction temperature (if using POCl₃) or switching to a more powerful dehydrating agent as mentioned above. Ensure that all reagents and solvents are anhydrous, as moisture can quench the dehydrating agent.

Q4: How do I oxidize the intermediate 7-bromo-3,4-dihydroisoquinoline to 7-bromo-1(2H)-isoquinolinone?

The dihydroisoquinoline intermediate can be oxidized to the corresponding isoquinolinone. This is often achieved by dehydrogenation. Common methods include heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like xylene or decalin.

Q5: Are there alternative synthetic routes to 7-bromo-1(2H)-isoquinolinone?

Yes, other methods for constructing the isoquinolinone core exist, such as those based on transition-metal-catalyzed C-H activation and annulation reactions. However, these often require more specialized starting materials and catalysts. Direct bromination of 1(2H)-isoquinolinone is another possibility, but this can lead to a mixture of isomers, and achieving high regioselectivity for the 7-position can be challenging.[7][8]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of N-(4-bromophenethyl)formamide
Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Bromophenethylamine1.0200.06(Specify amount)
Ethyl formate5.074.08(Calculate amount)
Methanol--(Specify volume)

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenethylamine in methanol.

  • Add ethyl formate to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Cyclization to 7-Bromo-3,4-dihydroisoquinoline
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-(4-bromophenethyl)formamide1.0228.08(Specify amount)
Phosphorus oxychloride (POCl₃)3.0153.33(Calculate amount)
Toluene (anhydrous)--(Specify volume)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-(4-bromophenethyl)formamide.

  • Add anhydrous toluene, followed by the dropwise addition of phosphorus oxychloride at room temperature. An ice bath can be used to control any exotherm.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction's progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous mixture to a pH of >10 with a cold aqueous solution of NaOH.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-bromo-3,4-dihydroisoquinoline.

Protocol 3: Oxidation to 7-Bromo-1(2H)-isoquinolinone
Reagent/SolventMolar Eq.MW ( g/mol )Amount
7-Bromo-3,4-dihydroisoquinoline1.0210.07(Specify amount)
10% Palladium on Carbon (Pd/C)0.1-(Calculate amount)
Xylene--(Specify volume)

Procedure:

  • In a round-bottom flask, dissolve the crude 7-bromo-3,4-dihydroisoquinoline in xylene.

  • Add 10% Pd/C to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-bromo-1(2H)-isoquinolinone.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Bischler-Napieralski Cyclization

Caption: Troubleshooting workflow for low yields in Bischler-Napieralski cyclization.

Proposed Synthetic Pathway for 7-Bromo-1(2H)-isoquinolinone

Synthetic_Pathway Start 4-Bromophenethylamine Step1 Formylation (Ethyl Formate) Start->Step1 Intermediate1 N-(4-bromophenethyl)formamide Step1->Intermediate1 Step2 Bischler-Napieralski Cyclization (e.g., POCl₃) Intermediate1->Step2 Intermediate2 7-Bromo-3,4-dihydroisoquinoline Step2->Intermediate2 Step3 Oxidation (Pd/C, Heat) Intermediate2->Step3 Product 7-Bromo-1(2H)-isoquinolinone Step3->Product

Caption: Proposed synthetic route to 7-bromo-1(2H)-isoquinolinone.

References

Technical Support Guide: Solution Stability of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the stability issues of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in solution.

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Understanding the solution stability of this molecule is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your results. The compound's structure, featuring a lactam (a cyclic amide) within a dihydroisoquinolinone core and a bromo-substituted aromatic ring, presents specific stability challenges that must be carefully managed. This document outlines potential degradation pathways, offers troubleshooting advice for common issues, and provides validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the handling and stability of this compound in solution.

Q1: What is the primary chemical liability of this compound in solution?

A1: The most significant stability concern is the hydrolysis of the internal lactam (cyclic amide) ring. Amide bonds are susceptible to cleavage under both acidic and basic conditions.[1] This reaction opens the heterocyclic ring to form a bromo-substituted N-methyl-phenylethylamine derivative with a carboxylic acid, which will be inactive in assays targeting the original ring structure.

Q2: How does the pH of my solvent or buffer affect the compound's stability?

A2: The rate of lactam hydrolysis is highly pH-dependent.[2]

  • Alkaline conditions (pH > 8): Expect rapid degradation. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam and promoting ring-opening.[3]

  • Strongly Acidic conditions (pH < 4): Degradation is also accelerated, though typically slower than in strong base. The reaction is catalyzed by hydronium ions (H₃O⁺).[1][2]

  • Neutral to Slightly Acidic (pH 5-7): The compound is expected to exhibit its maximum stability in this range, as the concentrations of both hydroxide and hydronium ions are minimized.[4] For biological assays, it is crucial to assess stability in your specific buffer system, as degradation can still occur.

Q3: What is the best solvent for preparing a long-term stock solution?

A3: For maximum stability, an aprotic polar solvent is recommended. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices. These solvents are non-nucleophilic and will not participate in the hydrolysis of the lactam ring. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can slowly participate in solvolysis reactions. Water should be strictly avoided for primary stock solutions.

Q4: My compound seems to degrade even when stored in DMSO at -20°C. Why?

A4: This is a common issue often attributed to residual water. "Anhydrous" DMSO is highly hygroscopic and will absorb atmospheric moisture over time. If even small amounts of water are present in the DMSO stock, hydrolysis can occur, albeit slowly, even at low temperatures. Furthermore, repeated freeze-thaw cycles can accelerate degradation.[5][6]

  • Best Practice: Use high-purity, anhydrous DMSO. Prepare concentrated stock solutions, aliquot them into single-use vials, and store them at -80°C, desiccated and protected from light.

Q5: Is this compound sensitive to light?

A5: Yes, this is a significant risk. Bromoaromatic compounds can be susceptible to photodecomposition.[7] Exposure to UV or even ambient laboratory light can potentially lead to debromination or the formation of other radical-mediated degradation products. All solutions containing the compound should be stored in amber vials or wrapped in aluminum foil to protect them from light.

Q6: I see new peaks appearing in my HPLC/LC-MS analysis over time. What are they?

A6: The new peaks are almost certainly degradation products. The most likely candidate is the ring-opened hydrolyzed product described in A1. Other possibilities include photolytic or oxidative degradants. To confirm their identity, you should perform a forced degradation study (see Protocol 2), which will intentionally generate these products and allow you to match their retention times and mass spectra.[8][9]

Section 2: Troubleshooting Guide for Common Experimental Issues

Observed Problem Potential Root Cause Recommended Troubleshooting Actions
Loss of Potency / Decreasing IC₅₀ in Biological Assays Compound is degrading in the aqueous assay buffer at 37°C.1. Check the pH of your final assay buffer. 2. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. 3. Minimize the pre-incubation time of the compound in the buffer. 4. Validation Step: Incubate the compound in the assay buffer for the full duration of the experiment, then analyze by HPLC to quantify the remaining parent compound.
Poor Reproducibility Between Experiments Inconsistent stability of stock or working solutions. Precipitation of the compound upon dilution into aqueous buffers.1. Review your stock solution preparation and storage procedures (see Q4 and Protocol 1). 2. Ensure complete dissolution of the stock. Use gentle warming (to 30-40°C) or sonication if necessary. 3. After diluting into aqueous buffer, visually inspect for any cloudiness or precipitate. If observed, consider using a co-solvent or reducing the final concentration.
Appearance of Extraneous Peaks in Analytical Traces Degradation due to improper handling (e.g., exposure to light, incompatible solvents, extreme pH).1. Protect all solutions from light at all times. 2. Ensure all solvents and buffers are within the optimal pH 5-7 range. 3. Perform a forced degradation study (Protocol 2) to create a "fingerprint" of potential degradants to aid in identification.

Section 3: Recommended Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol ensures the preparation of a stable, reliable stock solution.

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Cap the vial tightly.

  • Solubilization: Vortex the solution thoroughly. If needed, use a sonication bath for 5-10 minutes or gentle warming (not exceeding 40°C) to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes or vials.

  • Storage: Tightly seal the aliquots, backfill with an inert gas like argon or nitrogen if possible, and store at -80°C in a desiccated container.

  • Usage: For experiments, thaw a single aliquot. Do not refreeze any unused portion of the thawed solution.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[8][10] The goal is to achieve 5-20% degradation of the parent compound.[11]

  • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-8 hours (base hydrolysis is often much faster).

  • Oxidative Degradation: Mix 1 mL of the solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a sealed vial of the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose a clear vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Keep a control sample wrapped in foil at the same temperature.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS (see Protocol 3). Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 3: HPLC Method for Stability Assessment

This is a general-purpose reverse-phase HPLC method that serves as an excellent starting point for monitoring stability.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or scan with a PDA detector)

  • Injection Volume: 10 µL

Section 4: Data and Workflow Visualizations

Data Summary Tables

Table 1: Recommended Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Duration Temperature Expected Primary Degradation
Acid Hydrolysis 0.1 M HCl 24-48 hours 60°C Lactam Ring Opening
Base Hydrolysis 0.1 M NaOH 2-8 hours Room Temp Lactam Ring Opening
Oxidation 3% H₂O₂ 24 hours Room Temp N-Oxidation, Ring Hydroxylation
Thermal Heat 48 hours 70°C General Decomposition

| Photolytic | ICH Q1B Light | 24 hours | Ambient | Debromination, Radical Products |

Diagrams

G parent 7-Bromo-2-methyl-1,2-dihydro- isoquinolin-3(4H)-one product Ring-Opened Product (N-(2-bromo-6-carboxyphenethyl)-N-methylamine) parent->product  Acid/Base Catalyzed  Hydrolysis (H₂O)

Caption: Predicted primary degradation pathway via lactam hydrolysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 60°C) prep->acid base Base (0.1M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox heat Thermal (70°C) prep->heat light Photolytic (ICH Q1B) prep->light quench Neutralize / Quench Reactions acid->quench base->quench ox->quench heat->quench light->quench hplc Analyze all samples by HPLC-UV/MS quench->hplc id Compare chromatograms & Identify Degradants hplc->id

Caption: Experimental workflow for a forced degradation study.

References

by-product formation in the synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during the synthesis of this important isoquinolinone derivative. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges. Below, we address the most frequently encountered issues in a question-and-answer format.

Scenario 1: Synthesis via Intramolecular Cyclization (e.g., Friedel-Crafts type reaction)

A common and effective method for constructing the isoquinolinone core is through an intramolecular Friedel-Crafts acylation of a suitably substituted N-methyl-phenethylamine derivative.

Q1: My reaction has resulted in a mixture of regioisomers. How can I improve the selectivity for the desired 7-bromo product?

A1: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring are paramount. In the case of a precursor like N-(2-(4-bromophenyl)ethyl)-N-methylacetamide, the bromine atom is an ortho-, para-director. Cyclization can occur either ortho or meta to the bromine.

  • Mechanistic Insight: The bromine atom deactivates the aromatic ring towards electrophilic attack, but its lone pairs can stabilize the ortho and para transition states through resonance. The steric hindrance at the ortho position often favors para-substitution.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid catalyst can influence regioselectivity. Experiment with milder Lewis acids such as ZnCl₂ or milder conditions for stronger acids like AlCl₃ (e.g., lower temperature).[1]

    • Solvent Effects: The polarity of the solvent can impact the stability of the intermediates. A non-polar solvent like carbon disulfide or a chlorinated solvent like dichloromethane is standard. Consider exploring a range of solvents to optimize selectivity.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lower energy transition state. A gradual increase in temperature might be necessary to drive the reaction to completion, but a careful temperature profile is key.

Q2: I am observing a significant amount of starting material in my final product. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue, often related to reaction conditions or catalyst deactivation.

  • Causality: The intramolecular Friedel-Crafts acylation requires a strong electrophile, which is generated by the interaction of the acetyl group with the Lewis acid. If this activation is insufficient or the catalyst is quenched, the reaction will stall.

  • Troubleshooting Steps:

    • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[2] Ensure you are using an adequate amount of a high-purity Lewis acid.

    • Moisture Control: Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The presence of water will quench the catalyst.

    • Reaction Time and Temperature: If the reaction is sluggish at lower temperatures, a carefully controlled increase in temperature or prolonged reaction time may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q3: My product is contaminated with a by-product that appears to be a styrene derivative. What is the cause and how can I prevent it?

A3: The formation of a styrene derivative suggests a retro-Ritter type side reaction, which can occur under the acidic conditions of the cyclization.

  • Mechanistic Insight: This side reaction is more common in Bischler-Napieralski reactions which proceed through a nitrilium ion intermediate, but the underlying principle of elimination can apply under strong acid and heat.[3]

  • Troubleshooting Steps:

    • Milder Conditions: Employing milder cyclization reagents can suppress this elimination pathway. Polyphosphoric acid (PPA) at a carefully controlled temperature can be an effective alternative to more aggressive Lewis acids.[4]

    • Temperature Management: Avoid excessive heating, as this promotes elimination reactions.

Below is a workflow diagram illustrating the decision-making process for troubleshooting this synthetic route.

start Start Synthesis issue Analyze Crude Product for Impurities start->issue regioisomers Regioisomer Formation issue->regioisomers Regioisomers Detected incomplete Incomplete Reaction issue->incomplete Starting Material Present styrene Styrene By-product issue->styrene Styrene Derivative Detected purification Purification issue->purification Desired Product is Predominant optimize_lewis Optimize Lewis Acid / Solvent regioisomers->optimize_lewis temp_control Adjust Temperature Profile regioisomers->temp_control catalyst_check Check Catalyst Stoichiometry & Purity incomplete->catalyst_check moisture_control Ensure Anhydrous Conditions incomplete->moisture_control styrene->temp_control milder_reagents Use Milder Cyclization Reagents styrene->milder_reagents optimize_lewis->issue temp_control->issue catalyst_check->issue moisture_control->issue milder_reagents->issue

Caption: Troubleshooting workflow for intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q4: What are the expected spectral characteristics of this compound?

A4: The molecular formula is C₁₀H₁₀BrNO, with a molecular weight of approximately 240.11 g/mol .[5] Key spectral features would include:

  • ¹H NMR: Signals corresponding to the methyl group, the two methylene groups of the dihydroisoquinolinone core, and the aromatic protons. The aromatic region will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, the methyl carbon, the two methylene carbons, and the aromatic carbons. The carbon bearing the bromine will be shifted.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).

Q5: What are the recommended purification techniques for this compound?

A5: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: For laboratory-scale synthesis, silica gel column chromatography is effective. A gradient elution system, for example with hexane and ethyl acetate, can provide good separation of the desired product from less polar by-products and more polar starting materials.[4]

  • Recrystallization: For larger quantities, recrystallization can be a more efficient method. Suitable solvent systems include ethanol/water mixtures or acetonitrile.[4] This technique is particularly effective if the desired product is a stable, crystalline solid and the impurities have different solubility profiles.

Q6: Can I synthesize this compound by direct bromination of 2-methyl-1,2-dihydroisoquinolin-3(4H)-one?

A6: Yes, direct bromination is a viable route.[4] However, this approach also presents challenges with regioselectivity. The directing effects of the amide group and the benzene ring will influence the position of bromination. You may obtain a mixture of isomers, including the desired 7-bromo product and other brominated species, which will require careful purification to isolate the target compound.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Standard laboratory safety practices should always be followed. Specifically:

  • Lewis Acids: Strong Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Brominating Agents: Bromine and other brominating agents are toxic and corrosive. Handle them with care in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

The diagram below illustrates the relationship between the key synthetic challenges and the recommended troubleshooting approaches.

Caption: Interplay of challenges and solutions in the synthesis.

Quantitative Data Summary

ParameterTypical Range/ValueReference
Molecular FormulaC₁₀H₁₀BrNO[5]
Molecular Weight240.11 g/mol [5]
Yield (Bischler-Napieralski)60-80%[4]
Recrystallization Recovery85-95%[4]
Purity after Recrystallization>98%[4]

Experimental Protocols

Protocol 1: Synthesis via Bischler-Napieralski Reaction

This protocol is adapted from general procedures for the synthesis of dihydroisoquinolinones.[4]

  • Starting Material Preparation: Synthesize N-acetyl-2-(4-bromophenyl)ethylamine from 2-(4-bromophenyl)ethylamine and acetyl chloride or acetic anhydride.

  • Cyclization:

    • To a flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA).

    • Heat the PPA to approximately 80-90 °C with stirring.

    • Slowly add N-acetyl-2-(4-bromophenyl)ethylamine to the hot PPA.

    • Increase the temperature to 170 °C and maintain for 4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the aqueous solution with a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an ethanol/water mixture.

References

Technical Support Center: A Researcher's Guide to Improving the Synthesis Yield of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on enhancing the yield and purity of this important isoquinolinone derivative, a valuable building block in medicinal chemistry.[1]

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to overcome common synthetic challenges.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary routes:

  • Cyclization of a Precursor: The Bischler-Napieralski reaction is a classical and effective method for forming the dihydroisoquinoline core.[2][3][4] This involves the cyclization of a β-arylethylamide, in this case, N-acetyl-2-(4-bromophenyl)ethylamine.

  • Direct Bromination: This method involves the direct electrophilic aromatic substitution on the pre-formed 2-methyl-1,2-dihydroisoquinolin-3(4H)-one core using a suitable brominating agent like N-Bromosuccinimide (NBS).

This guide will address common issues and optimization strategies for both approaches.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Bischler-Napieralski Cyclization Route

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-ethylamides of electron-rich arenes using dehydrating agents.[5]

Q1: My Bischler-Napieralski reaction is resulting in a low yield of the desired 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. What are the potential causes and how can I improve it?

A1: Low yields in the Bischler-Napieralski reaction often stem from several key factors related to substrate reactivity and reaction conditions.[6]

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. The presence of the bromine atom on the phenyl ring of the precursor, N-acetyl-2-(4-bromophenyl)ethylamine, is an electron-withdrawing group that deactivates the ring, making the cyclization more challenging.[6]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be strong enough to promote efficient cyclization.[6]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[3][5][6]

Workflow for Troubleshooting Low Yield in Bischler-Napieralski Cyclization

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

Q2: How do I select the appropriate dehydrating agent for the cyclization of N-acetyl-2-(4-bromophenyl)ethylamine?

A2: The choice of dehydrating agent is critical. For substrates with electron-withdrawing groups like your bromo-substituted precursor, a more powerful dehydrating agent is necessary.[3]

Dehydrating AgentTypical ConditionsExpected Yield RangeComments
POCl₃Reflux in tolueneLowOften insufficient for deactivated rings.
P₂O₅ in refluxing POCl₃RefluxModerate to GoodA classic and effective choice for challenging substrates.[3]
Polyphosphoric Acid (PPA)150-200°C60-80%A strong dehydrating agent suitable for this synthesis.[1]
Triflic anhydride (Tf₂O) with 2-chloropyridine-20°C to room temperatureGood to ExcellentA milder, modern approach that can provide higher yields.[2]

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

  • To a flask equipped with a mechanical stirrer and a thermometer, add N-acetyl-2-(4-bromophenyl)ethylamine.

  • Heat the flask in an oil bath to melt the starting material.

  • Slowly add polyphosphoric acid to the molten starting material with vigorous stirring.

  • Heat the reaction mixture to 170°C and maintain for 4 hours.

  • Allow the reaction to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Q3: I am observing a significant amount of a styrene-like side product. How can I minimize this?

A3: The formation of a styrene derivative is likely due to a retro-Ritter reaction.[3][5][6] This side reaction is more prevalent when the resulting styrene is highly conjugated. To suppress this, you can try the following:

  • Use a milder dehydrating agent: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature), which can minimize side reactions.[2]

  • Use the corresponding nitrile as a solvent: This can shift the equilibrium away from the retro-Ritter pathway, although this may not always be practical.[5]

Part 2: Direct Bromination Route

Direct bromination of 2-methyl-1,2-dihydroisoquinolin-3(4H)-one offers a more direct route to the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.

Q4: My direct bromination of 2-methyl-1,2-dihydroisoquinolin-3(4H)-one with NBS is giving a low yield and multiple products. What is going wrong?

A4: Low yields and the formation of multiple products in this electrophilic aromatic substitution can be attributed to several factors:

  • Incorrect Reaction Conditions: The choice of solvent and temperature is crucial for regioselectivity.

  • Over-bromination: Using an excess of NBS or prolonged reaction times can lead to the formation of di-brominated products.

  • Side Reactions: Radical bromination at the benzylic position can occur if the reaction is initiated by light or radical initiators.

Q5: How can I improve the regioselectivity of the bromination to favor the 7-bromo isomer?

A5: The regioselectivity of the bromination is governed by the electronic properties of the dihydroisoquinoline core. The lactam carbonyl group is electron-withdrawing, which deactivates the aromatic ring. However, the nitrogen atom can donate electron density, directing the electrophilic substitution. To favor the 7-bromo isomer, consider the following:

  • Use a polar, aprotic solvent: Solvents like acetonitrile can promote the desired ionic reaction pathway.

  • Control the temperature: Running the reaction at a controlled temperature (e.g., 60°C) can improve selectivity.

  • Use a catalytic amount of acid: A strong acid like concentrated sulfuric acid can act as both a solvent and an activating agent, promoting the desired electrophilic substitution.

Experimental Protocol: Regioselective Bromination with NBS

  • Dissolve 2-methyl-1,2-dihydroisoquinolin-3(4H)-one in concentrated sulfuric acid at room temperature.

  • Slowly add N-bromosuccinimide in portions, maintaining the temperature below 60°C.

  • Stir the reaction mixture at 60°C for 2-3 hours, monitoring the progress by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

Impact of Reaction Conditions on Bromination Yield and Regioselectivity (Illustrative)

Brominating AgentSolventTemperature (°C)Yield of 7-Bromo Isomer (%)Reference
NBSAcetonitrile60Moderate[7]
NBSConcentrated H₂SO₄6063-75[1]
Br₂Acetic AcidRoom Temp.Lower with potential for over-brominationGeneral Knowledge
Part 3: Purification Challenges

Q6: I am having difficulty purifying the final product, this compound. What are the recommended methods?

A6: Purification of brominated heterocyclic compounds can be challenging due to their polarity and potential for degradation on certain stationary phases.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed.[7]

Workflow for Purification of this compound

Caption: Recommended purification workflow for the target compound.

Tips for Successful Column Chromatography:

  • Solvent System Selection: Use TLC to determine the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. For basic compounds like isoquinolinones, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[8]

  • Dry Loading: If your compound is not very soluble in the eluent, use a dry loading technique. Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. This can then be carefully added to the top of the column.[8]

References

Technical Support Center: 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This document is intended for researchers, scientists, and drug development professionals who are actively working with this molecule. Our goal is to provide you with not just procedural steps but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results. We will explore the stability profile of this compound, potential degradation pathways, and best practices for its handling and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the experimental lifecycle of this compound.

Question 1: I'm observing a progressive loss of my compound in aqueous buffer solutions, particularly at basic pH. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the lactam (cyclic amide) ring within the isoquinolinone core. This is a common degradation pathway for lactam-containing structures. The hydrolysis reaction is typically catalyzed by hydroxide ions (in basic conditions) or hydronium ions (in acidic conditions), leading to the opening of the ring to form a carboxylic acid and an amine. Basic conditions, in particular, tend to significantly accelerate this process.

To mitigate this, we strongly recommend preparing fresh aqueous solutions for your experiments. If storage is unavoidable, use acidic or neutral buffers (pH 4-7) and store them at low temperatures (2-8°C) for no more than 24 hours. For long-term storage, aliquoting the compound in an anhydrous organic solvent like DMSO or ethanol and storing it at -20°C or -80°C is the preferred method.

Question 2: An unknown peak is appearing in my HPLC/LC-MS analysis after my samples were exposed to light. What could this new peak be?

Answer: The appearance of a new peak upon exposure to light suggests photodegradation. While the core structure has some UV-absorbing properties, specific chromophores can be susceptible to photolytic cleavage or rearrangement. The bromine atom on the aromatic ring could also potentially be involved in photolytic debromination or other radical-mediated reactions, though this is generally less common than lactam hydrolysis.

To confirm this, you should conduct a photostability stress test. Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with an output of 1.2 million lux hours) and compare its purity profile against a control sample stored in the dark. If photodegradation is confirmed, all experimental steps involving this compound should be performed under amber lighting or in light-protecting amber vials.

Question 3: My compound's purity seems to decrease after multiple freeze-thaw cycles. Why is this happening?

Answer: Repeated freeze-thaw cycles can introduce instability for several reasons. First, as aqueous solutions freeze, the concentration of solutes (your compound, buffer salts) in the unfrozen liquid phase increases dramatically. This can cause significant pH shifts or increase the concentration of catalytic species, accelerating degradation. Second, the physical stress of ice crystal formation can sometimes promote degradation.

To avoid this, we recommend aliquoting your stock solutions into single-use volumes. This ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.

Forced Degradation Study: A Practical Guide

A forced degradation study is essential for understanding the intrinsic stability of a molecule. It involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and products. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Experimental Protocol: Forced Degradation of this compound

Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA) for mobile phase

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

  • Photostability chamber

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock in ACN or DMSO acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Dilute stock into stress medium base Basic Hydrolysis (0.1 M NaOH, RT) prep->base Dilute stock into stress medium neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Dilute stock into stress medium oxi Oxidative (3% H₂O₂, RT) prep->oxi Dilute stock into stress medium photo Photolytic (ICH Q1B Guidelines) prep->photo Dilute stock into stress medium quench Quench Reaction (Neutralize if needed) acid->quench base->quench neutral->quench oxi->quench photo->quench hplc Analyze by HPLC-UV/MS quench->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.

    • Acidic Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Use 0.1 M NaOH. Keep at room temperature (hydrolysis is typically fast).

    • Neutral Hydrolysis: Use HPLC-grade water. Incubate at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose the solution in a quartz cuvette to light as per ICH Q1B guidelines, alongside a dark control wrapped in aluminum foil.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Before analysis, stop the degradation reaction. For acid/base samples, neutralize them with an equimolar amount of base/acid.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/ACN with 0.1% formic acid). Use a UV detector and, if available, a mass spectrometer (MS) to identify the mass of the degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradants by comparing the chromatograms of stressed samples with the control.

Primary Degradation Pathway: Lactam Hydrolysis

Based on the fundamental chemistry of the isoquinolinone scaffold, the primary and most anticipated degradation pathway under aqueous conditions is the hydrolysis of the lactam bond.

Caption: Proposed primary degradation pathway via hydrolysis.

This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam. The resulting ring-opened product would be a substituted propanoic acid with an attached N-methyl benzylamine moiety. This new molecule will have significantly different physicochemical properties, including polarity, which will be readily observable as a separate peak with a different retention time in reverse-phase HPLC.

Expected Stability Profile Summary

The following table summarizes the expected stability of this compound based on its chemical structure. Actual results should be confirmed by a forced degradation study.

Stress ConditionReagent/ConditionExpected StabilityPrimary Degradation Product (Hypothesized)
Acidic Hydrolysis 0.1 M HCl, 60°CModerate DegradationRing-opened carboxy-amine
Basic Hydrolysis 0.1 M NaOH, RTHighly Labile Ring-opened carboxy-amine
Neutral Hydrolysis Water, 60°CSlow DegradationRing-opened carboxy-amine
Oxidation 3% H₂O₂, RTLikely StableN-oxide or other minor products
Photolysis ICH Q1B LightPotential for Minor DegradationPhotoproducts (e.g., debromination)

Technical Support Center: Optimizing N-Methylation of Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-methylation of isoquinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The N-methylation of the lactam nitrogen in isoquinolinones is a critical transformation in the synthesis of many biologically active molecules and pharmaceutical intermediates.[1] However, achieving high yields and selectivity can be challenging due to factors like competing O-methylation. This resource provides field-proven insights and evidence-based protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of isoquinolinones?

The most prevalent method is a nucleophilic substitution reaction where the isoquinolinone, acting as a nucleophile, attacks an electrophilic methylating agent. This process is typically facilitated by a base to deprotonate the N-H bond, significantly increasing its nucleophilicity.[2] Standard conditions often involve a methyl halide (like methyl iodide) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[2][3][4]

Q2: How do I choose the right methylating agent?

The choice depends on reactivity, cost, safety, and scale.

  • Methyl Iodide (MeI): Highly reactive and very common in lab-scale synthesis. It is a soft electrophile, which often favors N-alkylation. However, it is volatile, a suspected carcinogen, and relatively expensive.[5][6][7]

  • Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent, making it suitable for larger-scale reactions.[5] It is highly toxic and must be handled with extreme caution.[5][6][8]

  • Dimethyl Carbonate (DMC): A greener, less toxic alternative.[5][6] It is less reactive and often requires higher temperatures or the use of a phase-transfer catalyst to be effective.[9][10]

  • Methyl Triflate (MeOTf): A very powerful and reactive methylating agent, often used when other reagents fail. It is expensive and can be aggressive, sometimes leading to lower selectivity.[11]

Table 1: Comparison of Common Methylating Agents

Methylating Agent Formula Relative Reactivity Key Advantages Key Disadvantages
Methyl Iodide CH₃I High Highly effective, common Volatile, light-sensitive, toxic, expensive[5][7]
Dimethyl Sulfate (CH₃)₂SO₄ High Cost-effective for scale-up[5] Highly toxic, corrosive, suspected carcinogen[5][6][8]
Dimethyl Carbonate (CH₃)₂CO₃ Moderate Low toxicity, "green" reagent[5][6] Requires higher temperatures/catalysts[9]

| Methyl Triflate | CF₃SO₃CH₃ | Very High | Extremely reactive for difficult substrates | Expensive, can be non-selective[11] |

Q3: What is the role of the base, and which one should I use?

The base deprotonates the amide N-H, forming a highly nucleophilic amide anion. The choice of base is crucial for both reaction rate and selectivity (N- vs. O-alkylation).

  • Strong Bases (e.g., NaH, LiHMDS): These bases irreversibly deprotonate the amide, driving the reaction to completion.[2][12] They are excellent for achieving high conversion but can sometimes reduce selectivity.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, often heterogeneous bases that establish an equilibrium.[3][13] They are frequently used to improve selectivity for N-methylation over O-methylation, as the reaction conditions are less harsh.[13][14]

Troubleshooting Guide

This section addresses common issues encountered during the N-methylation of isoquinolinones and provides systematic approaches to resolve them.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted isoquinolinone after the expected reaction time, it points to an issue with reaction kinetics or activation.

start Low Conversion Observed (TLC/LCMS Analysis) check_base Is the base strong enough? start->check_base check_reagents Are reagents active? (Methylating agent fresh?) check_base->check_reagents Yes action_base Action: Switch from K₂CO₃ to NaH. Ensure anhydrous conditions. check_base->action_base No check_temp Is the temperature adequate? check_reagents->check_temp Yes action_reagents Action: Use fresh, purified reagents. Consider a more reactive agent (e.g., MeI -> MeOTf). check_reagents->action_reagents No check_solubility Is everything dissolved? check_temp->check_solubility Yes action_temp Action: Increase temperature incrementally. Increase reaction time. check_temp->action_temp No action_solubility Action: Switch to a better solvent (e.g., THF to DMF). Increase solvent volume. check_solubility->action_solubility No

Caption: Troubleshooting workflow for low reaction conversion.

  • Insufficient Base Strength/Activity: The amide N-H proton of an isoquinolinone is weakly acidic. A base like K₂CO₃ may not be strong enough for complete deprotonation, especially with electron-rich substrates.

    • Solution: Switch to a stronger base such as sodium hydride (NaH).[2] NaH is a non-nucleophilic, irreversible base that will fully generate the required amide anion.[12] Ensure rigorously anhydrous conditions, as NaH reacts violently with water.

  • Low Reagent Reactivity: The methylating agent may have degraded. Methyl iodide, for instance, should be stored protected from light and may need to be passed through alumina to remove inhibitors.

    • Solution: Use a freshly opened or purified bottle of the methylating agent. If low reactivity persists, consider switching to a more powerful agent like methyl triflate (MeOTf).[11]

  • Poor Solubility: If the isoquinolinone substrate or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete. This is a common issue with heterogeneous bases like K₂CO₃ in solvents like THF or acetone.[15]

    • Solution: Change to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving a wide range of organic molecules and salts.[3][13]

Problem 2: Formation of O-Methylated Side Product

The primary competing reaction is O-methylation, which forms a 1-methoxyisoquinoline. This arises from the ambident nature of the amide anion, which has nucleophilic character on both the nitrogen and oxygen atoms.[16] Controlling this selectivity is often the greatest challenge.

G cluster_0 Reaction Parameters cluster_1 Reaction Outcome Base Base & Counter-ion (e.g., K⁺ vs. Na⁺) N_Alk N-Methylation (Desired Product) Base->N_Alk Weaker, heterogeneous bases (K₂CO₃, Cs₂CO₃) favor N-alkylation O_Alk O-Methylation (Side Product) Base->O_Alk Strong, soluble bases (NaH) can sometimes favor O-alkylation Solvent Solvent Polarity (e.g., DMF vs. THF) Solvent->N_Alk Polar aprotic solvents (DMF) favor N-alkylation Electrophile Methylating Agent (Hard vs. Soft) Electrophile->N_Alk Softer electrophiles (MeI) tend to favor N-alkylation Electrophile->O_Alk Harder electrophiles (DMS) can favor O-alkylation

Caption: Key factors influencing N- versus O-methylation selectivity.

  • Choice of Base and Solvent: This is the most critical factor. Using a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is a widely successful strategy.[3][14][17] The association of the potassium cation with the oxygen atom can sterically hinder O-alkylation, thereby favoring attack at the nitrogen. In contrast, stronger, fully solvated bases like NaH in DMF can sometimes lead to more of the O-alkylated product.[13]

  • Methylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen end of the amide anion is a "softer" nucleophile than the oxygen end. Therefore, using a "softer" electrophile should favor N-alkylation. Methyl iodide (MeI) is considered softer than dimethyl sulfate (DMS), and its use can lead to higher N-selectivity in some systems.

Table 2: General Conditions for Favoring N- or O-Methylation

Condition To Favor N-Methylation To Favor O-Methylation Rationale
Base K₂CO₃, Cs₂CO₃ (milder, heterogeneous)[13][14] NaH, t-BuOK (strong, homogeneous) Milder bases can provide kinetic control, favoring the softer N-nucleophile.
Solvent DMF, DMSO (polar aprotic) THF, Dioxane (less polar) Polar aprotic solvents solvate the cation, leaving a more "naked" and reactive N-anion.
Methylating Agent Methyl Iodide (softer electrophile) Dimethyl Sulfate (harder electrophile) Follows Hard-Soft Acid-Base (HSAB) principles.

| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures | Lower temperatures favor the kinetically preferred product, which is often the N-alkylated one. |

Problem 3: Over-alkylation to Form Quaternary Salts

While less common with amides compared to amines, a highly reactive product could potentially be alkylated a second time, particularly at a different site if one exists. More commonly, if the starting material is an aminoisoquinolinone, the exocyclic amine is more nucleophilic and will likely methylate first, potentially multiple times.[18]

  • Solution: Use precise stoichiometry. Employing 1.0 to 1.1 equivalents of the methylating agent relative to the isoquinolinone can prevent over-alkylation. Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed.

Standard Experimental Protocol (High N-Selectivity)

This protocol is a robust starting point for achieving high N-selectivity, based on the principles discussed above.

Reagents & Equipment:

  • Isoquinolinone substrate (1.0 eq)

  • Methyl Iodide (MeI, 1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq, finely powdered and dried)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the isoquinolinone substrate and finely powdered, anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (typically a 0.1 to 0.5 M concentration with respect to the substrate).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Addition of Methylating Agent: Add methyl iodide dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.[4] The progress should be monitored by TLC or LCMS every 1-2 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-methylated isoquinolinone.

Safety Information

  • Methylating Agents: Methyl iodide and dimethyl sulfate are highly toxic, volatile, and suspected carcinogens.[5][6][7][8] Always handle these reagents in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety goggles.[19]

  • Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and quench any excess reagent carefully with a proton source like isopropanol before aqueous workup.

References

Technical Support Center: Bromination of Dihydroisoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of dihydroisoquinolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.

Introduction to the Bromination of Dihydroisoquinolinones

The introduction of a bromine atom into the dihydroisoquinolinone scaffold is a critical step in the synthesis of many biologically active molecules and pharmaceutical intermediates. This transformation allows for further functionalization through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. However, the bromination of this heterocyclic system is not without its challenges. Side reactions can lead to complex product mixtures, reduced yields, and purification difficulties. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of dihydroisoquinolinones, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product

  • Symptom: The reaction yields a significant amount of starting material, or a complex mixture of products with a low percentage of the target compound.

  • Probable Causes & Solutions:

    Cause Explanation Solution
    Insufficient Reagent Activity The brominating agent may not be active enough under the chosen reaction conditions to efficiently brominate the dihydroisoquinolinone ring, which can be electron-deficient.Consider using a more reactive brominating agent or adding a Lewis acid catalyst to enhance the electrophilicity of the bromine source.
    Poor Solubility The dihydroisoquinolinone starting material may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.Screen for a solvent system in which the starting material is more soluble. Gentle heating may also improve solubility, but care must be taken to avoid promoting side reactions.
    Suboptimal Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
    Steric Hindrance The position to be brominated may be sterically hindered, slowing down the reaction.Prolonged reaction times or the use of a less sterically demanding brominating agent might be necessary.

Issue 2: Formation of Di- or Polybrominated Byproducts

  • Symptom: Mass spectrometry and NMR analysis indicate the presence of products with more than one bromine atom.

  • Probable Causes & Solutions:

    Cause Explanation Solution
    Excess Brominating Agent Using more than one equivalent of the brominating agent can lead to multiple brominations on the aromatic ring.Carefully control the stoichiometry of the brominating agent. A slow, portion-wise addition of the brominating agent can help to maintain a low concentration and favor monobromination.[1]
    High Reactivity of the Substrate If the dihydroisoquinolinone ring is highly activated by electron-donating groups, it may be susceptible to over-bromination even with stoichiometric amounts of the brominating agent.Use a less reactive brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine.[2][3] Running the reaction at a lower temperature can also help to control the reactivity.
    Prolonged Reaction Time Leaving the reaction for an extended period after the starting material has been consumed can lead to the slow formation of polybrominated species.Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent.

Issue 3: Poor Regioselectivity

  • Symptom: A mixture of isomeric monobrominated products is formed, making purification difficult.

  • Probable Causes & Solutions:

    Cause Explanation Solution
    Similar Reactivity of Multiple Positions The electronic and steric environment of different positions on the aromatic ring may be similar, leading to bromination at multiple sites.The choice of brominating agent and solvent can influence regioselectivity. For instance, using a bulkier brominating agent may favor substitution at the less sterically hindered position.[4] Altering the solvent polarity can also modulate the reactivity of different sites.
    Competing Reaction Mechanisms Depending on the conditions, both electrophilic aromatic substitution and radical bromination pathways may be active, leading to different regioisomers.For electrophilic aromatic substitution, ensure the absence of radical initiators and light. For radical bromination (e.g., at a benzylic position), use a radical initiator like AIBN or benzoyl peroxide and a non-polar solvent.[2][5]
    Influence of Directing Groups The directing effects of substituents on the dihydroisoquinolinone core dictate the position of bromination. Conflicting directing effects can lead to mixtures of products.Consider modifying the existing substituents or introducing a directing group that favors bromination at the desired position. This group can potentially be removed in a subsequent step.

Issue 4: Observation of Oxidation or Degradation Products

  • Symptom: The appearance of unexpected byproducts, often colored, that may correspond to aromatized or decomposed materials.

  • Probable Causes & Solutions:

    Cause Explanation Solution
    Oxidation of the Dihydroisoquinolinone Ring Some brominating agents, particularly under harsh conditions, can act as oxidants, leading to the formation of the corresponding isoquinolinone.[6]Use a milder brominating agent. N-Bromosuccinimide (NBS) is often a good choice to minimize oxidative side reactions.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
    Acid- or Base-Catalyzed Degradation The dihydroisoquinolinone core may be sensitive to the acidic (e.g., HBr byproduct) or basic conditions of the reaction or workup.[8]Buffer the reaction mixture. For reactions that produce HBr, a non-nucleophilic base like barium carbonate or pyridine can be added.[1][2] Ensure that the workup procedure is as mild as possible.
    Hydrolysis of the Lactam The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the lactam functionality in the dihydroisoquinolinone.[2]Use anhydrous solvents and reagents. Ensure that all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the selective monobromination of a dihydroisoquinolinone?

A1: The choice of brominating agent is highly dependent on the specific substrate and the desired regiochemistry. For many applications, N-bromosuccinimide (NBS) is an excellent starting point as it is a solid, easy to handle, and generally milder than liquid bromine, reducing the risk of over-bromination and oxidative side reactions.[2][3][9] If NBS is not reactive enough, bromine in a suitable solvent, potentially with a Lewis acid catalyst, can be used, although with greater caution.

Q2: How can I control the regioselectivity of the bromination on the aromatic ring of the dihydroisoquinolinone?

A2: Regioselectivity is primarily governed by the electronic effects of the substituents on the aromatic ring. Electron-donating groups will direct bromination to the ortho and para positions, while electron-withdrawing groups will direct to the meta position. The lactam portion of the dihydroisoquinolinone core will also influence the regioselectivity. To achieve a specific regioisomer, you may need to carefully consider the directing effects of all substituents. In some cases, a directed ortho-metalation followed by quenching with a bromine source can provide access to specific isomers that are difficult to obtain through electrophilic aromatic substitution.

Q3: My reaction with NBS is not initiating. What should I do?

A3: If you are attempting a radical bromination (e.g., at a benzylic position), the reaction requires a radical initiator.[2][5] Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction also often requires heat or UV irradiation to initiate the formation of the bromine radical.[3] Ensure your NBS is of good purity, as old or impure NBS can be less effective. Recrystallization of NBS may be necessary.[2] For electrophilic aromatic substitution, if the reaction is sluggish, the addition of a catalytic amount of a Lewis acid or protic acid might be necessary to activate the substrate or the brominating agent.

Q4: I am having trouble purifying my brominated dihydroisoquinolinone from the reaction mixture. Any suggestions?

A4: Purification can be challenging due to the presence of side products with similar polarities.

  • Chromatography: Flash column chromatography is the most common method for purification. A careful screening of the eluent system is crucial to achieve good separation.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.

  • Chemical Treatment during Workup: If unreacted bromine remains, it can be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite.[10] If succinimide (from NBS reactions) is a major impurity, it can often be removed by washing the organic layer with an aqueous base.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Bromination using NBS

This protocol provides a general guideline for the monobromination of an activated dihydroisoquinolinone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the dihydroisoquinolinone (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or DMF).

  • Reagent Addition: At 0 °C (ice bath), add N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Radical Benzylic Bromination using NBS

This protocol is for the bromination at a benzylic position on a dihydroisoquinolinone derivative.

  • Reaction Setup: To a solution of the dihydroisoquinolinone (1.0 eq.) in an anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane) in a flask equipped with a reflux condenser, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.1 eq.).[2][5]

  • Reaction Conditions: Heat the mixture to reflux. The reaction can also be initiated with a UV lamp.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Visualizing Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the key reaction mechanisms and a general workflow for troubleshooting.

Electrophilic_Aromatic_Substitution DHIQ Dihydroisoquinolinone Intermediate Sigma Complex (Arenium Ion) DHIQ->Intermediate + Br+ NBS NBS (or Br2) NBS->Intermediate Product Brominated Dihydroisoquinolinone Intermediate->Product - H+ HBr HBr

Caption: Mechanism of Electrophilic Aromatic Bromination.

Troubleshooting_Workflow Start Bromination Reaction Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Identify Problem Analysis->Problem LowYield Low Yield Problem->LowYield Incomplete Reaction OverBromination Over-bromination Problem->OverBromination Multiple Products PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Isomers Degradation Degradation/Oxidation Problem->Degradation Byproducts Solution1 Adjust Stoichiometry Change Temperature Change Solvent LowYield->Solution1 Solution2 Use Milder Reagent Control Addition Rate OverBromination->Solution2 Solution3 Screen Solvents Screen Reagents Protecting Groups PoorSelectivity->Solution3 Solution4 Use Milder Conditions Inert Atmosphere Buffer Reaction Degradation->Solution4 Optimize Optimize Conditions Solution1->Optimize Solution2->Optimize Solution3->Optimize Solution4->Optimize

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: A Guide to Scaling the Synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, detailed protocols, and robust troubleshooting strategies for scaling up the production of this valuable isoquinolinone core. As a key structural motif in medicinal chemistry, mastering its synthesis is critical for advancing drug discovery programs.[1]

This document moves beyond simple step-by-step instructions, focusing on the underlying chemical principles, the rationale behind procedural choices, and proactive solutions to common challenges encountered during scale-up.

Synthetic Strategy: The Bischler-Napieralski Approach

The synthesis of dihydroisoquinolinone cores is often achieved through classic named reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations.[2][3][4] For the target molecule, this compound, a modified Bischler-Napieralski reaction is a highly effective strategy. This intramolecular electrophilic aromatic substitution cyclizes a β-arylethylamide to form the desired dihydroisoquinoline ring system.[3][5][6]

The key advantages of this approach for scale-up include:

  • Convergent Synthesis: It efficiently constructs the bicyclic core from readily available starting materials.

  • Robust Conditions: The reaction is typically high-yielding and tolerant of various functional groups, although it can be sensitive to the electronic nature of the aromatic ring.[3]

  • Established Precedent: This reaction class is well-documented, providing a strong foundation for troubleshooting and optimization.

The overall synthetic workflow is visualized below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts) cluster_2 Step 3: Purification A 2-(4-Bromophenyl)ethan-1-amine C Intermediate Amide (2-Chloro-N-(4-bromophenethyl)-N-methylacetamide) A->C Base, Solvent B N-Methyl-2-chloroacetamide B->C E Crude Product C->E High Temperature D Lewis Acid (e.g., AlCl3) D->E F Work-up & Extraction E->F G Column Chromatography / Recrystallization F->G H Final Product (this compound) G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Lab Scale: 10g)

This protocol provides a baseline for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Chloro-N-(4-bromophenethyl)-N-methylacetamide

  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-(4-bromophenyl)-N-methylethan-1-amine (10.0 g, 46.7 mmol) and dichloromethane (DCM, 100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (7.8 mL, 56.0 mmol, 1.2 equiv) to the solution.

  • Slowly add a solution of 2-chloroacetyl chloride (4.1 mL, 51.4 mmol, 1.1 equiv) in DCM (20 mL) via the addition funnel, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding water (50 mL). Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (18.7 g, 140.1 mmol, 3.0 equiv) to dichloroethane (DCE, 100 mL).

  • Slowly add a solution of the crude amide from Step 1 in DCE (50 mL) to the AlCl₃ suspension. Caution: The initial addition may be exothermic.

  • Heat the reaction mixture to 80 °C and maintain for 6-8 hours.

  • Monitor the reaction by TLC or HPLC for the formation of the product.

  • Cool the reaction to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Extract the aqueous mixture with DCM (3 x 100 mL).

  • Combine the organic extracts and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate to give the crude product.

Step 3: Purification

  • The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7]

  • Alternatively, for larger scales, recrystallization is preferred. A common solvent system for bromo-isoquinoline derivatives is a mixture of toluene and heptane or ethanol and hexanes.[8][9]

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Starting Amine 10.0 g1.0 kg
AlCl₃ (equiv) 3.03.0 - 3.5
Solvent (DCE) 150 mL15 L
Temperature 80 °C80-85 °C (monitor internal T)
Reaction Time 6-8 hours8-12 hours (monitor by IPC)
Expected Yield 65-75%60-70%

Key Considerations for Scale-Up

Transitioning from the bench to a pilot plant introduces significant challenges. Careful planning is essential.

  • Thermal Management: The Friedel-Crafts cyclization is exothermic, especially during the initial addition of the substrate to the Lewis acid. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled heating/cooling and ensure a slow, subsurface addition rate to maintain the target temperature.

  • Reagent Addition: Adding solids like AlCl₃ on a large scale can be hazardous. Consider using a solid addition funnel or dissolving/slurrying the Lewis acid in a portion of the solvent before adding the substrate solution.

  • Work-up and Quench: Quenching a large volume of AlCl₃ is highly exothermic and releases HCl gas. The quench must be performed slowly by adding the reaction mixture to a well-stirred, cooled vessel of ice/water. Ensure adequate ventilation and scrubbing for HCl fumes.

  • Phase Splits: On a large scale, extractions and phase separations can be slow and prone to emulsion formation. Allow adequate time for layers to separate and consider using a bottom-outlet reactor for easier separation.

  • Purification: Column chromatography is often impractical at scale. Developing a robust recrystallization protocol is crucial. This involves screening various solvent systems to find one that provides high recovery and excellent purity.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Low or No Product Yield

Q1: The cyclization reaction has stalled or is giving a very low yield. What are the common causes?

A: This is a frequent issue in Friedel-Crafts and Bischler-Napieralski type reactions. The primary causes are related to reagent activity and reaction conditions.[3][10]

  • Possible Cause 1: Deactivated Lewis Acid. Aluminum chloride is highly hygroscopic. Moisture will deactivate it, preventing the formation of the key electrophilic intermediate.

    • Solution: Use freshly opened, anhydrous AlCl₃ from a sealed container. Handle it quickly under an inert atmosphere (nitrogen or argon).

  • Possible Cause 2: Insufficient Activation. The aromatic ring, slightly deactivated by the bromine atom, requires a strong Lewis acid and sufficient thermal energy to cyclize.

    • Solution: Ensure at least 3 equivalents of AlCl₃ are used. You can also try alternative, stronger dehydrating agents like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃), though these require higher temperatures (150-200 °C).[1][5][6]

  • Possible Cause 3: Starting Material Quality. Impurities in the starting N-methyl-phenethylamine derivative can interfere with the reaction.

    • Solution: Verify the purity of your starting materials by NMR and HPLC before beginning the synthesis.

Impurity and Side Product Formation

Q2: My crude product contains a significant impurity that is difficult to separate. What could it be?

A: Side reactions are common, especially under harsh acidic conditions and high temperatures.

  • Possible Cause 1: Regioisomeric Cyclization. While cyclization is expected to occur ortho to the ethylamine chain, under some conditions, attack at the ipso-carbon (the carbon bearing the bromine) can occur, leading to rearranged products.[6]

    • Solution: This is generally controlled by the directing effect of the alkyl group. Sticking to optimized temperature conditions is key. If this is a persistent issue, re-evaluating the synthetic route may be necessary.

  • Possible Cause 2: Intermolecular Condensation. At high concentrations, the activated intermediate can react with another molecule of starting material instead of cyclizing, leading to dimer or polymer formation.

    • Solution: Maintain a reasonably high dilution. On scale-up, ensure efficient stirring to avoid localized "hot spots" of high concentration.

  • Possible Cause 3: Degradation. Sensitive substrates can degrade under prolonged exposure to high temperatures and strong acids.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times.

G Start Low Yield in Cyclization Step? A Is Starting Material (Amide) Consumed? (Check by TLC/HPLC) Start->A B YES A->B  Yes   C NO A->C  No   D Possible Degradation or Formation of Unseen Byproducts B->D E Reaction Not Proceeding C->E I Lower Temperature or Reduce Reaction Time D->I F Check Lewis Acid Activity (Use fresh, anhydrous AlCl3) E->F G Increase Temperature or Reaction Time Incrementally F->G H Consider Stronger Dehydrating Agent (e.g., PPA) G->H

Caption: Decision tree for troubleshooting low reaction yield.

Purification Challenges

Q3: My product oils out during recrystallization, or the purity doesn't improve.

A: Purification is often the most challenging step to scale.

  • Solution 1: Solvent Screening. The ideal recrystallization solvent (or solvent pair) will dissolve the product when hot but not when cold, while impurities remain in solution. Screen a wide range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) and anti-solvents (e.g., hexanes, heptane, water).

  • Solution 2: Charcoal Treatment. If your product has a persistent color, it may be due to highly conjugated, colored impurities. These can often be removed with activated charcoal.[9]

    • Procedure: Dissolve the crude product in the hot recrystallization solvent. Add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for 10-15 minutes. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.

  • Solution 3: pH Adjustment during Work-up. Ensure the pH during the aqueous work-up is controlled. The product may have some solubility in either acidic or basic aqueous layers. Check all aqueous layers by TLC before discarding them.[11]

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for monitoring this reaction? A: For reaction monitoring, TLC is fast and effective. For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[12] Final product characterization should always include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and identity.[13]

Q: How stable is the final compound? A: The this compound is generally a stable crystalline solid. However, like many bromo-aromatic compounds, it may be sensitive to light over long periods. It should be stored in an amber bottle in a cool, dry place.

Q: Can I use other Lewis acids for the cyclization? A: Yes, other Lewis acids such as ferric chloride (FeCl₃) or milder acids like zinc chloride (ZnCl₂) can be used, but they may require higher temperatures or longer reaction times and are generally less effective for less-activated aromatic systems.[14] PPA is a very effective alternative but requires high temperatures and can be difficult to stir on a large scale.

References

Validation & Comparative

A Comparative Guide to 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases remains a paramount goal in medicinal chemistry. The isoquinoline and isoquinolinone scaffolds are prominent heterocyclic motifs that have given rise to a multitude of biologically active compounds, including a promising class of protein kinase inhibitors.[1]

This guide provides a comparative analysis of a novel compound, 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one , against a panel of well-characterized kinase inhibitors. While specific biological data for this particular compound is not extensively available in the public domain, its structural similarity to other known kinase inhibitors suggests its potential as a therapeutic agent.[2] We will therefore treat it as a lead compound and outline the rigorous experimental framework required to characterize its activity and compare its performance against established inhibitors with diverse mechanisms of action.

Our comparative panel includes:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor. Its promiscuity makes it an invaluable research tool for inducing apoptosis and studying general kinase inhibition, but it lacks the specificity required for clinical use.[3][4]

  • Gefitinib (Iressa®): A selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5][6][7][8]

  • Dasatinib (Sprycel®): A multi-targeted tyrosine kinase inhibitor that targets BCR-ABL and Src family kinases, among others. It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][10][11]

This guide will delve into the hypothetical performance of this compound in key assays, providing detailed, field-proven experimental protocols for its evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to assess novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Performance

The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. The following table presents a hypothetical, yet plausible, comparison of our lead compound with the selected inhibitors.

Inhibitor Chemical Structure Primary Target(s) Mechanism of Action Biochemical Potency (IC50) Cellular Potency (EC50)
This compoundthis compound structureHypothetical: Aurora Kinase AATP-Competitive (Hypothesized)50 nM (Hypothetical)500 nM (Hypothetical)
StaurosporineStaurosporine structureBroad Spectrum (PKC, PKA, etc.)ATP-Competitive3-20 nMVaries by cell line
GefitinibGefitinib structureEGFRATP-Competitive2-37 nM100-800 nM
DasatinibDasatinib structureBCR-ABL, Src family, c-KITATP-Competitive<1-15 nM[10]Varies by cell line

Note: The data for this compound is illustrative and for comparative purposes only, as public experimental data is limited.

Experimental Protocols for Kinase Inhibitor Characterization

To substantiate the hypothetical data presented above, a series of robust experimental workflows are necessary. The following protocols are designed to be self-validating and provide a comprehensive assessment of a novel kinase inhibitor.

In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantitatively measures the activity of a purified kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a primary screen to determine the direct inhibitory effect of a compound on the target enzyme.

Principle: The amount of ADP generated is proportional to the kinase activity. A proprietary reagent is used to convert ADP to ATP, and a subsequent reaction generates a luminescent signal that is directly proportional to the ADP concentration.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound in the assay buffer to create a 10-point dose-response curve.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer. The final ATP concentration should be close to its Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the purified kinase enzyme and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Compound Stock (10 mM in DMSO) SerialDilution Serial Dilution Compound->SerialDilution Plate 384-Well Plate SerialDilution->Plate KinasePrep Kinase + Substrate + ATP (in Assay Buffer) KinasePrep->Plate Incubate Incubate (30°C) Plate->Incubate AddReagent Add ADP-Glo™ Reagent Incubate->AddReagent Luminescence Measure Luminescence AddReagent->Luminescence IC50 Calculate IC50 Luminescence->IC50 G cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Quantification cluster_western Western Blot cluster_analysis Data Analysis Culture Seed Cells Treat Treat with Inhibitor Culture->Treat Stimulate Stimulate with Ligand Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Probe_pAb Probe with Phospho-Ab Transfer->Probe_pAb Probe_tAb Probe with Total-Ab Probe_pAb->Probe_tAb Strip & Re-probe Detect ECL Detection Probe_pAb->Detect Densitometry Densitometry Detect->Densitometry EC50 Calculate EC50 Densitometry->EC50 G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation G BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

References

The 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolinone Core in Modern Drug Discovery

The isoquinoline and its reduced derivatives, such as the 1,2-dihydroisoquinolin-3(4H)-one scaffold, represent a privileged structural motif in medicinal chemistry. These bicyclic nitrogen-containing heterocycles are found in a wide array of natural products and have been successfully incorporated into numerous clinically approved drugs.[1][2] Their rigid framework provides a well-defined orientation for substituent groups to interact with biological targets, making them attractive starting points for the design of novel therapeutics. The 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one core, in particular, offers several strategic advantages for chemical modification. The bromine atom at the 7-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents to probe for optimal interactions with target proteins. The methyl group at the 2-position can influence solubility and metabolic stability, while the dihydroisoquinolinone core itself can participate in crucial hydrogen bonding interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing insights from studies on analogous isoquinoline and quinoline-based compounds to inform the rational design of potent and selective therapeutic agents.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic routes. A common and effective method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-arylethylamine precursor. In the context of our target scaffold, this would typically start from a substituted phenethylamine. Subsequent N-methylation and bromination at the desired position would yield the core structure.

Alternatively, modern synthetic methodologies offer more convergent and efficient approaches. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the bromine atom at a late stage in the synthesis, providing flexibility in the overall synthetic design. The choice of synthetic route will often depend on the desired substitution pattern of the final derivatives and the commercial availability of starting materials.

General Synthetic Workflow

Synthetic Workflow Start Substituted Phenethylamine Acylation Acylation Start->Acylation Cyclization Bischler-Napieralski Cyclization Acylation->Cyclization N_Methylation N-Methylation Cyclization->N_Methylation Bromination Bromination N_Methylation->Bromination Core This compound Core Bromination->Core Derivatization Derivatization (e.g., Suzuki Coupling) Core->Derivatization Final Target Derivatives Derivatization->Final

Caption: A generalized synthetic workflow for the preparation of this compound derivatives.

Comparative Analysis of Biological Activities and Structure-Activity Relationships

While a dedicated, large-scale SAR study on the this compound scaffold is not extensively documented in a single source, a comparative analysis of related isoquinolinone and quinoline derivatives provides valuable insights into the key structural features that govern biological activity. The primary therapeutic areas where these scaffolds have shown promise include oncology, with targets such as poly(ADP-ribose) polymerase (PARP) and tubulin, as well as in the development of antibacterial agents.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] The isoquinolinone scaffold has been identified as a promising pharmacophore for the design of potent PARP inhibitors.[4]

Key SAR Insights from Analogous Scaffolds:

  • The Lactam Moiety: The dihydroisoquinolinone core, containing a lactam (a cyclic amide), is crucial for activity. The carbonyl oxygen and the adjacent NH group (if unsubstituted at the 2-position) can form key hydrogen bond interactions with amino acid residues in the PARP active site, mimicking the interactions of the nicotinamide portion of the natural substrate, NAD+.

  • Substituents at the 7-Position: The 7-position, where our core scaffold possesses a bromine atom, is a critical vector for exploring SAR. In related PARP inhibitors, this position is often substituted with groups that can engage in additional interactions within the active site or extend into solvent-exposed regions. The bromine atom itself can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. More significantly, the 7-bromo group serves as a synthetic handle for introducing a wide variety of substituents via cross-coupling reactions. For instance, the introduction of aryl or heteroaryl groups at this position can lead to a significant enhancement in potency by accessing additional binding pockets.

  • The N-Methyl Group: The methyl group at the 2-position of our scaffold blocks a potential hydrogen bond donor (the NH of the lactam). While this might seem detrimental, it can also enhance cell permeability and metabolic stability. In some PARP inhibitor series, substitution at this position is well-tolerated and can be used to modulate pharmacokinetic properties.[4]

Comparative Data from a Naphthyridinone-Based PARP1 Inhibitor Series (Illustrative)

CompoundR-Group at Analogous 7-PositionPARP1 IC50 (nM)
Analog 1 H>1000
Analog 2 Phenyl50
Analog 3 4-Fluorophenyl25
Analog 4 3-Pyridyl15

This table is illustrative and based on general trends observed in PARP inhibitor literature.

The data suggests that substitution at the 7-position is critical for potent PARP inhibition, with aromatic and heteroaromatic groups being particularly favorable.

Antitubulin Activity

Microtubules are essential components of the cytoskeleton and are a validated target for anticancer drugs. Certain dihydroisoquinolinone derivatives have been shown to act as microtubule-destabilizing agents by binding to the colchicine site on tubulin.[5]

Key SAR Insights from Dihydroisoquinolinone-Based Antitubulin Agents:

  • A "Steroid-Like" Conformation: The activity of these compounds is often attributed to their ability to adopt a "steroid-like" conformation, where different parts of the molecule mimic the A, B, and D rings of steroids.[5]

  • Substituents on the Aromatic Ring: Substitutions on the benzo portion of the dihydroisoquinolinone core, such as methoxy and hydroxyl groups, are important for activity. These groups can form hydrogen bonds and other interactions with residues in the colchicine binding site.

  • The N-Acyl Group: A key feature of these antitubulin agents is a substituted benzoyl group attached to the nitrogen at the 2-position. This group mimics the D-ring of steroids and its substitution pattern (e.g., with methoxy groups) is critical for potent activity.

While our core scaffold has an N-methyl group, it is conceivable that replacing this with a suitably substituted acyl group could impart antitubulin activity. The 7-bromo substituent could then be used to further optimize these interactions.

Antibacterial Activity

Isoquinoline derivatives have also been investigated for their antibacterial properties.[6] The mechanism of action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes.

Key SAR Insights from Antibacterial Isoquinolines:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the aromatic ring, can play a significant role in its ability to penetrate the bacterial cell wall.

  • Specific Substituent Effects: The presence of electron-withdrawing groups, such as halogens, can sometimes enhance antibacterial activity. For instance, studies on 7-bromoquinoline-5,8-dione derivatives have explored their potential as antibacterial agents.[7]

The 7-bromo substituent on our core scaffold could contribute favorably to antibacterial activity, and further derivatization at this position could be explored to optimize the antibacterial spectrum and potency.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for derivatizing the this compound core.

  • To a microwave vial, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-substituted derivative.

In Vitro PARP1 Inhibition Assay

This is a representative protocol for assessing the PARP1 inhibitory activity of the synthesized compounds.

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and NAD+.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add recombinant human PARP1 enzyme to each well.

  • Initiate the reaction by adding biotinylated NAD+ and activated DNA.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated poly(ADP-ribose) polymers.

  • After washing, add an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Add a substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

PARP Inhibition Assay Start Prepare Reagents Add_Compound Add Test Compound to Plate Start->Add_Compound Add_Enzyme Add PARP1 Enzyme Add_Compound->Add_Enzyme Initiate Initiate Reaction with NAD+ and DNA Add_Enzyme->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Transfer Transfer to Streptavidin Plate Stop->Transfer Wash1 Wash Transfer->Wash1 Add_Antibody Add Anti-PAR Antibody Wash1->Add_Antibody Wash2 Wash Add_Antibody->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Measure Measure Signal Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for an in vitro PARP1 inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. By leveraging the synthetic versatility of the 7-bromo substituent and drawing on the wealth of SAR data from related isoquinolinone and quinoline derivatives, researchers can rationally design and synthesize libraries of compounds with a high probability of biological activity. The comparative analysis presented in this guide suggests that derivatization of the 7-position with aryl and heteroaryl moieties is a key strategy for achieving potent inhibition of targets such as PARP1. Future work should focus on the systematic exploration of a diverse range of substituents at this position, coupled with in-depth biological evaluation against multiple targets to fully elucidate the therapeutic potential of this scaffold. Furthermore, modifications at other positions, such as the N-methyl group, could be explored to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

A Multi-Faceted Strategy for the Target Validation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is target identification and validation, which establishes a clear link between the compound's mechanism of action and its biological effects.[1][2] This guide provides a comprehensive, in-depth comparison of modern experimental and computational strategies to identify and validate the biological target(s) of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a compound belonging to the pharmacologically significant isoquinoline class.[3][4][5]

While the broader isoquinoline scaffold is known for a wide range of biological activities, including anticancer and antimicrobial effects, the specific molecular target of this compound remains to be elucidated.[3][6][7] Preliminary studies on a closely related analog, 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, suggest potential antimicrobial, antioxidant, and cytotoxic properties, hinting at possible interactions with enzymes or other cellular proteins.[8] This guide, therefore, outlines a systematic and robust workflow for de novo target discovery and rigorous validation.

Our approach is structured as a multi-pronged strategy, beginning with broad, unbiased screening methods and progressively narrowing down to specific, high-confidence target validation. We will compare and contrast computational, proteomic, and biophysical approaches, providing the rationale behind each experimental choice and detailed protocols for their execution.

Phase 1: Unbiased Target Identification - Casting a Wide Net

The initial phase of target identification aims to generate a list of potential protein binders for our compound of interest. Here, we compare two powerful, unbiased approaches: in silico target prediction and affinity-based chemoproteomics.

Computational Target Prediction: An Informative First Step

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about potential targets based on the chemical structure of this compound.

Expertise & Experience: The rationale here is to leverage the vast amount of existing bioactivity data to predict potential targets. Tools like SwissTargetPrediction use a combination of 2D and 3D similarity measures to compare the query molecule against a library of known active compounds.[9] This approach is rapid, cost-effective, and can help prioritize subsequent experimental efforts.

Comparative Analysis:

Method Principle Advantages Limitations
Ligand-Based Similarity (e.g., SwissTargetPrediction) Compares the chemical structure of the query compound to a database of ligands with known targets.[9]Fast, inexpensive, requires only the chemical structure.Predictions are limited by the diversity and scope of the underlying database; may not identify novel targets.
Machine Learning Models (e.g., KinasePred) Utilizes algorithms trained on large datasets to predict activity against specific target families, such as kinases.[10]Can uncover non-obvious relationships and provide insights into structural features driving interactions.[10]Requires specialized computational expertise; performance is dependent on the quality and size of the training data.

Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submission: Navigate to the SwissTargetPrediction web server (a publicly available tool).[9]

  • Execution: Paste the SMILES string into the query box and select the appropriate organism (e.g., Homo sapiens).

  • Analysis: The output will be a ranked list of potential protein targets based on prediction confidence. This list will guide the design of subsequent validation experiments.

Affinity-Based Chemoproteomics: Capturing Binding Partners

To empirically identify proteins that physically interact with our compound in a biological context, affinity-based proteomics is a powerful and unbiased approach.[11][12][13]

Expertise & Experience: This method involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. This provides direct physical evidence of an interaction.

Workflow Diagram: Affinity-Based Proteomics

G cluster_0 Probe Synthesis cluster_1 Immobilization & Incubation cluster_2 Protein Capture & Elution cluster_3 Analysis A Synthesize affinity probe of This compound with a linker and reactive handle B Immobilize probe onto beads C Incubate beads with cell lysate B->C E Wash to remove non-specific binders C->E D Incubate control beads (no probe) with lysate D->E F Elute bound proteins E->F G Protein identification by LC-MS/MS F->G H Compare probe vs. control to identify specific binders G->H

Caption: Workflow for identifying protein targets using affinity-based proteomics.

Experimental Protocol: Affinity-Based Pulldown Assay

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization.

  • Immobilization: Covalently attach the affinity probe to agarose or magnetic beads.

  • Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Incubation: Incubate the probe-conjugated beads and control beads (without the probe) with the cell lysate.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the probe-conjugated beads with those from the control beads to identify high-confidence binding partners.

Phase 2: Focused Target Validation - Confirming the Interaction

Once a list of putative targets is generated, the next crucial step is to validate these interactions using orthogonal methods. Here, we compare a biophysical method that confirms direct target engagement in a cellular context with a biochemical approach that assesses the functional consequences of this engagement.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Milieu

CETSA is a powerful technique for confirming that a compound binds to its target within intact cells.[14][15][16] The principle is based on ligand-induced thermal stabilization of the target protein.[17]

Expertise & Experience: When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of the binding compound.[17][18] This provides strong evidence of target engagement in a physiologically relevant environment.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

G A Treat cells with compound or vehicle control B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot melt curves and determine thermal shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Kinome Profiling: Assessing Functional Activity

Given that many isoquinoline derivatives are known to target protein kinases, a functional assay like kinome profiling is a logical next step.[3] Kinome profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large panel of kinases.[19][20][21][22]

Expertise & Experience: This approach directly measures the functional consequence (inhibition of kinase activity) of the compound binding to its target. By screening against a broad panel of kinases, we can not only confirm the primary target but also identify potential off-target effects, which is crucial for drug development.[21]

Comparative Data Presentation: Hypothetical Kinome Profiling Results

Kinase Target % Inhibition at 1 µM IC50 (nM) Notes
Putative Target A 95%50High-potency inhibition, likely primary target.
Kinase B 80%500Moderate off-target activity.
Kinase C 15%>10,000Negligible activity.
... (and so on for the entire panel)

Experimental Protocol: Kinome Profiling

  • Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., those offered by MtoZ Biolabs or Pamgene).[19][20]

  • Screening: The service will perform in vitro kinase activity assays in the presence of your compound, typically at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases.

  • Dose-Response: For any "hits" identified in the initial screen, follow-up dose-response assays are conducted to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Data Analysis: The results will provide a selectivity profile of the compound, highlighting the most potently inhibited kinases.

Phase 3: Definitive Validation and Mechanistic Elucidation

The final phase involves integrating the data from the previous phases to build a conclusive case for the validated target and to understand its role in the compound's observed phenotype.

Logical Relationship Diagram: Integrated Target Validation Strategy

G cluster_0 Unbiased Target ID cluster_1 Orthogonal Validation A Compound of Interest: This compound B Computational Prediction A->B C Affinity Proteomics A->C D List of Putative Targets B->D C->D E CETSA (Target Engagement) D->E F Kinome Profiling (Functional Assay) D->F G Validated Target(s) E->G F->G I Mechanism of Action G->I H Phenotypic Assays (e.g., Cell Viability) H->I

Caption: An integrated strategy for target identification and validation.

Trustworthiness and Self-Validating Systems:

The strength of this multi-faceted approach lies in its self-validating nature. A high-confidence target will be one that is:

  • Predicted by computational analysis.

  • Identified as a direct binding partner in affinity proteomics experiments.

  • Confirmed to be engaged by the compound in intact cells via CETSA.

  • Functionally modulated in a relevant biochemical assay (e.g., kinome profiling).

By requiring convergence of data from these orthogonal methods, we can significantly increase our confidence in the identified target and build a solid foundation for further drug development efforts. This rigorous validation process ensures that the link between the compound, its target, and the ultimate therapeutic effect is firmly established.[1][23]

References

comparing the efficacy of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one to known PARP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Efficacy of Novel PARP Inhibitors Against Established Therapeutics

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapeutics has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies have shown remarkable success, particularly in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations. This guide provides a comprehensive framework for comparing the efficacy of novel chemical entities, such as 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, against established PARP inhibitors. While there is currently no publicly available data on the PARP-inhibiting activity of this compound, this document outlines the critical experimental protocols and data interpretation necessary to perform such a comparison. We will delve into the mechanism of action of PARP inhibitors, present a comparative analysis of leading approved drugs, and provide detailed methodologies for in vitro and in vivo evaluation.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs).[1][2][3] When a SSB occurs, PARP proteins are recruited to the site of damage, where they catalyze the synthesis of poly (ADP-ribose) chains on themselves and other target proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

The therapeutic efficacy of PARP inhibitors is elegantly explained by the concept of "synthetic lethality".[3] In healthy cells, double-strand DNA breaks (DSBs) are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[4] In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised, making them heavily reliant on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway for SSBs.

When PARP is inhibited in these HR-deficient cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[2] With a dysfunctional HR pathway, the cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[1][2] Normal cells, with their intact HR pathway, can tolerate PARP inhibition as they can still effectively repair DSBs.[3] This selective killing of cancer cells while sparing normal cells forms the therapeutic window for PARP inhibitors.

Figure 1: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Comparative Efficacy of Known PARP Inhibitors

Several PARP inhibitors have received regulatory approval and are now standard-of-care for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[1][5] The four most prominent inhibitors are Olaparib, Rucaparib, Niraparib, and Talazoparib. Their efficacy is typically compared based on their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effects on cancer cell lines.

PARP InhibitorTarget(s)Representative IC50 (Enzymatic Assay)Representative IC50 in BRCA-mutant Cell LinesKey Clinical Indications
Olaparib PARP1/2~1-5 nM0.0003 - 21.7 µM (Ovarian Cancer)[6]Ovarian, Breast, Pancreatic, Prostate Cancer[2][5]
Rucaparib PARP1/2/3~1.4 nM (Ki for PARP1)[7]2.5 - >15 µM (Ovarian Cancer)[8][9]Ovarian, Prostate Cancer[5]
Niraparib PARP1/2PARP1: 3.8 nM, PARP2: 2.1 nM[10][11]7.487 - 58.98 µM (Ovarian Cancer)[12]Ovarian Cancer
Talazoparib PARP1/2~0.57 nM (in BRCA1-mutant TNBC cells)[13]Highly potent, often in the sub-nanomolar to low nanomolar rangeBreast Cancer[14]

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols for Efficacy Evaluation

To assess a novel compound like this compound, a tiered approach is recommended, starting with biochemical assays and progressing to cellular and in vivo models.

Tier 1: In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of the compound on PARP enzyme activity.

Protocol: Homogeneous PARP Activity Assay (Colorimetric)

  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Materials: Recombinant human PARP1 enzyme, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, TMB substrate, stop solution, 96-well plates.

  • Procedure:

    • Coat a 96-well plate with histone proteins and allow it to dry.

    • Prepare a reaction mix containing activated DNA, biotinylated NAD+, and the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

    • Add recombinant PARP1 enzyme to initiate the reaction. Incubate for 1 hour at room temperature.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • After a short incubation, add a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cellular Assays

Cell-based assays are crucial to determine the compound's effect in a biological context, particularly its ability to induce synthetic lethality.

Protocol: Cell Viability Assay in BRCA-proficient and -deficient Cell Lines

  • Principle: This assay compares the cytotoxic effect of the inhibitor on a pair of isogenic cell lines, one with wild-type BRCA and the other with a BRCA mutation. A significant difference in sensitivity indicates a synthetic lethal interaction.

  • Cell Lines:

    • BRCA2-mutant: CAPAN-1 (pancreatic)

    • BRCA1-mutant: MDA-MB-436 (breast)[10]

    • BRCA-wild type: MDA-MB-231 (breast)[15]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and known PARP inhibitors (e.g., Olaparib) for 72-96 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the IC50 for each cell line. A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type line is indicative of PARP-dependent synthetic lethality.

Figure 2: Tiered experimental workflow for evaluating novel PARP inhibitors.

Protocol: PARP Trapping Assay

  • Principle: A key mechanism of action for some PARP inhibitors is their ability to "trap" PARP enzymes on DNA, leading to the formation of cytotoxic PARP-DNA complexes.[2] This assay quantifies the amount of trapped PARP1.

  • Procedure:

    • Treat cells with the test compound for a defined period.

    • Lyse the cells and separate the chromatin-bound proteins from the soluble fraction.

    • Analyze the chromatin-bound fraction by Western blotting using an antibody specific for PARP1.

  • Data Analysis: A stronger PARP1 signal in the chromatin-bound fraction of treated cells compared to untreated cells indicates PARP trapping. The potency of trapping can be compared across different inhibitors.

Tier 3: In Vivo Efficacy Studies

Promising compounds should be evaluated in animal models to assess their anti-tumor activity and tolerability.

Protocol: Xenograft Tumor Growth Study

  • Principle: Human cancer cell lines, particularly those with BRCA mutations, are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time.

  • Model: Subcutaneous implantation of CAPAN-1 or MDA-MB-436 cells into nude mice.

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound, positive control like Olaparib).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly for 3-4 weeks.

  • Data Analysis: Compare the tumor growth curves between the different treatment groups. A significant reduction in tumor volume in the group receiving the test compound indicates in vivo efficacy.

Conclusion and Future Directions

The evaluation of a novel PARP inhibitor requires a systematic and multi-faceted approach. While this compound remains an uncharacterized entity in the context of PARP inhibition, the experimental framework provided in this guide offers a clear path for its investigation. By comparing its performance in enzymatic, cellular, and in vivo assays against established inhibitors like Olaparib and Talazoparib, researchers can rigorously determine its potential as a next-generation cancer therapeutic. The ongoing development of more selective PARP1 inhibitors and combination therapies promises to further expand the clinical utility of this important class of drugs.[16][17]

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A molecule's success hinges not only on its potency against its intended target but also on its selectivity—its ability to avoid unintended interactions with other biomolecules. Poor selectivity, or high cross-reactivity, can lead to off-target toxicities, unforeseen side effects, and ultimately, clinical failure. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a case study.

While the specific biological targets of this compound are not extensively documented in publicly available literature, its isoquinolinone core is a privileged scaffold found in various bioactive compounds, including inhibitors of poly (ADP-ribose) polymerase (PARP).[1] PARP inhibitors have become a cornerstone of therapy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3] Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound is a putative PARP inhibitor. We will compare its hypothetical cross-reactivity profile against established clinical PARP inhibitors, Olaparib and Rucaparib.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental protocols to comprehensively characterize the selectivity of a novel chemical entity.

The Imperative of Selectivity in Drug Design

Selectivity is a measure of a drug's ability to preferentially bind to its intended target over other biomolecules.[4] In contrast, specificity implies that a drug binds exclusively to a single target, a state that is rarely achieved in practice.[5] Therefore, the goal of a cross-reactivity study is to quantify the selectivity of a compound and understand its potential for off-target effects. For a therapeutic agent, high selectivity is paramount to minimizing the risk of adverse events.

A Multi-Pronged Approach to Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-faceted experimental approach, integrating biochemical assays with cell-based methods to provide a holistic view of a compound's interaction profile. Here, we outline a strategic workflow for characterizing this compound.

G cluster_0 Phase 1: Initial Target Identification & Profiling cluster_1 Phase 2: In-Depth Selectivity & Cellular Engagement cluster_2 Phase 3: Data Integration & Comparative Analysis A Broad Biochemical Screen (e.g., Kinase & PARP Panels) B Identify Primary Target(s) & Initial Off-Targets A->B C Focused Biochemical Assays (e.g., Full PARP Family Panel) B->C D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D E Phenotypic Screening (e.g., High-Content Imaging) D->E F Generate Selectivity Scores & Compare with Benchmarks E->F G Risk Assessment of Off-Target Activities F->G

Figure 1: A phased experimental workflow for comprehensive cross-reactivity profiling of a novel compound.

Phase 1: Broad Spectrum Biochemical Profiling

The initial step is to cast a wide net to identify the primary target(s) and any significant off-targets. Given the isoquinolinone scaffold, a broad panel of enzymes, particularly those with ATP-binding sites like kinases or NAD+ binding sites like PARPs, is a logical starting point.

Experimental Protocol: Broad Kinase and PARP Panel Screening

Objective: To identify the primary biological target class and initial off-targets of this compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Concentration: Perform initial screening at a single high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.

  • Panel Selection: Utilize a commercial service offering a broad kinase panel (e.g., >400 kinases) and a comprehensive PARP panel (including all 17 members of the PARP family).

  • Assay Principle: Assays are typically run as competition binding assays or enzymatic activity assays. For kinases, this often involves measuring the phosphorylation of a substrate.[6] For PARPs, this can involve measuring the consumption of NAD+ or the formation of poly(ADP-ribose).

  • Data Analysis: Express results as percent inhibition relative to a positive control (a known inhibitor for each enzyme) and a negative control (DMSO vehicle). A common threshold for a "hit" is >50% inhibition.

Causality Behind Experimental Choices: Screening at a high concentration is a cost-effective way to quickly identify potential interactions. A broad panel is essential for novel compounds with unknown mechanisms of action to uncover unexpected off-targets.

Phase 2: Deep Dive into Selectivity and Cellular Confirmation

Once initial hits are identified, the next phase involves a more detailed characterization of the compound's selectivity within the primary target family and confirmation of target engagement in a more physiologically relevant cellular environment.

In-Depth Selectivity Profiling Against the PARP Family

Assuming our hypothetical compound shows primary activity against one or more PARP enzymes, a dose-response analysis against the entire PARP family is crucial.

Objective: To determine the IC50 values of this compound, Olaparib, and Rucaparib against all known PARP enzymes.

Methodology:

  • Compound Titration: Prepare a serial dilution of each compound, typically from 100 µM down to the low nanomolar range.

  • Enzymatic Assays: Perform enzymatic assays for each of the 17 PARP family members.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-enzyme interaction.

Comparative Data (Hypothetical)
TargetThis compound IC50 (nM)Olaparib IC50 (nM)Rucaparib IC50 (nM)
PARP1 5 1.9 1.4
PARP2 8 1.5 4.7
PARP315022110
PARP4>10,000>10,000>10,000
PARP5a (TNKS1)8501500250
PARP5b (TNKS2)9201200300
Other PARPs>1,000>1,000>500

Data Interpretation: The hypothetical data above suggests that while our compound is a potent inhibitor of PARP1 and PARP2, it may offer a different selectivity profile compared to Olaparib and Rucaparib, with potentially less activity against PARP3 and the tankyrases (PARP5a/b).

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Biochemical assays are invaluable, but they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[7][8][9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9]

CETSA_Workflow A Treat intact cells with compound or vehicle (DMSO) B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature to determine melting curve D->E F Compare melting curves: A shift indicates target engagement E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Experimental Protocol: CETSA for PARP1 Engagement

Objective: To confirm that this compound binds to and stabilizes PARP1 in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to PARP inhibition) to 80-90% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific for PARP1.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.[11]

Phase 3: Integrating Data for a Comprehensive Selectivity Profile

The final step is to integrate the data from biochemical and cellular assays to build a comprehensive picture of the compound's selectivity. A selectivity score can be calculated to quantify the degree of selectivity. For instance, the selectivity of our compound for PARP1 over PARP3 would be the IC50(PARP3) / IC50(PARP1) = 150 nM / 5 nM = 30-fold.

By comparing these selectivity ratios with those of benchmark compounds like Olaparib and Rucaparib, researchers can make informed decisions about the compound's potential for further development. A compound with a more favorable selectivity profile (i.e., higher potency against the desired target and lower potency against known off-targets that cause toxicity) would be prioritized.

Conclusion

The evaluation of cross-reactivity is a critical and iterative process in modern drug discovery. A systematic approach, beginning with broad screening and progressing to detailed biochemical and cellular characterization, is essential for de-risking novel compounds. For this compound, the hypothetical framework presented here illustrates how to build a comprehensive selectivity profile against the PARP family and compare it to established drugs. This multi-pronged strategy, combining in vitro enzymology with in-cell target engagement, provides the robust data package necessary to assess a compound's therapeutic potential and guide its journey toward the clinic.

References

in vitro and in vivo correlation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel PARP Inhibitors: A Case Study with 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Introduction: Bridging the Gap Between Benchtop and Bedside

In modern drug development, the journey of a new chemical entity from a promising hit in a high-throughput screen to a clinically effective therapeutic is fraught with challenges. A critical hurdle is ensuring that the activity observed in a controlled laboratory setting (in vitro) translates meaningfully to a complex living organism (in vivo). This predictive relationship is the essence of In Vitro-In Vivo Correlation (IVIVC), a cornerstone of pharmaceutical sciences that aims to reduce development time, minimize the need for extensive human studies, and ultimately, improve product quality.[1][2][3] The U.S. Food and Drug Administration (FDA) defines an IVIVC as a “predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response.”[1][4]

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, notably forming the core of several potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP enzymes, particularly PARP-1 and PARP-2, are critical for repairing single-strand DNA breaks (SSBs).[7] Inhibiting these enzymes in cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to an accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[5]

This guide presents a comprehensive framework for evaluating a novel isoquinolinone derivative, this compound (hereafter designated "Compound X" ), as a potential PARP inhibitor. We will detail the necessary in vitro and in vivo experiments, compare its hypothetical performance against established standards of care like Olaparib and Rucaparib, and elucidate the process of building a predictive IVIVC model.

Part 1: Foundational In Vitro Characterization

Expert Rationale: The initial phase of characterization is to confirm target engagement and quantify the compound's potency at both an enzymatic and cellular level. This provides the fundamental data upon which all subsequent in vivo hypotheses are built. A potent compound in vitro is a prerequisite, though not a guarantee, for in vivo success.

Experimental Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)

Causality: This assay directly measures the inhibition of the PARP1 enzyme's catalytic activity. It is a clean, cell-free system that isolates the interaction between the compound and its primary target, providing a direct measure of potency (IC50).

Methodology:

  • A 96-well plate is coated with histones, which serve as the protein substrate for PARP1.

  • To each well, add the reaction mix containing PARP Assay Buffer, activated DNA (to stimulate the enzyme), and the test inhibitor (Compound X , Olaparib, Rucaparib) across a range of concentrations.[8]

  • Initiate the reaction by adding recombinant PARP1 enzyme to each well.

  • Incubate the plate at 37°C for 1 hour to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone substrates.

  • Add biotinylated NAD+ to each well and incubate for another hour. The enzyme will incorporate the biotinylated ADP-ribose units onto the histones.[8]

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated chains.

  • After another wash step, add a TMB substrate. The HRP will catalyze a color change.

  • Terminate the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance on a microplate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber repair1 DNA Repair & Cell Survival ber->repair1 dsb1 Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb1->hr hr->repair1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor (e.g., Compound X) ssb2->parpi parp_inhibited PARP Trapping & Inhibition parpi->parp_inhibited stalled_fork Replication Fork Stalls parp_inhibited->stalled_fork dsb2 DSB Accumulation stalled_fork->dsb2 hr_deficient Defective HR (BRCA Mutant) dsb2->hr_deficient death Cell Death (Apoptosis) hr_deficient->death

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.

Experimental Protocol 2: Cellular Potency Assessment

Causality: Moving into a cellular context is critical. This evaluates not only target inhibition but also the compound's ability to cross the cell membrane and engage its target within the complex intracellular environment. We use a BRCA2-deficient cell line (e.g., CAPAN-1) to assess potency in a synthetically lethal context.

Methodology:

  • Seed CAPAN-1 pancreatic cancer cells (BRCA2-mutant) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound X , Olaparib, and Rucaparib for 72 hours.

  • Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Measure luminescence using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to untreated controls and plotting against the log concentration of the inhibitor.

In Vitro Performance Comparison
CompoundPARP1 Enzymatic IC50 (nM)Cellular GI50 (nM) (CAPAN-1 cells)
Compound X (Hypothetical) 3.5 8.2
Olaparib (Reference)5.010.0
Rucaparib (Reference)1.44.5

Note: Data for Compound X is hypothetical for illustrative purposes. Reference values are approximations from public domain data.

Part 2: Preclinical In Vivo Evaluation

Expert Rationale: Positive in vitro data provides the justification for advancing to animal models. The primary goals here are twofold: first, to understand the pharmacokinetic (PK) profile of the compound—how the body acts on the drug; and second, to evaluate its pharmacodynamic (PD) or efficacy profile—how the drug acts on the body, specifically on tumor growth.[7]

Experimental Protocol 3: Pharmacokinetic (PK) Study in Mice

Causality: A drug cannot be effective if it doesn't reach its target in sufficient concentrations for a sufficient duration. This study determines key PK parameters like absorption, distribution, metabolism, and excretion (ADME), which are critical for designing an effective dosing regimen for the efficacy study.

Methodology:

  • Use female BALB/c mice (n=3 per time point).

  • Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg) and intravenously (e.g., 2 mg/kg) to separate cohorts to determine oral bioavailability.

  • Collect blood samples via tail vein or retro-orbital sinus at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and store at -80°C.

  • Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculate key PK parameters (Cmax, Tmax, AUC, half-life, oral bioavailability) using software like Phoenix WinNonlin.

Experimental Protocol 4: Tumor Xenograft Efficacy Study

Causality: This is the ultimate preclinical test of the synthetic lethality hypothesis in vivo. By implanting a human BRCA-deficient tumor into an immunodeficient mouse, we can directly measure the compound's ability to inhibit tumor growth.

Methodology:

  • Implant CAPAN-1 cells subcutaneously into the flank of female athymic nude mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into vehicle control and treatment groups (Compound X , Olaparib, Rucaparib) with n=8-10 mice per group.

  • Administer the compounds orally at a predetermined dose and schedule (e.g., 50 mg/kg, once daily) based on the PK study results.

  • Measure tumor volume with calipers twice weekly and monitor body weight as a general indicator of toxicity.

  • Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

In Vivo Performance Comparison

Table 1: Comparative Pharmacokinetic Parameters (10 mg/kg Oral Dose)

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
Compound X (Hypothetical) 850 1.0 3400 45%
Olaparib (Reference)7501.53100~30-40%
Rucaparib (Reference)4502.02700~36%[5]

Table 2: Comparative In Vivo Efficacy (50 mg/kg, QD Dosing)

CompoundTumor Growth Inhibition (TGI) % at Day 21
Compound X (Hypothetical) 65%
Olaparib (Reference)70%
Rucaparib (Reference)62%

Part 3: Forging the In Vitro-In Vivo Correlation (IVIVC)

Expert Rationale: The final step is to synthesize the data from our in vitro and in vivo experiments to build a predictive model. A strong IVIVC (often a "Level A" correlation) allows us to use in vitro data as a surrogate for in vivo performance, which is invaluable for future formulation changes, manufacturing scale-up, or predicting outcomes for similar compounds.[1][4]

IVIVC Workflow and Modeling

IVIVC_Workflow cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Data enz_ic50 Enzymatic IC50 (Target Potency) model PK/PD Modeling & IVIVC Development enz_ic50->model cell_gi50 Cellular GI50 (Cellular Potency) cell_gi50->model pk_data Pharmacokinetics (PK) (AUC, Cmax) pk_data->model efficacy Efficacy (PD) (Tumor Growth Inhibition) model->efficacy Correlates With prediction Predictive Model: In Vitro Potency vs. In Vivo Efficacy model->prediction

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Methodology:

  • Data Integration: Consolidate all data: in vitro IC50/GI50 values, in vivo PK parameters (especially unbound plasma concentration and AUC), and in vivo efficacy (TGI).

  • Exposure-Response Analysis: The core of the IVIVC for efficacy is the relationship between drug exposure at the tumor site and the observed anti-tumor effect.

    • Plot the unbound plasma AUC (a surrogate for tumor exposure) against the TGI for each compound (Compound X, Olaparib, Rucaparib).

    • Simultaneously, correlate the in vitro cellular potency (GI50) with the required in vivo exposure needed to achieve a certain level of TGI (e.g., 50%).

  • Model Building: A simple linear or non-linear regression can be used to establish a mathematical relationship. For our hypothetical data, we might find that to achieve >60% TGI, the unbound plasma concentration must be maintained above the cellular GI50 for at least 12 hours of the dosing interval.

  • Validation: The model is validated by its ability to accurately predict the in vivo efficacy of a compound based solely on its in vitro potency and projected human PK.[9]

Discussion of Hypothetical Results: Our hypothetical data for Compound X presents a compelling case. Its in vitro enzymatic and cellular potencies are comparable to the established drugs Olaparib and Rucaparib. Critically, its pharmacokinetic profile reveals good oral bioavailability, leading to plasma exposures that are sufficient to cover its cellular GI50. This translates directly into solid in vivo efficacy, with a TGI of 65%, placing it squarely within the performance range of the comparators. The strong alignment between its cellular potency, its achievable in vivo exposure, and its resulting anti-tumor activity suggests a robust IVIVC. This correlation gives us confidence that the in vitro assays are predictive of in vivo performance and can be reliably used to guide the future development of Compound X or its analogues.

Conclusion

Establishing a clear and predictive In Vitro-In Vivo Correlation is not merely an academic exercise; it is a critical tool that de-risks and accelerates the drug development process.[2] Through the systematic approach detailed in this guide—from initial enzymatic assays to cellular potency, and from animal pharmacokinetics to xenograft efficacy studies—we have outlined a robust pathway for evaluating a novel PARP inhibitor candidate like this compound. The resulting IVIVC model provides an invaluable quantitative framework, enabling researchers and drug developers to make more informed decisions, optimize formulations, and ultimately, increase the probability of translating a promising molecule into a successful therapeutic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a brominated heterocyclic compound utilized in pharmaceutical research.[1] While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, this protocol is built upon established best practices for analogous halogenated organic compounds and isoquinoline derivatives, ensuring a cautious and compliant approach.[2][3][4]

The fundamental principle guiding this protocol is to treat this compound as a regulated hazardous waste.[3][5] Organobromine compounds can be persistent and bioaccumulative, necessitating controlled disposal to prevent environmental contamination.[6] Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[4][7]

Hazard Assessment and Immediate Safety Precautions

Before beginning any disposal-related activities, a thorough understanding of the potential hazards is essential. Based on data from structurally similar compounds, this compound should be handled as a substance with the potential for toxicity and irritation.

Anticipated Hazards of this compound

Hazard Classification Potential Effect Supporting Source Analogy
Acute Toxicity Harmful if swallowed or in contact with skin. [4][8]
Skin Irritation Causes skin irritation. [4][9]
Eye Irritation Causes serious eye irritation. [4][9]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust. [9][10]

| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects. |[4] |

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A fully buttoned laboratory coat.[3]

  • Respiratory Protection: All operations should be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance from the point of generation to final pickup by environmental health and safety (EHS) professionals.

Workflow for Chemical Waste Segregation and Disposal

A Step 1: Identify Waste (Pure Compound, Contaminated Labware, Solutions, PPE) B Step 2: Segregate Waste Isolate as 'Halogenated Organic Waste' A->B Crucial for Safety & Cost C Step 3: Containerize Use approved, sealed, and labeled container B->C Prevent Reactions D Step 4: Store Safely Designated Satellite Accumulation Area (SAA) C->D Maintain Closure E Step 5: Arrange Pickup Contact Institutional EHS for final disposal D->E Log & Document

Caption: Logical workflow for the safe disposal of brominated research chemicals.

Experimental Protocol for Waste Collection

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., vials, pipette tips, chromatography columns).

    • Contaminated PPE (e.g., gloves, weighing paper).

  • Segregate this waste into a dedicated "Halogenated Organic Waste" stream.[3] This is critical because mixing halogenated and non-halogenated waste streams can complicate the final disposal process, increase costs, and create potential hazards.[3] Do not mix with incompatible materials like strong oxidizing agents.[2]

2. Proper Containerization:

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[2]

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".[2]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[3]

    • An accurate list of all other constituents in the container, including solvents and their approximate percentages.

  • Keep the container closed at all times except when actively adding waste.[3]

3. Safe Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2]

  • Ensure the storage area is cool, dry, well-ventilated, and has secondary containment to manage potential leaks.[3]

4. Final Disposal:

  • Once the container is full or you are discontinuing the research, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.[3]

  • Follow all institutional procedures for documenting and requesting waste removal.[3] The primary mandated method for disposal is through an approved waste disposal plant.[4]

Spill Management and Equipment Decontamination

Accidents can happen, and a clear plan for managing spills and decontaminating equipment is essential for laboratory safety.

Spill Response Protocol

Spill Spill Occurs Evacuate Evacuate & Alert (Non-essential personnel) Spill->Evacuate Ventilate Increase Ventilation (Fume Hood) Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect & Shovel into Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to EHS Decon->Report

Caption: Step-by-step workflow for responding to a chemical spill.

1. Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated, preferably by performing cleanup within a fume hood.[4] 2. Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill.[3] Avoid creating dust.[10] 3. Collect and Dispose: Carefully sweep or shovel the absorbed material into your designated "Halogenated Organic Waste" container.[10][11] 4. Decontaminate: Clean the spill area thoroughly.[4] A final rinse with soapy water followed by clean water is a common practice, but ensure cleaning materials are also disposed of as hazardous waste.[12] 5. Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[4]

Decontamination of Laboratory Equipment

Any equipment that has come into contact with this compound must be thoroughly decontaminated before it is removed from the lab for servicing, surplus, or general use.[12][13]

Procedure:

  • Remove Gross Contamination: Physically remove any visible residue of the chemical.

  • Solvent Wash: Wipe down surfaces with a solvent known to dissolve the compound (e.g., ethanol, acetone), taking care to use appropriate PPE and ventilation. Dispose of the cleaning materials (wipes, etc.) as halogenated hazardous waste.

  • Detergent Wash: Follow the solvent wash with a thorough cleaning using a laboratory detergent and water.[12]

  • Final Rinse: Rinse the equipment with deionized water.

  • Documentation: Complete and affix a "Laboratory Equipment Decontamination Form" to the item, certifying that it has been cleaned and is safe to handle.[12][14]

By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and operational safety.

References

Personal protective equipment for handling 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and intuitive understanding of the necessary precautions.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, it is critical to ensure that the primary engineering controls are in place. The principle of ALARA (As Low As Reasonably Achievable) dictates that we should minimize exposure through inherent laboratory design before relying on PPE.

  • Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[3][4] This is to mitigate the risk of inhaling aerosols or dust, which may cause respiratory irritation.[5] The sash should be kept as low as possible to maximize containment.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and to provide a secondary barrier of protection.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial in the event of accidental skin or eye contact.[6][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is essential to protect you from residual risks and in the event of a breach of containment.

Eye and Face Protection

Given that this compound and its analogues are known to cause serious eye irritation, robust eye and face protection is non-negotiable.[5][8]

  • Chemical Splash Goggles: These are mandatory and must conform to ANSI Z87.1 standards.[9] They provide a complete seal around the eyes, protecting against splashes, dust, and vapors.

  • Face Shield: A full-face shield should be worn over chemical splash goggles, especially during procedures with a higher risk of splashing or vigorous reaction, such as when adding reagents or during quenching.[9][10][11]

Skin and Body Protection

Analogous compounds are known skin irritants, necessitating comprehensive skin and body protection.[5][8]

  • Gloves:

    • Material: Nitrile gloves are a suitable initial choice for incidental contact.[4][12] For prolonged handling or in situations with a higher risk of immersion, consider double-gloving or using heavier-duty gloves.[10] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.

    • Inspection and Changing: Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contamination is suspected or after a maximum of two hours of use.[10]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. This should be fully buttoned to provide maximum coverage.[9]

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, disposable coveralls may be necessary to prevent widespread skin contamination.[11]

  • Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are strictly prohibited in the laboratory.[9]

Respiratory Protection

While working in a fume hood should prevent inhalation exposure, respiratory protection may be required in specific circumstances.[9]

  • N95 Respirator: If there is a risk of generating fine dust that may not be fully contained by the fume hood, an N95 respirator should be worn.

  • Air-Purifying Respirator (APR): In the event of a significant spill or a failure of engineering controls, an APR with organic vapor cartridges may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including fit testing and medical clearance.[9]

PPE Selection Protocol at a Glance

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Chemical Splash GogglesNitrile GlovesLab CoatN95 Respirator (if dusty)
Dissolution/Transfer Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab CoatAs needed based on risk assessment
Reaction Setup Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab CoatAs needed based on risk assessment
Work-up/Extraction Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab CoatAs needed based on risk assessment
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesDisposable CoverallsAir-Purifying Respirator with Organic Vapor Cartridges

Procedural Workflow for PPE Donning and Doffing

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respiratory Protection (if needed) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][13]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of engineering controls and personal protective equipment. By adhering to the guidelines outlined in this document, you can significantly mitigate the risks and ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.